Methyl perfluoroheptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHROQORAJUWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335703 | |
| Record name | Methyl perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14312-89-1 | |
| Record name | Methyl perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Tridecafluoroheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Methyl Perfluoroheptanoate
This guide provides a comprehensive overview of the synthesis and purification of methyl perfluoroheptanoate, a valuable compound in various research and development applications. The methodologies detailed herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this fluorinated ester in high purity. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding of the entire workflow.
Introduction: The Significance of this compound
This compound [CF₃(CF₂)₅COOCH₃] is a fluorinated ester that, like other per- and polyfluoroalkyl substances (PFAS), possesses unique chemical and physical properties due to the presence of the highly electronegative fluorine atoms. These properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics, make it a compound of interest in various fields. Its applications are found in areas such as the synthesis of specialized polymers, as a component in lubrication, and in the development of nonionic fluorinated surfactants.[1][2] The ability to synthesize and purify this compound to a high degree is therefore of significant importance for ensuring the reliability and reproducibility of these applications.
This guide will delve into the prevalent methods for the synthesis of this compound, with a primary focus on the Fischer-Speier esterification of perfluoroheptanoic acid. It will then provide a detailed exposition of the purification techniques necessary to isolate the desired product from unreacted starting materials and byproducts. Finally, analytical methods for confirming the purity and identity of the synthesized compound will be discussed, alongside essential safety protocols for handling the involved chemical agents.
Synthesis of this compound: A Detailed Protocol
The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (perfluoroheptanoic acid) with an alcohol (methanol) to produce the corresponding ester and water.[3][4] The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by using an excess of one reactant or by removing water as it is formed.[3]
Principle of Fischer-Speier Esterification
The mechanism of the Fischer esterification is a well-established process in organic chemistry.[4] It proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the perfluoroheptanoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
The presence of the electron-withdrawing perfluoroalkyl chain in perfluoroheptanoic acid enhances the electrophilicity of the carbonyl carbon, which can influence the reaction kinetics.
Experimental Protocol for Synthesis
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Equipment:
-
Perfluoroheptanoic acid (CF₃(CF₂)₅COOH)
-
Methanol (CH₃OH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine perfluoroheptanoic acid and an excess of anhydrous methanol. A molar ratio of at least 3:1 of methanol to perfluoroheptanoic acid is recommended to shift the equilibrium towards the product.[4]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. A typical catalyst loading is approximately 1-2% of the total reaction mass. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.[5]
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approximately 65 °C). Allow the reaction to proceed under reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired. A typical reaction time is 4-6 hours.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing cold water. The this compound, being less dense than water and immiscible, will form an organic layer.
Expected Yield
The yield of this reaction can be influenced by factors such as reaction time, temperature, and the efficiency of water removal. With the use of excess methanol, yields in the range of 80-95% can be reasonably expected.[6]
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, the acid catalyst, and any byproducts. A combination of liquid-liquid extraction and distillation or column chromatography is typically employed.
Liquid-Liquid Extraction
This technique is used to remove the acid catalyst and any remaining water-soluble impurities.
Step-by-Step Procedure:
-
Neutralization: In the separatory funnel containing the crude product and water, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and any unreacted perfluoroheptanoic acid. Caution: This will generate carbon dioxide gas, so vent the separatory funnel frequently to release the pressure. Continue adding the bicarbonate solution until the effervescence ceases.
-
Extraction: Add an organic solvent, such as diethyl ether or dichloromethane, to the separatory funnel to extract the this compound. Shake the funnel vigorously, remembering to vent frequently.[7]
-
Phase Separation: Allow the layers to separate. The organic layer containing the product is typically the upper layer when using diethyl ether and the lower layer with dichloromethane.
-
Washing: Drain the aqueous layer and wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: Transfer the organic layer to a clean, dry flask and add a drying agent such as anhydrous sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.
-
Solvent Removal: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator.
Distillation
For further purification, especially to separate the product from any less volatile impurities, fractional distillation can be employed. Given the relatively high boiling point of this compound (approximately 145-147 °C at atmospheric pressure), vacuum distillation may be preferred to prevent any potential decomposition at higher temperatures.
Column Chromatography
For achieving very high purity, column chromatography is an effective method. Silica gel is a common stationary phase for the purification of esters.
Step-by-Step Procedure:
-
Column Packing: Prepare a silica gel column using a suitable solvent system. For fluorinated compounds, a mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective. The exact ratio will depend on the polarity of the impurities.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds.[9] A single sharp peak in the gas chromatogram at a specific retention time is indicative of a pure compound. The mass spectrum will show a molecular ion peak and a fragmentation pattern characteristic of this compound.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) at 70 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the methyl (CH₃) protons. The chemical shift of this singlet will be influenced by the adjacent ester group.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will be more complex, showing multiple signals corresponding to the different CF₂ groups and the CF₃ group in the perfluoroalkyl chain. The chemical shifts and coupling patterns provide definitive structural information.[1][10]
Safety and Handling
Working with perfluorinated compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][11]
-
Fume Hood: All manipulations involving perfluoroheptanoic acid and concentrated sulfuric acid should be performed in a well-ventilated fume hood.[5]
-
Handling Strong Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle it with extreme care and always add acid to water or alcohol slowly, never the other way around, to dissipate the heat generated.[5][11]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluorinated compounds may require special disposal procedures due to their persistence in the environment.
Conclusion
The synthesis and purification of this compound, while requiring careful attention to detail and adherence to safety protocols, can be reliably achieved through the established method of Fischer-Speier esterification followed by appropriate purification techniques. This guide provides a comprehensive framework for researchers to produce this valuable compound in high purity, enabling its use in a wide range of scientific and industrial applications. The principles and procedures outlined herein are designed to be both informative and practical, empowering scientists with the knowledge to successfully navigate the synthesis and purification of this and similar fluorinated esters.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 全氟辛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CCOHS: Sulfuric Acid [ccohs.ca]
An In-depth Technical Guide to Methyl Perfluoroheptanoate for Advanced Research Applications
Introduction: Unveiling a Unique Fluorinated Building Block
In the landscape of specialty chemicals, fluorinated compounds occupy a niche of paramount importance, offering unparalleled thermal stability, chemical inertness, and unique surface properties. Among these, Methyl Perfluoroheptanoate (also known as Methyl tridecafluoroheptanoate) emerges as a versatile ester with significant potential across various high-technology sectors. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
This compound is distinguished by its perfluorinated alkyl chain, which imparts exceptional stability and both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. These properties are critical in the development of advanced materials, specialty coatings, and high-performance lubricants.[1] Furthermore, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This positions this compound as a valuable intermediate and solvent in the pharmaceutical sector.[1]
Core Identification and Molecular Structure
This compound is systematically known as Methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.
-
CAS Number : 14312-89-1
-
Molecular Formula : C₈H₃F₁₃O₂
-
Molecular Weight : 378.09 g/mol
The molecular architecture consists of a heptyl carbon chain where all hydrogen atoms, except for those on the methyl ester group, are substituted with fluorine atoms. This high degree of fluorination is the primary determinant of its unique physicochemical properties.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Quantitative Overview
The defining characteristics of this compound are quantified by its physical and chemical properties. These parameters are essential for predicting its behavior in various applications, from formulation development to reaction chemistry.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless liquid | [1] |
| Density | 1.66 g/mL | [1] |
| Boiling Point | 141 °C | [1] |
| Refractive Index (n20D) | 1.3 | [1] |
Synthesis of this compound: A Methodological Deep Dive
The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, Perfluoroheptanoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.
General Reaction Scheme
CF₃(CF₂)₅COOH + CH₃OH ⇌ CF₃(CF₂)₅COOCH₃ + H₂O (Perfluoroheptanoic acid + Methanol ⇌ this compound + Water)
The choice of an acid catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. Concentrated sulfuric acid is a common choice due to its efficacy and dehydrating properties, which help to shift the equilibrium towards the product side.
Exemplary Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis.
Materials:
-
Perfluoroheptanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Appropriate glassware for reflux, extraction, and distillation
Caption: Generalized workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Perfluoroheptanoic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Extract the ester into a suitable organic solvent.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation to yield pure this compound.
Applications in Research and Development
The unique combination of a highly fluorinated chain and a reactive ester functional group makes this compound a valuable tool in several advanced applications.
Advanced Materials and Coatings
The low surface energy imparted by the perfluoroalkyl chain makes this compound an excellent component in the formulation of specialty coatings that require water and oil repellency.[1] These find use in protecting sensitive electronics, textiles, and in aerospace applications where resistance to extreme conditions is vital.
Role in Pharmaceutical and Drug Development
While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block and specialty solvent in the pharmaceutical industry.[1] The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacokinetic properties.
-
Metabolic Blocking: The high strength of the carbon-fluorine bond can be used to block sites on a drug molecule that are susceptible to metabolic degradation, thereby increasing its half-life in the body.
-
Enhanced Lipophilicity: The perfluoroalkyl chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially leading to a more favorable interaction with its biological target.
This compound can be used as a starting material for the synthesis of more complex fluorinated molecules for drug discovery pipelines. Its properties also make it a suitable solvent for certain reactions involving fluorinated compounds, ensuring miscibility and favorable reaction kinetics.
Safety and Handling
As with all per- and polyfluoroalkyl substances (PFAS), appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound stands out as a specialty chemical with a unique and valuable profile. Its robust chemical and thermal stability, coupled with its distinctive surface properties, make it an important component in materials science. For the pharmaceutical and drug development sectors, it represents a key fluorinated building block, offering a gateway to novel chemical entities with potentially enhanced therapeutic properties. A thorough understanding of its synthesis and physicochemical characteristics, as outlined in this guide, is essential for leveraging its full potential in advanced research and development applications.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl Perfluoroheptanoate
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl Perfluoroheptanoate (CAS 376-27-2), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, chemists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a definitive spectroscopic profile of the molecule. We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting spectra with field-proven insights. The guide aims to serve as an authoritative reference, enabling unambiguous structural elucidation and characterization.
Introduction
Chemical Identity and Structure
This compound, also known as Methyl Pentadecafluorooctanoate, is a fully fluorinated ester with the chemical formula C₉H₃F₁₅O₂.[1][2][3] Its structure consists of a seven-carbon perfluorinated alkyl chain (a heptyl group where all hydrogens are substituted with fluorine) attached to a methyl ester functional group. The high degree of fluorination imparts unique physicochemical properties, including high thermal stability and chemical resistance.
Structure: CF₃(CF₂)₅CF₂COOCH₃
The Imperative of Spectroscopic Analysis
As a member of the PFAS family, the accurate identification of this compound in environmental, biological, and industrial matrices is of paramount importance.[4][5][6] Spectroscopic techniques provide the molecular "fingerprint" necessary for unambiguous identification, differentiation from isomers, and quantification. This guide explains how ¹H, ¹³C, and ¹⁹F NMR, IR, and MS collectively build a comprehensive and verifiable structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds, the combination of proton, carbon, and fluorine-19 NMR provides a wealth of data. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, high sensitivity (nearly 83% that of ¹H), and an exceptionally wide chemical shift range, which minimizes signal overlap and enhances resolution.[7][8][9]
¹H NMR Spectroscopy: Isolating the Methyl Group
Expertise & Causality: The ¹H NMR spectrum of this compound is remarkably simple, as the only protons are those of the methyl ester group (-OCH₃). The perfluoroalkyl chain is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This effect deshields the adjacent methyl protons, causing their resonance to shift significantly downfield compared to methyl esters of non-fluorinated carboxylic acids.
Data Analysis and Interpretation: A single peak, a singlet, is observed in the spectrum, as there are no adjacent protons to cause spin-spin coupling. This signal's integration corresponds to three protons. The chemical shift provides direct evidence of the electronic environment.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -COOCH₃ | ~ 3.9 - 4.1 (in CDCl₃) | Singlet (s) | 3H |
| Table 1: ¹H NMR Spectroscopic Data for this compound. Data is predicted based on similar structures and general principles.[10][11][12] |
Protocol 2.1.1: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient due to the single, sharp signal.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Expertise & Causality: The ¹³C NMR spectrum reveals each unique carbon environment. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. The methyl carbon (-OCH₃) appears in the typical ether/ester region. The carbons of the perfluoroalkyl chain are characterized by their direct coupling to fluorine atoms (¹JCF, ²JCF), which splits their signals into complex multiplets. The intensity of these signals can be low due to the long relaxation times of quaternary carbons and the splitting from fluorine.
Data Analysis and Interpretation: The spectrum is typically acquired with proton decoupling, so C-H coupling is absent. However, C-F coupling remains, providing valuable structural information.
| Carbon Assignment | Approximate Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |
| C =O | 158 - 162 | Triplet (t, ²JCF) |
| -OC H₃ | 52 - 55 | Singlet (s) |
| -C F₂-COO | 115 - 120 | Triplet (t, ¹JCF) |
| -C F₂- (Chain) | 105 - 120 | Complex Multiplets |
| -C F₃ | 117 - 122 | Quartet (q, ¹JCF) |
| Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. Ranges are based on data for similar PFAS compounds. |
Protocol 2.2.1: ¹³C NMR Data Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of ¹³C.
-
Instrumentation: NMR spectrometer (e.g., 100 MHz for carbon).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A longer delay (5-10 seconds) is crucial for accurate integration of the fluorinated carbon signals, which have long T1 relaxation times.
-
-
Processing: Standard processing with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Spectroscopy: The Definitive Fingerprint
Expertise & Causality: ¹⁹F NMR is the most powerful technique for identifying this compound. The chemical shifts are highly sensitive to the position of the fluorine atoms along the chain.[9] The terminal -CF₃ group appears at the highest field (least negative ppm value). The -CF₂- group adjacent to the electron-withdrawing carbonyl group is the most deshielded and appears at the lowest field. The other -CF₂- groups appear in between, with coupling to adjacent fluorine atoms splitting the signals into predictable multiplets.
Data Analysis and Interpretation: The spectrum shows distinct signals for each of the seven fluorinated carbon environments. Homonuclear coupling (²JFF and ³JFF) is observed between adjacent CF₂ groups.
| Fluorine Assignment | Approximate Chemical Shift (δ) ppm | Expected Multiplicity | Integration |
| F ₃C- | ~ -81.0 | Triplet (t) | 3F |
| -CF₂-F ₂C-CF₃ | ~ -120.0 | Multiplet | 2F |
| -(CF₂)₃-F ₂C- | ~ -122.0 to -123.0 | Multiplet | 6F (3 signals) |
| -F ₂C-CF₂-COO | ~ -126.0 | Multiplet | 2F |
| -F ₂C-COO | ~ -118.0 | Triplet (t) | 2F |
| Table 3: ¹⁹F NMR Spectroscopic Data for this compound, referenced to CFCl₃.[13] |
Protocol 2.3.1: ¹⁹F NMR Data Acquisition
-
Sample Preparation: Prepare a sample as for ¹H NMR (5-10 mg in ~0.6 mL CDCl₃).
-
Referencing: Use an external reference standard. Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm). A sealed capillary containing CFCl₃ can be inserted into the NMR tube.
-
Instrumentation: An NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence is typically used to simplify the spectrum by removing long-range H-F couplings.[14]
-
Spectral Width: A wide spectral width (e.g., -250 to 0 ppm) is necessary to cover the entire range of organofluorine chemical shifts.
-
Number of Scans: 16-64 scans are usually sufficient.
-
-
Processing: Standard processing, with chemical shifts referenced to the external CFCl₃ standard.
Caption: Correlation of molecular structure with key NMR signals.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is highly effective for identifying key functional groups. For this compound, two regions are of critical diagnostic value:
-
Carbonyl (C=O) Stretch: The powerful inductive effect of the perfluoroalkyl chain withdraws electron density from the carbonyl group, strengthening the C=O bond. This causes the stretching vibration to occur at a significantly higher wavenumber (~1780 cm⁻¹) than in typical aliphatic esters (1735-1750 cm⁻¹).[15][16]
-
Carbon-Fluorine (C-F) Stretches: The C-F bonds give rise to a series of very strong, broad absorption bands in the 1100-1300 cm⁻¹ region. This complex pattern is a hallmark of perfluorinated compounds.
Spectral Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| ~ 2960 | C-H Stretch (sp³) | Medium-Weak | Confirms presence of the methyl group. |
| ~ 1780 | C=O Stretch | Strong, Sharp | Diagnostic Peak: High frequency indicates a perfluoro ester. |
| 1100 - 1300 | C-F Stretches | Very Strong | Diagnostic Region: Confirms the perfluoroalkyl chain. |
| ~ 1020 | C-O Stretch | Strong | Corresponds to the ester C-O linkage. |
| Table 4: Key Infrared Absorption Bands for this compound.[17][18] |
Protocol 3.1: IR Data Acquisition (ATR)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides the molecular weight and crucial fragmentation data.[19][20][21] The fragmentation of this compound is dictated by the stability of the resulting ions and neutral fragments. Cleavage often occurs at or near the functional group and along the perfluoroalkyl chain.
Fragmentation Analysis: The mass spectrum will show a molecular ion peak (M⁺) at m/z 428.[2] However, this peak may be weak due to the molecule's propensity to fragment. The fragmentation pattern is highly characteristic.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |
| 428 | [C₉H₃F₁₅O₂]⁺ | - | Molecular Ion (M⁺) |
| 397 | [C₈F₁₅O]⁺ | •OCH₃ | Loss of the methoxy radical, a common fragmentation for methyl esters. |
| 369 | [C₇F₁₅]⁺ | •COOCH₃ | Loss of the entire carbomethoxy group, yielding the perfluoroheptyl cation. |
| 219 | [C₄F₉]⁺ | C₃F₆ | Fragmentation of the perfluoroalkyl chain. |
| 169 | [C₃F₇]⁺ | C₄F₈ | Further fragmentation of the chain. |
| 119 | [C₂F₅]⁺ | C₅F₁₀ | Common perfluoroethyl cation. |
| 69 | [CF₃]⁺ | C₆F₁₂ | Base Peak: The highly stable trifluoromethyl cation is often the most abundant ion. |
| 59 | [COOCH₃]⁺ | •C₇F₁₅ | Carbomethoxy cation. |
| Table 5: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.[2][22][23][24] |
Protocol 4.1: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like ethyl acetate or methanol.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
GC Parameters:
-
Injector: Split/splitless inlet, typically at 250°C.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Parameters (EI Mode):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 550 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum.
Caption: Key EI-MS fragmentation pathways for this compound.
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a self-validating system for structural confirmation.
Caption: Integrated workflow for unambiguous compound identification.
This integrated approach ensures trustworthiness. For example, the presence of the methyl ester is suggested by the ¹H NMR singlet, the ¹³C signals for -OCH₃ and C=O, the high-wavenumber C=O stretch in the IR, and the loss of •OCH₃ (m/z 397) in the MS. Similarly, the perfluoroheptyl chain is confirmed by the characteristic ¹⁹F NMR pattern, the intense C-F IR bands, and the cascade of perfluoroalkyl fragment ions in the mass spectrum.
Conclusion
The spectroscopic profile of this compound is distinct and readily characterizable through a multi-technique approach. The ¹⁹F NMR spectrum provides the most definitive fingerprint, while ¹H NMR, ¹³C NMR, IR, and MS data offer crucial, complementary evidence of the methyl ester functionality and the overall molecular structure. This guide provides the foundational data, protocols, and interpretative logic required for researchers to confidently identify and characterize this important fluorinated compound.
References
- 1. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoic acid, pentadecafluoro-, methyl ester [webbook.nist.gov]
- 3. Methyl Perfluorooctanoate | CAS 376-27-2 | LGC Standards [lgcstandards.com]
- 4. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. pfascentral.org [pfascentral.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biophysics.org [biophysics.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. agilent.com [agilent.com]
- 20. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. well-labs.com [well-labs.com]
- 23. scienceready.com.au [scienceready.com.au]
- 24. chemguide.co.uk [chemguide.co.uk]
Discovery and history of perfluorinated methyl esters
An In-Depth Technical Guide to the Discovery and History of Perfluorinated Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorinated methyl esters represent a cornerstone class of organofluorine compounds, serving as critical intermediates in the synthesis of a vast array of high-performance materials, including surfactants, polymers, and specialized biomedical materials. Their unique physicochemical properties—derived from the exceptional strength of the carbon-fluorine bond—impart remarkable thermal stability, chemical inertness, and distinct surface properties. This technical guide provides a comprehensive exploration of the historical discovery and development of these compounds, from the foundational breakthroughs in fluorine chemistry to the establishment of robust synthetic methodologies. We will delve into the causality behind key experimental choices, present detailed protocols for their synthesis and characterization, and examine their evolution into indispensable building blocks for advanced applications.
The Genesis of a "Forever" Bond: Early Organofluorine Chemistry
The journey into perfluorinated compounds began not with esters, but with the serendipitous discovery of polytetrafluoroethylene (PTFE) in 1938 by Roy J. Plunkett at DuPont's Jackson Laboratory. This accidental polymerization of tetrafluoroethylene gas yielded a remarkably inert and low-friction polymer, trademarked as Teflon in 1945. This discovery ignited intense interest in the unique properties imparted by the carbon-fluorine bond, the strongest single bond in organic chemistry. The challenge, however, lay in developing safe and scalable methods to introduce fluorine into organic molecules, as direct fluorination with elemental fluorine was notoriously dangerous and difficult to control. This challenge set the stage for a pivotal breakthrough that would unlock the widespread synthesis of fluorocarbons.
Electrochemical Fluorination (ECF): The Simons Process
The critical breakthrough came in the 1930s and 1940s from the work of Professor Joseph H. Simons at Pennsylvania State University, sponsored by the 3M Corporation. Simons developed a process of electrochemical fluorination (ECF), now widely known as the Simons process, which provided the first practical and relatively safe method for mass-producing fluorocarbons. This work was initially classified due to its relevance to the Manhattan Project for the production of uranium hexafluoride, and the results were not published until after World War II.
The elegance of the Simons process lies in its use of anhydrous hydrogen fluoride (AHF) as both the solvent and the fluorine source. An organic substrate is dissolved in AHF, and an electric current is passed through the solution using a nickel anode at a cell potential of 5-6 V. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds.
The causality for using a nickel anode is rooted in its unique surface chemistry. During electrolysis, a passivating layer of nickel fluoride forms on the anode surface. This layer is conductive and acts as a solid-phase fluorine transfer agent, mediating the fluorination of the organic substrate without the direct, explosive reaction with elemental fluorine gas.
Experimental Protocol: Synthesis of Perfluorooctanoyl Fluoride via ECF
The following is a representative protocol for the synthesis of a perfluorinated acyl fluoride, the direct precursor to perfluorinated carboxylic acids and their esters, based on the principles of the Simons ECF process.
-
Electrolyte Preparation: Carefully condense anhydrous hydrogen fluoride (AHF) into a pre-dried, temperature-controlled nickel or Monel electrochemical cell. The AHF must be of high purity, as water can significantly decrease current efficiency.
-
Substrate Dissolution: Dissolve the hydrocarbon precursor, octanoyl chloride (CH₃(CH₂)₆COCl), in the AHF to a concentration of 5-10% by weight. The substrate must be soluble in AHF to ensure it can migrate to the anode surface.
-
Electrolysis:
-
The cell is equipped with a pack of alternating nickel sheet anodes and cathodes.
-
Apply a constant voltage of approximately 5-6 V. The initial current density will be high and will gradually decrease as the substrate is consumed and the conductivity of the electrolyte changes.
-
Maintain the cell temperature at approximately 0-20 °C using a cooling jacket to manage the heat generated during electrolysis and to minimize AHF evaporation.
-
Gaseous byproducts, primarily hydrogen gas (H₂) at the cathode and some fragmentation products, are vented through a reflux condenser cooled to -20 °C to trap escaping AHF.
-
-
Product Isolation: Upon completion (indicated by a drop in current to a steady low value), the dense, immiscible perfluorinated product phase is drained from the bottom of the cell.
-
Purification: The crude product, a mixture of perfluorooctanoyl fluoride (C₇F₁₅COF), cyclic ether byproducts, and partially fluorinated species, is purified by fractional distillation. The ECF process inherently produces a mixture of linear and branched isomers.
Caption: Workflow of the Simons Electrochemical Fluorination (ECF) process.
From Acyl Fluoride to Methyl Ester: A Two-Step Transformation
The direct output of the ECF of an acid chloride is the corresponding perfluoroacyl fluoride. To arrive at the perfluorinated methyl ester, a two-step process is required: hydrolysis followed by esterification.
Hydrolysis to Perfluorocarboxylic Acid (PFCA)
The perfluoroacyl fluoride (e.g., C₇F₁₅COF) is highly reactive towards nucleophiles and is readily hydrolyzed to the corresponding perfluorocarboxylic acid (PFCA), such as perfluorooctanoic acid (PFOA, C₇F₁₅COOH). This step is typically achieved by carefully reacting the acyl fluoride with water, often in the presence of a base to neutralize the resulting hydrofluoric acid.
Fischer Esterification
With the stable PFCA in hand, the synthesis of the methyl ester is accomplished via standard organic chemistry techniques, most commonly the Fischer esterification. The choice of this acid-catalyzed method is effective due to the high acidity of PFCAs, which facilitates protonation of the carbonyl oxygen, making it more susceptible to nucleophilic attack by methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine perfluorooctanoic acid (PFOA) (1.0 eq) and an excess of anhydrous methanol (10-20 eq). Methanol serves as both the reactant and the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold deionized water.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude methyl perfluorooctanoate can be further purified by vacuum distillation to yield a clear, colorless liquid.
Caption: Mechanism of Fischer Esterification for PFCA synthesis.
Physicochemical Properties & Characterization
The replacement of hydrogen with fluorine dramatically alters the properties of the methyl esters compared to their hydrocarbon analogs. The high electronegativity of fluorine creates strong C-F bonds and polarizes the molecule, yet the dense "shield" of fluorine atoms results in weak intermolecular forces, leading to low boiling points relative to their molecular weight. These compounds are simultaneously hydrophobic and lipophobic, a property known as fluorophilicity.
Table 1: Physicochemical Properties of Perfluoroalkyl Methyl Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| Methyl Perfluorobutanoate | C₅H₃F₇O₂ | 228.06 | 95-96 | ~1.52 | ~1.29 |
| Methyl Perfluorohexanoate | C₇H₃F₁₁O₂ | 328.07 | 128-130 | ~1.66 | ~1.298 |
| Methyl Perfluorooctanoate | C₉H₃F₁₅O₂ | 428.08 | 159-160 | 1.786 | 1.305 |
Note: Values for butanoate and hexanoate are typical literature values; specific sources may vary.
Spectroscopic characterization is crucial for identity confirmation.
-
¹⁹F NMR: This is the most informative technique. The spectrum shows characteristic signals for the CF₃ group (triplet, ~ -81 ppm), the CF₂ group alpha to the carbonyl ( ~ -120 ppm), and a cascade of other CF₂ signals between -122 and -126 ppm.
-
¹H NMR: A sharp singlet for the methyl ester protons (-OCH₃) appears around 3.9 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band is observed at a higher frequency than typical hydrocarbon esters (~1780-1800 cm⁻¹) due to the electron-withdrawing effect of the perfluoroalkyl chain.
Applications as Versatile Chemical Intermediates
While possessing useful properties in their own right, perfluorinated methyl esters are most valuable as precursors for a wide range of specialty chemicals. The ester group provides a reactive handle that can be readily converted into other functionalities.
-
Synthesis of Fluorinated Surfactants: The ester can be reacted with amines, such as N-polyethoxylated amines, to produce nonionic fluorinated surfactants. These surfactants are highly effective at reducing surface tension even at very low concentrations and are used in applications like coatings, leveling agents, and fire-fighting foams.
-
Monomer Production for Specialty Polymers: Perfluorinated methyl esters are key starting materials for creating fluorinated monomers. For example, reaction with amino alcohols can produce monomers like N-(5-hydroxypent-1-yl)perfluorooctaneamide, which can then be polymerized to create materials with specialized surface properties like water and oil repellency.
-
Biomedical Applications: The unique properties of perfluorinated compounds, such as high gas-dissolving capacity and biological inertness, make them candidates for advanced biomedical applications. Perfluorinated esters and their derivatives are explored in drug delivery systems, as contrast agents for ¹⁹F MRI, and in the development of artificial blood substitutes.
An In-depth Technical Guide to the Solubility and Stability of Methyl Perfluoroheptanoate in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of methyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family. Recognizing the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, such as methyl perfluorooctanoate and perfluoroheptanoic acid (PFHpA), alongside fundamental principles of physical organic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who handle or formulate with fluorinated compounds. The guide details the theoretical underpinnings of the solubility and stability of this compound, provides expertly crafted, step-by-step protocols for the experimental determination of these properties, and discusses the expected behavior of this compound in common laboratory solvents under various environmental stressors.
Introduction to this compound: A Molecule of Unique Properties and Challenges
This compound (CF₃(CF₂)₅COOCH₃) is a fluorinated ester that, like other PFAS, possesses unique physicochemical properties stemming from the high electronegativity and stability of the carbon-fluorine bond. These properties, including high thermal stability and chemical resistance, make such compounds valuable in specialized applications. However, they also present significant challenges in terms of understanding their environmental fate and interaction with biological systems. A thorough understanding of the solubility and stability of this compound is paramount for its safe handling, appropriate application, and the development of robust analytical methods.
This guide addresses the critical need for a centralized resource on the solubility and stability of this compound. Due to a scarcity of publicly available, quantitative data for this specific molecule, we will draw upon established knowledge of similar compounds, namely its longer-chain homolog, methyl perfluorooctanoate, and its parent carboxylic acid, perfluoroheptanoic acid (PFHpA). By combining this analog data with first principles of chemical reactivity and proven experimental methodologies, this guide aims to empower researchers to confidently assess and manage the behavior of this compound in the laboratory.
Solubility Profile of this compound
The solubility of a compound is a fundamental property that dictates its utility in various applications, from reaction chemistry to formulation science. The unique electronic nature of the perfluoroalkyl chain in this compound results in a solubility profile that is distinct from its hydrocarbon analogs.
Theoretical Considerations: The "Like Dissolves Like" Principle in the Context of Fluorinated Compounds
The principle of "like dissolves like" provides a foundational framework for predicting solubility. However, the introduction of a highly fluorinated chain complicates this paradigm. Perfluoroalkyl chains are both hydrophobic (water-repelling) and lipophobic/oleophobic (oil-repelling). This unique characteristic means that this compound is not expected to be highly soluble in either very polar solvents (like water) or non-polar hydrocarbon solvents (like hexane).
Its solubility will be most favorable in solvents that can effectively interact with both the polar ester group and the non-polar, yet highly fluorinated, alkyl chain. This often includes polar aprotic solvents and some chlorinated solvents.
Estimated Solubility in Common Laboratory Solvents
The following table provides an estimated qualitative solubility profile for this compound in a range of common laboratory solvents, categorized by solvent class.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | The hydrophobic and lipophobic perfluoroalkyl chain dominates, overcoming the polarity of the ester group. |
| Methanol | Slightly Soluble to Soluble | The small alkyl group of methanol allows for some interaction with the ester, but the fluorinated chain limits high solubility. | |
| Ethanol | Slightly Soluble | Similar to methanol, but the larger alkyl group may slightly decrease solubility. | |
| Polar Aprotic | Acetone | Soluble | The polarity of the carbonyl group in acetone can interact with the ester, and the overall solvent environment is more compatible with the fluorinated chain than protic solvents. |
| Acetonitrile | Soluble | A common solvent for many PFAS, its polarity is suitable for solvating the ester group without the unfavorable interactions of a protic solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is often a good solvent for a wide range of compounds, including many PFAS. | |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO in its ability to solvate a wide range of molecules. | |
| Non-Polar | Hexane | Insoluble to Sparingly Soluble | The lipophobicity of the perfluoroalkyl chain leads to poor miscibility with hydrocarbon solvents. |
| Toluene | Sparingly Soluble | The aromatic ring of toluene may offer slightly better interaction than hexane, but high solubility is not expected. | |
| Chlorinated | Dichloromethane | Soluble | Chlorinated solvents are often effective for dissolving fluorinated compounds. |
| Chloroform | Soluble | Similar to dichloromethane, with reports of slight solubility for the longer chain analog, methyl perfluorooctanoate.[1] |
Experimental Protocol for Determining the Solubility of this compound
This protocol outlines a robust method for the quantitative determination of the solubility of this compound in a target solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (98% or higher purity)
-
Selected solvent (analytical grade or higher)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent and analyte)
-
Analytical balance (readable to at least 0.1 mg)
-
Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector, or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations. This will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The goal is to create a saturated solution with undissolved solute present.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved material to settle.
-
Centrifuge the vials at a moderate speed to further separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the sediment.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
-
Calculation:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Figure 1: Workflow for the experimental determination of solubility.
Stability Profile of this compound
The stability of a chemical substance is a critical parameter that influences its shelf-life, reactivity, and potential degradation pathways. The perfluoroalkyl chain of this compound imparts significant chemical resilience, while the ester functional group represents a potential site of reactivity.
Chemical Stability: Hydrolysis
The most probable degradation pathway for this compound under ambient and aqueous conditions is hydrolysis of the ester linkage. This reaction can be catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is irreversible as the resulting carboxylate anion is resonance-stabilized.
Given that the parent acid, PFHpA, is highly resistant to hydrolysis, the primary point of hydrolytic instability in this compound is the ester functional group.[3] Modeling studies on other perfluorinated esters suggest that hydrolysis can be a significant degradation pathway, with half-lives dependent on pH and temperature.[6][7] It is anticipated that the rate of hydrolysis will be significantly slower than that of non-fluorinated esters due to the strong electron-withdrawing effect of the perfluoroalkyl chain, which destabilizes the transition state of the hydrolytic reaction.
Thermal Stability
Perfluorinated compounds are known for their high thermal stability. The thermal stability of perfluorocarboxylic acids (PFCAs) generally increases with the length of the carbon chain.[8][9] Decomposition of some PFCAs has been observed to initiate at temperatures as low as 150-200°C.[8] The primary thermal decomposition pathway for PFCAs is believed to involve decarboxylation.[10] For this compound, thermal decomposition would likely involve the cleavage of the ester group and fragmentation of the perfluoroalkyl chain at higher temperatures. The presence of the methyl ester group may influence the decomposition temperature compared to the parent carboxylic acid.
Photochemical Stability
Perfluoroalkyl carboxylic acids are generally resistant to direct photolysis because they do not absorb light in the environmentally relevant UV spectrum (>290 nm).[11] Therefore, it is expected that this compound will also be stable to direct photolysis. However, indirect photodegradation in the presence of photocatalysts or other reactive species generated photochemically is a possibility.[12][13]
Experimental Protocol for Assessing the Stability of this compound (Forced Degradation Study)
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing stable storage and handling conditions.
Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Solvents for dissolution (e.g., acetonitrile, methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
pH meter
-
Thermostatically controlled ovens and water baths
-
Photostability chamber
-
LC-MS/MS or GC-MS for analysis
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with deionized water. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or neat liquid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 105°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating analytical method (e.g., LC-MS/MS). The method should be able to separate the intact this compound from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation pathway based on the identified products.
-
Figure 2: Workflow for a forced degradation study.
Summary and Recommendations
This compound is a fluorinated ester with a unique solubility and stability profile. While specific quantitative data for this compound is limited, a comprehensive understanding of its likely behavior can be extrapolated from its structural analogs and the fundamental principles of chemistry.
Key Takeaways:
-
Solubility: this compound is expected to be insoluble in water and non-polar hydrocarbon solvents. Its preferred solvents are likely to be polar aprotic solvents such as acetonitrile, acetone, and DMSO, as well as chlorinated solvents.
-
Stability: The compound is expected to be thermally stable and resistant to direct photolysis. The primary route of degradation is likely to be hydrolysis of the ester bond, which can be catalyzed by acids and bases.
Recommendations for Researchers:
-
Experimental Verification: It is strongly recommended that the solubility and stability of this compound be experimentally verified under the specific conditions of its intended use, following the protocols outlined in this guide.
-
Solvent Selection: For applications requiring dissolution, polar aprotic solvents should be prioritized. Avoid aqueous solutions if hydrolysis is a concern, especially at non-neutral pH.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Analytical Methodology: Employ robust analytical techniques such as LC-MS/MS or GC-MS for the accurate quantification of this compound and its potential degradation products.
This guide provides a solid foundation for working with this compound. By understanding its predicted properties and employing rigorous experimental validation, researchers can ensure the safe and effective use of this compound in their work.
References
- 1. chembk.com [chembk.com]
- 2. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. epa.gov [epa.gov]
- 5. bcp-instruments.com [bcp-instruments.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 9. pfascentral.org [pfascentral.org]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Perfluoroheptanoic acid | C6F13COOH | CID 67818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - East China Normal University [pure.ecnu.edu.cn:443]
Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl Perfluoroheptanoate
Introduction: The Double-Edged Sword of Fluorination
Methyl perfluoroheptanoate (C8H3F13O2), a member of the vast family of per- and polyfluoroalkyl substances (PFAS), represents a class of compounds with remarkable chemical stability and unique properties. This has led to its application in various research and development sectors, including as a potential building block in the synthesis of novel fluorinated materials and pharmaceuticals. However, the very stability of the carbon-fluorine bond that makes these compounds attractive also renders them persistent in the environment and raises significant health and safety considerations. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the safe handling of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each safety recommendation. Our approach is grounded in the principles of the hierarchy of controls, ensuring a multi-layered defense against potential exposure.
Toxicological Profile: Understanding the Inherent Risks
While comprehensive toxicological data for this compound is not extensively available, its structural similarity to other short-chain PFAS, particularly perfluoroheptanoic acid (PFHpA), necessitates a precautionary approach. Studies on PFHpA and other similar PFAS have indicated potential for adverse health effects.
Animal studies on PFHpA have identified the liver as a primary target organ, with exposure leading to liver enlargement. Furthermore, some research suggests that certain PFAS may have reproductive and developmental toxicity. The primary routes of exposure in a laboratory setting are inhalation of vapors, dermal contact, and accidental ingestion. Given the volatility of this compound, inhalation is a significant concern.
The mechanism of PFAS toxicity is an area of active research, with evidence suggesting that some PFAS can act as ligands for peroxisome proliferator-activated receptors (PPARs).[1] PPARs are transcription factors involved in the regulation of lipid and glucose metabolism, and their activation by PFAS could explain some of the observed liver toxicities.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Perfluoroheptanoic acid (PFHpA) |
| CAS Number | 14312-89-1 | 375-85-9 |
| Molecular Formula | C8H3F13O2 | C7HF13O2 |
| Molecular Weight | 378.08 g/mol | 364.06 g/mol [2] |
| Boiling Point | Not readily available | ~175 °C (decomposes) |
| Appearance | Likely a liquid | White solid |
| Volatility | Expected to be volatile | Low volatility |
Data for this compound is limited; properties are inferred from structure and data on similar compounds.
The Hierarchy of Controls: A Proactive Approach to Safety
The most effective strategy for mitigating risks associated with hazardous chemicals is the hierarchy of controls. This framework prioritizes control measures from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures.
Elimination and Substitution (Most Effective)
Before working with this compound, a thorough risk assessment should be conducted to determine if a less hazardous alternative can be used. Given the persistence and potential toxicity of PFAS, this should be the primary consideration.
Engineering Controls
Engineering controls are physical changes to the workplace that isolate workers from the hazard.
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of volatile vapors. The sash should be kept as low as possible.
-
Local Exhaust Ventilation (LEV): For procedures where a fume hood is not feasible, LEV, such as a snorkel exhaust, should be used to capture vapors at the source.
-
Glove Boxes: For handling larger quantities or for procedures with a higher risk of aerosol generation, a glove box provides an enclosed and controlled environment.
Administrative Controls
Administrative controls are changes to work practices and policies to reduce exposure.
-
Standard Operating Procedures (SOPs): Detailed, substance-specific SOPs must be developed and strictly followed for all procedures involving this compound.
-
Designated Work Areas: Clearly demarcate areas where this compound is handled and stored. Access to these areas should be restricted.
-
Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and waste disposal. This training should be documented.
-
Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be washed thoroughly after handling the chemical, even when gloves have been worn.
Personal Protective Equipment (PPE) (Least Effective)
PPE is the last line of defense and must be used in conjunction with the controls mentioned above.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | Not required if in a fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Lab coat | Not required if in a fume hood |
| Reaction Setup | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Lab coat | Not required if in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye Protection: Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield offers additional protection for the entire face.
-
Hand Protection: Nitrile gloves are recommended for handling many PFAS, offering good chemical resistance for incidental contact.[3] However, no glove material provides indefinite protection. It is crucial to be aware of the breakthrough time of the specific gloves being used for the solvent system. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A lab coat protects the skin and personal clothing from splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, such as during a large spill, an air-purifying respirator with organic vapor cartridges is necessary. Fit testing and proper training are mandatory for respirator use.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to be a template and should be adapted to the specific requirements of your laboratory and experiment, in accordance with your institution's Chemical Hygiene Plan.[4][5][6][7]
Protocol 1: Preparation of a Standard Solution of this compound
Objective: To accurately prepare a standard solution of this compound while minimizing exposure and contamination.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks with stoppers
-
Gas-tight syringe
-
Analytical balance
-
Beakers and graduated cylinders
-
Pasteur pipettes and bulbs
-
Waste container for fluorinated liquid waste
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE (chemical splash goggles, nitrile gloves - double-gloved, lab coat).
-
Assemble all necessary glassware and equipment inside the fume hood.
-
Label the volumetric flask with the chemical name, concentration, date, and your initials.
-
-
Weighing the Compound:
-
Due to its volatility, it is preferable to perform a liquid transfer by volume using a gas-tight syringe and calculate the mass based on density. If direct weighing is necessary, use a tared, sealed container (e.g., a vial with a septum cap) on an analytical balance inside the fume hood or in a balance enclosure with local exhaust ventilation.
-
To transfer by volume:
-
Calculate the required volume of this compound based on its density and the desired mass.
-
Using a clean, dry, gas-tight syringe, slowly draw the calculated volume of the liquid from the stock bottle.
-
Ensure there are no air bubbles in the syringe.
-
-
-
Dissolution:
-
Carefully dispense the this compound from the syringe into the volumetric flask containing a small amount of the chosen solvent.
-
Submerge the tip of the syringe needle into the solvent during dispensing to minimize volatilization.
-
Rinse the syringe with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Stopper the flask and gently swirl to dissolve the compound completely.
-
-
Dilution to Final Volume:
-
Add the solvent to the volumetric flask until the liquid level is just below the calibration mark.
-
Use a Pasteur pipette to add the final amount of solvent dropwise until the bottom of the meniscus is aligned with the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Cleanup:
-
Transfer the prepared solution to a properly labeled storage bottle with a secure cap.
-
Decontaminate all glassware and equipment that came into contact with this compound (see Decontamination Protocol).
-
Dispose of all waste, including used gloves and pipette tips, in the designated fluorinated waste container.
-
Protocol 2: Setting Up a Chemical Reaction with this compound
Objective: To safely conduct a chemical reaction involving this compound as a reactant or solvent.
Materials:
-
Round-bottom flask and other appropriate reaction glassware
-
Condenser
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen, argon)
-
Syringes and needles for liquid transfers
-
Septa
-
Quenching solution
-
Waste containers for fluorinated liquid and solid waste
Procedure:
-
Reaction Setup:
-
Assemble the reaction apparatus in the back of the chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.
-
Securely clamp the reaction flask and condenser.
-
If the reaction is air or moisture-sensitive, set up an inert gas manifold.
-
Place a stir bar in the reaction flask.
-
-
Charging the Reactor:
-
Add any solid reagents to the reaction flask before adding liquids.
-
Transfer this compound and any other liquid reagents to the reaction flask using a gas-tight syringe through a septum. This minimizes exposure to vapors.
-
If adding dropwise, use a syringe pump for controlled addition.
-
-
Running the Reaction:
-
Begin stirring and, if required, heating. Use a secondary container (e.g., a crystallization dish) under the reaction flask to contain any potential spills.
-
Ensure a continuous flow of cooling water through the condenser if heating.
-
Monitor the reaction periodically from outside the fume hood. Do not leave a heated reaction unattended without proper fail-safes and signage.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask to room temperature.
-
If necessary, quench the reaction by slowly adding the appropriate quenching solution via syringe. Be aware of any potential exothermic reactions or gas evolution.
-
-
Isolation and Purification:
-
Perform all extraction, filtration, and purification steps within the fume hood.
-
Collect all aqueous and organic waste streams in separate, clearly labeled fluorinated waste containers.
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and equipment (see Decontamination Protocol).
-
Dispose of all contaminated materials, including gloves, septa, and filter paper, in the designated solid fluorinated waste container.
-
Decontamination and Waste Management: A Cradle-to-Grave Responsibility
Due to their persistence, proper decontamination and waste disposal are critical to prevent environmental contamination.
Decontamination Protocol
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone, methanol) to remove the bulk of the this compound. Collect this initial rinse as hazardous waste.
-
Wash: Wash the rinsed items with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry in the fume hood or in an oven.
-
Surface Decontamination: Wipe down the work surfaces in the fume hood with a suitable solvent and then with a detergent solution.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures, solvent rinses, and contaminated aqueous solutions, in a clearly labeled, sealed container designated for "Fluorinated Liquid Waste."
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, filter paper, and spill cleanup materials, in a separate, clearly labeled, sealed container for "Fluorinated Solid Waste."
-
Disposal Vendor: All PFAS waste should be disposed of through a licensed hazardous waste disposal company that can handle and properly destroy or contain these persistent chemicals, often through high-temperature incineration or secure landfilling.[8][9][10][11]
Emergency Procedures: Planning for the Unexpected
A comprehensive emergency response plan is a critical component of laboratory safety.
Spill Response
The response to a spill will depend on its size and location.
Caption: Decision tree for responding to a spill.
For a small spill (<100 mL) inside a fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for fluorinated solid waste.
-
Decontaminate the spill area.
For a large spill (>100 mL) or any spill outside a fume hood:
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency response team.
-
If it is safe to do so, close the fume hood sash and the laboratory door as you exit.
-
Prevent others from entering the area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Conclusion: A Culture of Safety
The safe handling of this compound and other PFAS is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This requires a comprehensive understanding of the potential hazards, a commitment to implementing robust control measures, and a proactive approach to risk mitigation. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can protect yourself, your colleagues, and the environment from the potential risks associated with these unique and persistent chemicals.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Perfluoroheptanoic acid | C6F13COOH | CID 67818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluoro-3-methylheptanoic acid | C8HF15O2 | CID 24848983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 7H-perfluoroheptanoate | C8H4F12O2 | CID 2775471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 10. flinnsci.com [flinnsci.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Fluorinated Landscape: A Technical Guide to Methyl Perfluoroheptanoate for the Research Professional
An in-depth exploration of the commercial availability, chemical properties, handling, and applications of Methyl Perfluoroheptanoate (CAS: 14312-89-1) for researchers, scientists, and drug development professionals.
In the intricate world of pharmaceutical research and advanced material science, the strategic incorporation of fluorinated compounds can be a transformative step in modulating the physicochemical properties of molecules. This compound, also known as methyl tridecafluoroheptanoate, stands as a notable example of a versatile fluorinated building block. This guide provides a comprehensive overview of its commercial landscape, essential technical data, safety protocols, and its emerging role in scientific research and development.
Commercial Availability and Supplier Overview
This compound is accessible through a range of specialty chemical suppliers catering to the research and development sector. The compound is typically available in various quantities, from grams to kilograms, with purity levels generally exceeding 96%. When sourcing this chemical, it is crucial to verify the CAS number (14312-89-1) to ensure the correct isomer is procured.
Key commercial suppliers for this compound include:
-
Synquest Labs: A prominent supplier of fluorinated organic and inorganic chemicals.
-
Santa Cruz Biotechnology: Offers a portfolio of specialty biochemicals for research purposes.[1][2]
-
Tokyo Chemical Industry (TCI): A global supplier of research chemicals and organic materials.[3][4]
-
Chem-Impex: Specializes in providing a wide range of chemical building blocks.[5]
-
Fisher Scientific: A major distributor of scientific products, including a range of specialty chemicals.[6]
-
Exfluor: A company focused on the production of fluorochemicals.[7]
-
abcr Gute Chemie: A German supplier of specialty chemicals.
-
Spectrum Chemical: A manufacturer and distributor of fine chemicals.[8]
It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and review the material safety data sheet (MSDS) for specific handling and storage instructions.
Physicochemical Properties and Specifications
This compound is a colorless liquid characterized by its high density and chemical inertness, typical of perfluorinated compounds. These properties stem from the strength of the carbon-fluorine bond.
| Property | Value | Source |
| CAS Number | 14312-89-1 | [1][2][3][5][6][7][8] |
| Molecular Formula | C₈H₃F₁₃O₂ | [2][5][7] |
| Molecular Weight | 378.09 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 138-141 °C | [5][7] |
| Density | 1.66 g/mL | [5] |
| Refractive Index (n20/D) | 1.3 | [5] |
| Purity (typical) | ≥ 96% (GC) | [5] |
A typical Certificate of Analysis would further detail impurity profiles and analytical methods used for verification. While a specific CoA for this compound was not publicly available, researchers should always request one from their chosen supplier.
Synthesis of this compound
While detailed, step-by-step industrial synthesis protocols for this compound are proprietary, the general and well-established method for its preparation is the esterification of perfluoroheptanoic acid with methanol. This reaction is typically acid-catalyzed.
A generalized laboratory-scale procedure would involve:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, perfluoroheptanoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow: Esterification of Perfluoroheptanoic Acid
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique properties imparted by the perfluoroalkyl chain make this compound a valuable tool in various research and development areas, particularly in the pharmaceutical and material science sectors.
Role in Drug Discovery and Synthesis
The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[9] this compound can serve as a precursor or a building block in the synthesis of more complex fluorinated molecules. Fluorinated esters, in general, can act as activated intermediates in organic synthesis, allowing for reactions to occur under mild conditions.[10][11]
While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in publicly available literature, its utility lies in the introduction of a C6F13 moiety into a target molecule. This can be particularly useful in:
-
Modulating Lipophilicity: The perfluoroheptyl group can significantly increase the lipophilicity of a molecule, which can be strategically employed to enhance its ability to cross biological membranes.[12]
-
Blocking Metabolic Sites: The robust C-F bonds are resistant to metabolic oxidation. Introducing a perfluoroalkyl chain can protect a metabolically labile site on a drug molecule, thereby increasing its half-life.
-
Altering Electronic Properties: The strong electron-withdrawing nature of the perfluoroalkyl group can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.
Potential in Drug Delivery Systems
Perfluoroalkyl-containing compounds are being explored for their potential in advanced drug delivery systems.[13] Their hydrophobic and lipophobic nature can lead to unique self-assembly properties, which can be harnessed for the creation of nanoparticles, emulsions, and other drug carriers. While research directly involving this compound in drug delivery is still emerging, the broader class of perfluorinated compounds is being investigated for:
-
Formation of Stable Emulsions: Perfluorocarbons are excellent oxygen carriers and can form stable emulsions, which have been investigated as artificial blood substitutes and for oxygen delivery to hypoxic tumors.
-
Targeted Drug Delivery: The unique properties of fluorinated compounds can be exploited to design carriers that release their payload in response to specific stimuli.
-
19F MRI Imaging: The fluorine-19 nucleus is MRI-active, allowing for the tracking of fluorinated drug delivery systems in vivo without the background noise present in conventional proton MRI.[14]
Logical Relationship: Fluorine in Drug Development
Caption: The influence of this compound's properties on drug development.
Safety, Handling, and Disposal
As with all per- and polyfluoroalkyl substances (PFAS), proper safety and handling procedures are paramount.
Laboratory Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents.[16] It is recommended to store perfluorinated compounds separately from other chemicals.[17]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and collect it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[9]
Disposal of this compound and Contaminated Waste
The disposal of PFAS-containing materials is subject to evolving regulations and guidelines. It is crucial to consult with your institution's environmental health and safety department for the most current and compliant disposal procedures.
According to the U.S. Environmental Protection Agency (EPA), current interim guidance on the destruction and disposal of PFAS includes:
-
High-Temperature Incineration: Hazardous waste incinerators operating at high temperatures (above 1,100°C) can be effective in destroying PFAS.[13]
-
Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill (Subtitle C) with leachate and gas collection and treatment systems is another option.[3][13]
-
Underground Injection: Deep-well injection into Class I non-hazardous industrial or hazardous waste injection wells can be a suitable method for liquid PFAS waste.[13]
It is imperative to collect all waste containing this compound in clearly labeled, compatible containers and not to mix it with other waste streams.[9]
Conclusion
This compound is a readily available and versatile fluorinated building block with significant potential in both materials science and pharmaceutical development. Its unique physicochemical properties, derived from its perfluoroalkyl chain, offer researchers a valuable tool for modulating molecular characteristics. As with all PFAS, a thorough understanding of and adherence to proper handling, storage, and disposal protocols are essential for ensuring laboratory safety and environmental stewardship. The continued exploration of fluorinated compounds in drug discovery and delivery suggests that the utility of reagents like this compound will continue to expand in the years to come.
References
- 1. epa.gov [epa.gov]
- 2. scbt.com [scbt.com]
- 3. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Methyl 7H-perfluoroheptanoate | C8H4F12O2 | CID 2775471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. exfluor.com [exfluor.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. plasticsengineering.org [plasticsengineering.org]
- 14. chembk.com [chembk.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. synquestlabs.com [synquestlabs.com]
- 17. nottingham.ac.uk [nottingham.ac.uk]
Chemical reactivity of the ester group in Methyl perfluoroheptanoate
An In-Depth Technical Guide to the Chemical Reactivity of the Ester Group in Methyl Perfluoroheptanoate
Introduction
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly alter physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for drug design and the creation of advanced materials.[1][2] this compound, CF₃(CF₂)₅CO₂CH₃, stands as a key exemplar of this class. It is not merely a stable fluorinated molecule but a versatile synthetic intermediate whose reactivity is dominated by the profound electronic influence of its perfluoroalkyl chain.
This guide provides an in-depth exploration of the chemical reactivity centered on the ester functional group of this compound. Moving beyond simple reaction lists, we will dissect the underlying electronic principles that govern its behavior, explain the causality behind experimental choices, and provide validated protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals who seek to harness the unique synthetic potential of highly fluorinated esters.
The Dominant Influence: Electronic and Steric Profile of the Perfluoroheptanoyl Group
The reactivity of the ester group in this compound is fundamentally dictated by the perfluoroheptyl (C₆F₁₃) chain. This chain exerts a powerful electron-withdrawing inductive effect (-I effect) across the molecule's carbon backbone.
-
Enhanced Electrophilicity: Fluorine's extreme electronegativity polarizes each C-F bond, creating a cascade of electron withdrawal that culminates at the carbonyl carbon of the ester. This renders the carbonyl carbon significantly more electron-deficient (electrophilic) compared to its non-fluorinated hydrocarbon analog, methyl heptanoate.[3][4] This heightened electrophilicity is the primary driver for the enhanced reactivity of this compound toward nucleophiles.[3][4][5]
-
Leaving Group Activation: The same inductive effect stabilizes the resulting carboxylate anion after a nucleophilic attack. This makes the methoxide group (⁻OCH₃) a comparatively better leaving group than in standard alkyl esters, facilitating nucleophilic acyl substitution reactions under milder conditions.[3][6]
-
Steric Considerations: While electronically activated, the bulky and rigid nature of the perfluoroalkyl chain can introduce minor steric hindrance. However, in most reactions involving the ester group, the powerful electronic activation far outweighs any steric impediment.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties of the target molecule, this compound, which is also known as methyl pentadecafluorooctanoate.[7][8]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₃F₁₅O₂ | [8] |
| Molecular Weight | 428.09 g/mol | [8] |
| Appearance | Liquid | |
| Density | 1.786 g/mL at 25 °C | [9][10] |
| Boiling Point | 159-160 °C | [9][10] |
| Refractive Index | n20/D 1.305 | [9][10] |
| CAS Number | 376-27-2 | [7][8] |
Core Reactivity: Nucleophilic Acyl Substitution
The heightened electrophilicity of the carbonyl carbon makes this compound highly susceptible to nucleophilic acyl substitution. These reactions are central to its utility as a synthetic intermediate.
Hydrolysis (Saponification)
The hydrolysis of perfluorinated esters to their corresponding carboxylic acids is significantly more facile than that of their hydrocarbon counterparts.[5] The reaction typically proceeds via a base-catalyzed mechanism, as the hydroxide ion is a potent nucleophile.
Causality of Experimental Choice: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to generate the hydroxide nucleophile. The reaction is often performed in a mixed solvent system (e.g., water/methanol or water/THF) to ensure miscibility of the highly fluorinated, hydrophobic ester and the aqueous base. The enhanced electrophilicity of the carbonyl carbon allows this reaction to proceed rapidly, often at room temperature or with gentle warming, in stark contrast to the harsher conditions (e.g., prolonged heating) required for many non-fluorinated esters.[11]
Caption: Figure 1: Mechanism of Base-Catalyzed Hydrolysis of this compound.
Protocol 1: Saponification of this compound
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Methanol
-
Deionized water
-
Hydrochloric acid (2M)
-
Diethyl ether or MTBE
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve sodium hydroxide in a minimal amount of water and add it to a solution of this compound in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material. Gentle heating (40 °C) can be applied to accelerate the reaction.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 with 2M HCl. The perfluoroheptanoic acid will often precipitate or form an oily layer.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude perfluoroheptanoic acid.
-
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Given the activated nature of this compound, these reactions can be performed efficiently.[3] This is particularly useful for introducing the perfluoroheptanoyl moiety onto more complex alcohol-containing molecules, a common strategy in drug development.
Causality of Experimental Choice: The reaction is an equilibrium process. To drive it to completion, a large excess of the new alcohol is typically used. Alternatively, the methanol by-product can be removed by distillation. Both acid (e.g., H₂SO₄, Amberlyst-15) and base (e.g., NaOR, K₂CO₃) catalysts can be employed.[12] For sensitive substrates, milder, non-ionic catalysts or enzymatic methods may be preferable. The choice of catalyst depends on the stability of the substrate alcohol.
Caption: Figure 2: General Experimental Workflow for Transesterification.
Aminolysis (Amidation)
The reaction of this compound with primary or secondary amines to form perfluoroheptanamides is highly efficient. These amides are of significant interest in medicinal chemistry due to their unique properties and metabolic stability. The high reactivity of the perfluorinated ester allows this transformation to occur under mild conditions, often without the need for a catalyst.[9][13]
Causality of Experimental Choice: Amines are generally more nucleophilic than alcohols, and the reaction with the highly electrophilic perfluoroester is often spontaneous and exothermic. The reaction is typically run in an aprotic solvent like THF, DCM, or acetonitrile. For less reactive amines or for large-scale synthesis, gentle heating may be applied. No coupling agents are required, which is a significant advantage over forming amides from the corresponding carboxylic acid.
Caption: Figure 3: Mechanism of Amide Formation via Aminolysis.
Protocol 2: Synthesis of N-benzylperfluoroheptanamide
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flask under a nitrogen atmosphere.
-
Add benzylamine dropwise to the stirred solution at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction for 4-12 hours. Monitor the disappearance of the starting ester by TLC or GC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess benzylamine, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude amide can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography on silica gel.
-
Reduction of the Ester Group
The ester group of this compound can be reduced to the corresponding primary alcohol, 1,1-dihydroperfluoroheptan-1-ol (C₆F₁₃CH₂OH), a valuable building block in fluorinated materials and surfactants.
Causality of Experimental Choice: Due to the deactivating effect of the perfluoroalkyl chain, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. An ethereal solvent like anhydrous diethyl ether or THF is used. The reaction is highly exothermic and requires careful temperature control, typically starting at 0 °C.
Caption: Figure 4: Step-by-Step Workflow for the LiAlH₄ Reduction of this compound.
Specialized Transformations
Beyond standard transformations, the unique reactivity of perfluorinated esters allows for specialized applications. For instance, they can be converted to highly reactive perfluorinated acyl fluorides using nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent.[14] These acyl fluorides are potent acylating agents themselves.
Conclusion
The chemical reactivity of the ester group in this compound is a compelling illustration of fluorine's profound influence on molecular behavior. The intense electron-withdrawing nature of the perfluoroheptyl chain transforms the ester into a highly activated functional group, susceptible to rapid reaction with a wide range of nucleophiles under mild conditions. This enhanced reactivity, particularly in hydrolysis, transesterification, and aminolysis, makes it a superior building block compared to its non-fluorinated analogs for many applications. Understanding and leveraging these principles enables chemists in drug discovery and materials science to efficiently incorporate perfluoroalkyl moieties into complex target molecules, thereby accessing novel chemical space with desirable properties.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 8. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. chembk.com [chembk.com]
- 11. Methyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Methyl perfluorooctanoate 98 376-27-2 [sigmaaldrich.com]
- 14. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]
Methodological & Application
Using Methyl perfluoroheptanoate in the synthesis of fluorinated surfactants
An Application Guide: Strategic Synthesis of Fluorinated Surfactants from Methyl Perfluoroheptanoate
Abstract
This comprehensive guide details the synthetic utility of this compound as a key precursor in the production of diverse classes of fluorinated surfactants. Fluorinated surfactants are distinguished by their exceptional properties, including profound surface tension reduction, high thermal and chemical stability, and their oleophobic nature, making them indispensable in numerous high-performance applications.[1] However, environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) have necessitated a shift towards shorter-chain alternatives.[2][3][4] This document provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of non-ionic, anionic, and cationic fluorinated surfactants starting from this compound (C7-ester), a more environmentally conscious choice. The methodologies covered include aminolysis, ester reduction, and hydrolysis, with a focus on the causal chemistry behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Unique Role of Fluorinated Surfactants
Fluorinated surfactants are a class of surface-active agents where the hydrophobic tail is a fluorocarbon chain, either partially or fully fluorinated.[1][5] This structural feature imparts unique physicochemical properties not achievable with conventional hydrocarbon-based surfactants.[1] The high electronegativity and low polarizability of the fluorine atoms result in weak intermolecular forces, allowing these molecules to dramatically lower the surface tension of water and other liquids.[6]
Key Properties and Applications:
-
Exceptional Surface Activity: They are highly effective at reducing surface and interfacial tension, a critical property for applications like aqueous film-forming foams (AFFF) for firefighting, leveling agents in coatings, and emulsifiers in polymerization processes.[5][7][8]
-
Thermal and Chemical Stability: The strength of the carbon-fluorine bond makes these surfactants resistant to harsh chemical environments and high temperatures.[6][9]
-
Hydrophobicity and Oleophobicity: Unlike hydrocarbon surfactants, which are only hydrophobic, fluorinated surfactants repel both water and oil, making them ideal for creating water- and stain-resistant coatings for textiles, paper, and building materials.[6][7][9]
-
Diverse Industrial Use: Their applications span numerous sectors, including oil and gas, electronics, agriculture, and automotive industries.[1][6]
This compound serves as a versatile and strategic starting material for synthesizing these valuable compounds. Its ester functionality provides a reactive handle for derivatization into various surfactant classes.
| Property | Value | Reference |
| Chemical Formula | C₈H₃F₁₅O₂ | [10] |
| Molecular Weight | 428.09 g/mol | [10] |
| Boiling Point | 159-160 °C | [11][12] |
| Density | 1.786 g/mL at 25 °C | [11][12] |
| Refractive Index | n20/D 1.305 | [11][12] |
| Table 1: Physical Properties of this compound. |
Core Synthetic Pathways
The conversion of this compound into functional surfactants hinges on the chemical transformation of its methyl ester group. The following sections detail three primary synthetic routes.
Pathway I: Aminolysis for Non-ionic and Cationic Surfactants
The reaction of an ester with an amine to form an amide is a robust and direct method for creating N-alkyl perfluoroheptanamides.[13] The choice of amine dictates the final properties of the surfactant. Using an amino-alcohol, such as ethanolamine, introduces a hydrophilic hydroxyl group, yielding a non-ionic surfactant.
Protocol 1: Synthesis of N-(2-hydroxyethyl)perfluoroheptanamide (Non-ionic Surfactant)
Causality: This protocol relies on the nucleophilic acyl substitution of the ester with the primary amine of ethanolamine. The reaction is typically conducted without a solvent, using an excess of the amine to drive the reaction to completion. The methanol byproduct is removed by distillation.
Materials:
-
This compound (1.0 eq)
-
Ethanolamine (2.0 eq)
-
Round-bottom flask with a reflux condenser and distillation head
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Combine this compound and ethanolamine in the round-bottom flask.
-
Heat the mixture to 80-90°C with stirring.
-
Methanol will begin to distill off as the reaction proceeds. Continue heating for 4-6 hours, or until methanol evolution ceases.
-
Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to yield the final N-(2-hydroxyethyl)perfluoroheptanamide as a white solid.
Characterization: The product can be characterized by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy to confirm the formation of the amide bond and the presence of the perfluoroheptyl chain and hydroxyl group.
Diagram 1: Workflow for the aminolysis of this compound.
Pathway II: Reduction to Fluorinated Alcohols
The reduction of the ester group to a primary alcohol creates perfluoroheptyl propanol, a versatile intermediate. This alcohol itself has non-ionic surfactant properties and can be further functionalized, for example, by sulfation or phosphorylation to create anionic surfactants.
Protocol 2: Reduction of this compound to 3-(Perfluorooctyl)propan-2-ol
Causality: Ester reduction requires a powerful hydride-reducing agent like Lithium Aluminum Hydride (LiAlH₄). The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is performed at a low temperature to control its high reactivity.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, condenser (under N₂ atmosphere)
-
Ice bath
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.
-
In the flask, suspend LiAlH₄ in anhydrous THF and cool the slurry to 0°C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Work-up (Quenching): Carefully cool the reaction back to 0°C. Slowly and sequentially add water, followed by 15% NaOH solution, and then more water to quench the excess LiAlH₄. This should be done with extreme caution.
-
Filter the resulting solids and wash them with diethyl ether.
-
Combine the filtrate and ether washings. Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the alcohol by vacuum distillation.
Diagram 2: Synthetic route via ester reduction to a fluorinated alcohol intermediate.
Pathway III: Hydrolysis to Perfluoroheptanoic Acid
Base-catalyzed hydrolysis, or saponification, is a classic method to convert an ester into a carboxylic acid salt. Subsequent acidification yields the free perfluoroheptanoic acid, a primary anionic surfactant.
Protocol 3: Hydrolysis of this compound
Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester's carbonyl carbon. The reaction is driven to completion by using a stoichiometric amount of base. Acidification of the resulting carboxylate salt protonates it to form the final carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Methanol/Water solvent mixture (e.g., 3:1)
-
Round-bottom flask with reflux condenser
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in the methanol/water solvent mixture in the round-bottom flask.
-
Add the sodium hydroxide pellets and heat the mixture to reflux (approx. 65-70°C) with stirring for 2-4 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH is ~1-2. A precipitate of perfluoroheptanoic acid should form.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.
Diagram 3: Two-step hydrolysis process to yield perfluoroheptanoic acid.
Safety and Handling of Perfluorinated Compounds
The synthesis and handling of all perfluorinated compounds require strict adherence to safety protocols due to their potential persistence and health risks.[3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, closed-toe shoes, chemical-resistant safety goggles, and nitrile gloves.[14][15] For handling powdered PFAS or volatile compounds, respiratory protection may be necessary.[14][15]
-
Containment: All experimental work involving PFAS must be conducted within a certified chemical fume hood to prevent inhalation exposure and environmental release.[14]
-
Waste Disposal: All PFAS-contaminated waste, including glassware, PPE, and chemical residues, must be collected in designated, sealed hazardous waste containers and disposed of according to institutional and federal environmental safety guidelines.[3][14]
-
Spill Response: In the event of a spill, follow the laboratory's established chemical hygiene plan. Evacuate the area and report significant spills to the environmental health and safety office immediately.[14]
Conclusion
This compound is a highly effective and adaptable precursor for the synthesis of a range of fluorinated surfactants. By selecting the appropriate synthetic pathway—aminolysis, reduction, or hydrolysis—researchers can readily produce non-ionic, cationic, and anionic surfactants tailored for specific high-performance applications. The protocols provided herein are designed to be self-validating and robust, but they must be executed with a rigorous commitment to safety due to the nature of perfluorinated compounds. These shorter-chain derivatives represent a step towards more environmentally considerate fluorosurfactant technology.
References
- 1. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation studies of new substitutes for perfluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecoonline.com [ecoonline.com]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. Fluorinated Surfactant [heptafluo.com]
- 6. globalmarketstudies.com [globalmarketstudies.com]
- 7. Surfactant applications | AGC SEIMI CHEMICAL [seimichemical.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. Methyl perfluorooctanoate 98 376-27-2 [sigmaaldrich.com]
- 12. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
Application of Methyl perfluoroheptanoate in producing perfluoroalkyl amide monomers
Application Note & Protocol
Strategic Synthesis of Perfluoroalkyl Amide Monomers via Aminolysis of Methyl Perfluoroheptanoate
Abstract
Perfluoroalkyl (PFA) chains are of paramount importance in drug development and materials science, offering unique properties such as enhanced metabolic stability, lipophilicity, and unique conformational constraints. Perfluoroalkyl amides, in particular, serve as critical monomers for specialty polymers and as effective bioisosteres in medicinal chemistry.[1][2][3] This document provides a comprehensive guide to the synthesis of perfluoroalkyl amide monomers through the direct aminolysis of this compound. We will explore the underlying reaction mechanism, provide a detailed, field-proven laboratory protocol, and discuss critical safety considerations for handling these "forever chemicals".[4]
Introduction: The Rationale for Perfluoroalkyl Amides
The amide bond is a cornerstone of biological and pharmaceutical chemistry. However, it is often susceptible to enzymatic cleavage, limiting the in-vivo stability of many drug candidates.[1] Replacing a standard alkyl chain adjacent to an amide with a perfluorinated moiety, such as a perfluoroheptyl group, drastically alters the electronic and steric nature of the molecule. This modification can shield the amide bond from hydrolysis, modulate binding affinity, and improve pharmacokinetic profiles. The synthesis of monomers containing this functional group is the first step toward these applications. This compound serves as an accessible and efficient starting material for this purpose, reacting readily with primary and secondary amines to yield the desired amide products.[][6]
Reaction Principle: Nucleophilic Acyl Substitution
The conversion of this compound to a perfluoroalkyl amide is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-understood, two-step addition-elimination mechanism.
-
Causality of Reagent Choice: this compound is an excellent electrophile. The strong electron-withdrawing effect of the perfluoroheptyl (C₆F₁₃) group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Mechanism:
-
Nucleophilic Attack: A primary or secondary amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and eliminating the methoxide (⁻OCH₃) group, which is a competent leaving group.
-
Proton Transfer: The liberated methoxide is basic and deprotonates the newly-formed, protonated amide, regenerating a neutral amine catalyst if used, and producing methanol as a byproduct. The overall reaction is typically driven to completion by using an excess of the amine or by removing the methanol byproduct.
-
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for the synthesis of perfluoroalkyl amides.
Safety and Handling of Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are classified as "forever chemicals" due to their extreme persistence in the environment.[4] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[4][7] An emergency eye wash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton gloves are recommended for extended handling), a flame-retardant lab coat, and chemical splash goggles at all times.[7][8]
-
Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes.[4][8] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of all PFAS-containing waste in clearly labeled, sealed containers according to local, state, and federal regulations. Do not discharge into drains or the environment.
Detailed Experimental Protocol
This protocol details the synthesis of N-(2-hydroxyethyl)perfluoroheptanamide, a functionalized monomer, as a representative example.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Synquest Labs, Sigma-Aldrich | Corrosive, handle with care. |
| Ethanolamine | ≥99% | Sigma-Aldrich | Corrosive, hygroscopic. |
| Toluene | Anhydrous | Sigma-Aldrich | Flammable liquid. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Hydrochloric Acid (HCl) | 1 M aq. | Fisher Scientific | For washing. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Fisher Scientific | For washing. |
| Brine (NaCl) | Saturated aq. | Fisher Scientific | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.
Step-by-Step Synthesis Workflow
The workflow involves reaction setup, execution, aqueous workup, and final purification.
Caption: Step-by-step workflow for monomer synthesis and purification.
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (3.44 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous toluene (30 mL) to dissolve the ester.
-
Slowly add ethanolamine (0.73 g, 12.0 mmol, 1.2 equiv.) to the stirred solution.
-
Expert Insight: A slight excess of the amine helps drive the reaction to completion. Using a large excess can complicate purification.
-
-
Reaction Execution: Heat the reaction mixture to 85°C and allow it to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (using a 1:1 Ethyl Acetate:Hexanes mobile phase). The disappearance of the this compound spot indicates reaction completion (typically 4-6 hours).
-
Work-up and Extraction: Once the reaction is complete, cool the flask to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).[9]
-
Expert Insight: The acid wash removes excess ethanolamine, while the bicarbonate wash removes any acidic impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%) to isolate the pure N-(2-hydroxyethyl)perfluoroheptanamide.
Expected Results & Characterization
| Parameter | Expected Value |
| Reactant | This compound |
| Molecular Weight | 344.07 g/mol |
| Amount Used | 10.0 mmol (3.44 g) |
| Product | N-(2-hydroxyethyl)perfluoroheptanamide |
| Molecular Weight | 373.10 g/mol |
| Theoretical Yield | 3.73 g |
| Expected Yield | 85-95% (3.17 - 3.54 g) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ ~6.5 (br s, 1H, NH ), 3.8 (t, 2H, CH ₂OH), 3.5 (q, 2H, NHCH ₂) |
| ¹⁹F NMR (CDCl₃) | δ ~-81, -118, -122, -123, -124, -126 |
Conclusion
The direct aminolysis of this compound is a robust and efficient method for synthesizing a wide array of perfluoroalkyl amide monomers.[][6] The protocol described herein is highly adaptable to various primary and secondary amines, providing a reliable pathway for researchers in drug discovery and polymer science to access these valuable fluorinated building blocks. Strict adherence to safety protocols is essential for the responsible handling of these persistent compounds.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Amide Bioisosteres in the Optimization of Lead Compounds [manu56.magtech.com.cn]
- 3. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 6. perlego.com [perlego.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl Perfluoroheptanoate as a Versatile Precursor for Novel Dye Synthesis
Abstract
The incorporation of perfluoroalkyl chains into organic dyes has been shown to impart unique and highly desirable properties, including enhanced thermal and chemical stability, increased quantum yields, and modified solubility characteristics.[1][2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of methyl perfluoroheptanoate as a strategic precursor for the synthesis of novel fluorinated dyes. We present detailed protocols for the functional group interconversion of the ester into more versatile synthetic building blocks and outline subsequent pathways to construct advanced dye architectures. The causality behind experimental choices, safety protocols for handling fluorinated compounds, and methods for characterization are discussed in detail.
Introduction: The Strategic Advantage of Fluorination in Dye Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[4] In the realm of dye chemistry, this "fluorine effect" is leveraged to fine-tune electronic properties, enhance photostability, and control intermolecular interactions.[1][5] Perfluoroalkyl chains, such as the perfluoroheptyl group derived from this compound, are strongly electron-withdrawing and lipophobic, which can lead to significant bathochromic or hypsochromic shifts in absorption and emission spectra, depending on the dye scaffold.[2][3] Furthermore, the rigidity and steric bulk of these chains can prevent aggregation-caused quenching, leading to brighter and more robust fluorescent probes.[1] This guide focuses on transforming the chemically stable this compound ester into key intermediates for incorporation into various dye classes, such as coumarins, rhodamines, and azo dyes.
Precursor Analysis: this compound
This compound is a readily available organofluorine compound. Its physical and chemical properties are summarized below. One of its documented applications is in the preparation of 2-chloro-1,1-dicyano-2-(perfluoroheptyl)ethylene, a known precursor for perfluorocarbon-soluble dyes, highlighting its utility in this field.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 376-27-2 | [7][8][9] |
| Molecular Formula | C₉H₃F₁₅O₂ | [7][9] |
| Molecular Weight | 428.09 g/mol | [9] |
| Appearance | Colorless Oil | [7][10] |
| Density | 1.786 g/mL at 25 °C | [7][8][10] |
| Boiling Point | 159-160 °C | [7][8][10] |
| Refractive Index (n20/D) | 1.305 | [7][8][10] |
| Solubility | Slightly soluble in Chloroform, Methanol | [7][10] |
Mandatory Safety Protocols for Handling Perfluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) require strict handling protocols due to their potential for bioaccumulation and toxicity.[11][12] All procedures involving this compound and its derivatives must be performed by trained personnel in a designated laboratory area.
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors and environmental contamination.[11]
-
Personal Protective Equipment (PPE) : Standard laboratory attire, including a flame-resistant lab coat, long pants, and closed-toe shoes, is required. Additionally, the following must be worn:
-
Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4]
-
Hand Protection : Nitrile gloves are required. Given the potential for some fluorinated compounds to permeate standard gloves, double-gloving is recommended as a best practice.[4]
-
-
Spill Response : In case of a spill, the area should be secured immediately. Small spills can be absorbed using a compatible absorbent material. The contaminated material must be collected in a sealed, properly labeled container for hazardous waste disposal.[11]
-
Waste Disposal : All PFAS-containing waste, including contaminated consumables and PPE, must be collected in designated, clearly labeled hazardous waste containers.[11][13] Disposal must follow institutional and national hazardous waste regulations.
Synthetic Pathways and Experimental Protocols
The ester functional group in this compound is relatively unreactive. Therefore, the primary strategic step is its conversion into a more versatile functional group, such as an alcohol. This alcohol then serves as a branching point for multiple synthetic routes toward novel dyes.
Core Directive: Functional Group Interconversion Workflow
The overall strategy involves a two-stage process: first, the reduction of the precursor to a key intermediate, and second, the incorporation of this intermediate into a chromophore scaffold.
Caption: Synthetic workflow from precursor to dye scaffolds.
Protocol 1: Reduction of this compound to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluorooctan-2-ol
Rationale: The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[14][15] Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this purpose, as they readily reduce the electron-deficient carbonyl carbon of the ester.[16][17][18] The resulting perfluorinated alcohol is a significantly more versatile building block for subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 2.0 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous Et₂O in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous Et₂O and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting solids through a pad of Celite and wash the filter cake with Et₂O. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluorooctan-2-ol.
Protocol 2: Oxidation of Perfluoroheptyl Methanol to Perfluoroheptyl Aldehyde
Rationale: The primary alcohol can be oxidized to an aldehyde, which is a key electrophile for condensation reactions like the Knoevenagel or Wittig reactions, common in dye synthesis.[1] Mild oxidizing agents such as Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) are chosen to prevent over-oxidation to the carboxylic acid.
Materials:
-
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluorooctan-2-ol (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) containing Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the perfluorinated alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: Add DMP (1.5 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with DCM and pour it into a separatory funnel containing the saturated NaHCO₃/Na₂S₂O₃ solution to quench the excess DMP.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate in vacuo (the aldehyde may be volatile). The resulting crude perfluoroheptyl aldehyde is often used immediately in the next step without further purification.
Protocol 3: Synthesis of a Novel Fluorinated Coumarin Dye via Knoevenagel Condensation
Rationale: The Knoevenagel condensation is a classic C-C bond-forming reaction used to synthesize various dye scaffolds, including coumarins.[1] The electron-deficient perfluoroheptyl aldehyde prepared in Protocol 4.3 is an excellent substrate for this reaction when reacted with an active methylene compound, such as ethyl 4-(diethylamino)-2-hydroxybenzoylacetate, in the presence of a weak base catalyst.
Caption: Knoevenagel condensation for fluorinated dye synthesis.
Materials:
-
Perfluoroheptyl Aldehyde (1.0 eq)
-
Ethyl 2-(2,4-dihydroxyphenyl)acetate (or similar active methylene compound, 1.0 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Ethanol
Procedure:
-
Setup: Combine the perfluoroheptyl aldehyde (1.0 eq), the active methylene compound (1.0 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. The formation of the brightly colored dye product can often be observed visually.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate, concentrate the solvent in vacuo. Purify the resulting solid by recrystallization or flash column chromatography to yield the final dye.
Characterization of Novel Dyes
The synthesized dyes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Table 2: Recommended Characterization Techniques
| Technique | Purpose |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Structural elucidation and confirmation of the incorporation of the perfluoroheptyl chain. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. |
| UV-Visible Absorption Spectroscopy | To determine the maximum absorption wavelength (λₘₐₓ) and molar extinction coefficient (ε). |
| Fluorescence Spectroscopy | To determine the maximum emission wavelength (λₑₘ), Stokes shift, and fluorescence quantum yield (Φ). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability imparted by the perfluoroalkyl group.[19] |
The introduction of the C₇F₁₅ group is expected to cause a shift in the absorption and emission spectra compared to non-fluorinated analogues and may enhance the quantum yield and photostability.[1][20]
Conclusion
This compound serves as an effective and accessible starting material for the synthesis of novel fluorinated dyes. Through straightforward and high-yielding functional group interconversions—primarily reduction to the corresponding alcohol—a versatile building block is generated. This intermediate can be readily incorporated into various dye scaffolds using established synthetic methodologies like the Knoevenagel condensation. The protocols outlined herein provide a robust framework for researchers to explore the synthesis of new dyes with tailored properties for applications in materials science, biological imaging, and diagnostics.
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. chembk.com [chembk.com]
- 8. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 9. Methyl Perfluorooctanoate | CAS 376-27-2 | LGC Standards [lgcstandards.com]
- 10. METHYL PERFLUOROOCTANOATE CAS#: 376-27-2 [m.chemicalbook.com]
- 11. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]
- 13. epa.gov [epa.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ch.imperial.ac.uk [ch.imperial.ac.uk]
- 16. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 17. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 18. Reduction of esters to alcohols [quimicaorganica.org]
- 19. Fluorinated Merophosphinine and Phosphinine Dyes: Synthesis and Evaluation of UV-Visible Light Absorption Properties [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Robust Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Methyl Perfluoroheptanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note presents a detailed and validated method for the analysis of methyl perfluoroheptanoate, a methylated derivative of a C7 perfluoroalkyl substance (PFAS). Given the environmental persistence and potential health risks associated with PFAS, often dubbed "forever chemicals," robust analytical methods are critical for their monitoring and risk assessment.[1][2][3] Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile PFAS, such as the methyl esters of perfluorocarboxylic acids.[4][5][6] This document provides a comprehensive protocol, from sample preparation, including an optional derivatization step for the parent acid, to GC-MS instrument parameters and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.
Introduction and Method Rationale
This compound (C₉H₃F₁₅O₂) is the methyl ester of perfluoroheptanoic acid (PFHpA). While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for most ionic PFAS, GC-MS offers distinct advantages for more volatile, neutral, or derivatized PFAS.[6][7] The esterification of the parent carboxylic acid significantly increases its volatility, making it highly amenable to GC analysis.[8]
The principle of this method relies on the high separation efficiency of gas chromatography and the high sensitivity and selectivity of mass spectrometry. The GC column separates this compound from other sample matrix components based on its boiling point and chemical affinity for the column's stationary phase. Subsequently, the mass spectrometer provides definitive identification based on the compound's unique mass spectrum and enables precise quantification, even at trace levels.[9]
Causality of Method Choice:
-
Volatility: this compound has a boiling point of 159-160 °C, making it suitable for GC analysis without thermal degradation.[10]
-
Selectivity: Mass spectrometry provides unparalleled selectivity, which is crucial for distinguishing the target analyte from complex sample matrices and potential laboratory contaminants.
-
Sensitivity: For trace-level detection required in environmental and biological monitoring, GC-MS operating in Selected Ion Monitoring (SIM) mode offers excellent sensitivity, capable of reaching part-per-trillion levels.[9]
A significant challenge in any PFAS analysis is the risk of background contamination, as fluoropolymers are common in laboratory equipment.[11][12] Therefore, a stringent protocol using PFAS-free consumables is essential for data integrity.[1][11]
Experimental Workflow and Protocol
The overall analytical workflow is depicted below, outlining the critical stages from sample receipt to final data reporting.
Caption: Workflow for this compound Analysis.
Part A: Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, aiming to isolate the analyte and minimize matrix interference.[1] All materials (vials, pipette tips, solvents, etc.) must be verified as PFAS-free.[11]
Protocol 1: Direct Analysis of this compound
This protocol is for samples where this compound is already present.
-
Solvent Selection: Use a high-purity, GC-MS grade solvent such as dichloromethane or methyl tert-butyl ether.
-
Extraction (for complex matrices like water):
-
Use Liquid-Liquid Extraction (LLE).[1] To a 100 mL water sample in a separatory funnel, add 5 mL of dichloromethane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Sample: The resulting extract is ready for direct injection into the GC-MS.
Protocol 2: Analysis of Perfluoroheptanoic Acid (PFHpA) via Derivatization
This protocol is for converting the parent acid (PFHpA) into its more volatile methyl ester for GC analysis.[7]
-
Extraction: Perform the LLE as described in Protocol 1 to extract PFHpA from the sample matrix.
-
Esterification:
-
To the 1 mL concentrated extract, add 2 mL of 1% sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, add 2 mL of saturated sodium chloride solution and 2 mL of dichloromethane.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the lower organic layer containing the derivatized this compound to a clean autosampler vial.
-
-
Final Sample: The derivatized sample is ready for injection.
Part B: GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound on a standard GC-MS system.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5975 MSD or 7010 QQQ | Offers high sensitivity and selectivity for trace analysis.[9][13] |
| Analytical Column | Agilent DB-624MS (30 m x 0.25 mm, 1.4 µm) | Mid-polarity phase provides good peak shape and separation for fluorinated compounds.[13] |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert gas standard for GC-MS, constant flow ensures stable retention times.[13] |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation.[14] |
| Oven Program | 50°C (hold 2 min), ramp 15°C/min to 250°C (hold 5 min) | The initial hold focuses the analyte at the head of the column, while the ramp ensures efficient elution and separation.[13][14] |
| Injection Volume | 1 µL | Standard volume for splitless injection.[14] |
| MS Transfer Line | 280 °C | Prevents analyte condensation between the GC and MS.[13] |
| Ion Source | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Optimal temperature for ionization efficiency and stability.[13] |
| MS Quad Temp. | 150 °C | Standard operating temperature for the quadrupole mass filter.[13] |
| Acquisition Mode | Scan: m/z 45-450 | For initial identification and confirmation of the mass spectrum. |
| SIM: m/z 369, 309, 131 | For high-sensitivity quantification. These ions correspond to key fragments of the molecule (e.g., [M-OCH₃]⁺, [M-COOCH₃]⁺). |
Data Analysis and Quality Control
Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram to that of a known analytical standard. Confirmation is made by comparing the acquired mass spectrum against a reference spectrum.
Quantification: A multi-point calibration curve should be prepared using analytical standards of this compound at concentrations spanning the expected sample range (e.g., 0.5 to 50 ng/mL). The linearity of the response should be confirmed with a correlation coefficient (R²) of ≥0.995.
Quality Control:
-
Method Blank: An aliquot of reagent water or solvent is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Spike (LCS): A blank sample spiked with a known amount of analyte to verify the accuracy of the method. Recoveries should typically fall within 80-120%.
-
Matrix Spike: A duplicate of a real sample is spiked to assess matrix effects on analyte recovery.
Logical Decision Pathway for Sample Preparation
The choice of sample preparation protocol depends entirely on the nature of the target analyte in the original sample.
Caption: Decision logic for the appropriate sample preparation protocol.
Conclusion
This application note provides a reliable and robust GC-MS method for the determination of this compound. By explaining the rationale behind key steps and providing detailed protocols, this guide serves as a comprehensive resource for laboratories involved in the analysis of volatile and derivatized PFAS compounds. Adherence to strict quality control measures and the use of PFAS-free labware are paramount to achieving accurate and defensible results.
References
- 1. organomation.com [organomation.com]
- 2. PFAS Sample Preparation system extraction cleanup concentration [fms-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 7. redalyc.org [redalyc.org]
- 8. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 9. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 10. 全氟辛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Note: A Critical Evaluation of Methyl Perfluoroheptanoate as an Internal Standard for PFAS Analysis by LC-MS/MS
Abstract
The accurate quantification of per- and polyfluoroalkyl substances (PFAS) is a critical challenge in environmental, clinical, and industrial settings. The use of internal standards is fundamental to achieving reliable data via liquid chromatography-tandem mass spectrometry (LC-MS/MS). While isotope dilution mass spectrometry (IDMS) using stable isotope-labeled (SIL) standards is the undisputed gold standard, their availability and cost can pose challenges. This application note provides a detailed technical guide critically evaluating the suitability of a non-labeled structural analog, Methyl Perfluoroheptanoate, as a potential internal standard for PFAS analysis. We will explore the theoretical basis for its consideration, dissect its significant chemical and analytical limitations, and present a rigorous protocol for empirically validating any candidate internal standard against the benchmark of IDMS. This guide is intended for researchers and laboratory professionals seeking to understand the foundational principles of internal standardization in PFAS analysis and the causality behind method choices.
The Imperative of Internal Standardization in PFAS Analysis
The analysis of PFAS at trace levels is fraught with potential for analytical variability. Factors such as sample matrix effects, inconsistent extraction efficiencies, and instrumental drift can significantly impact data accuracy and precision.[1] Matrix effects are particularly pernicious in LC-MS/MS, where co-eluting compounds from complex matrices (e.g., wastewater, biosolids, plasma) can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[2]
An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control standard before analysis.[2] Its purpose is to undergo the same analytical variations as the target analytes. By measuring the ratio of the analyte response to the IS response, these variations can be mathematically corrected. There are three primary types of internal standards used in PFAS analysis:
-
Surrogate Standards: Added to the sample before extraction and preparation. They are structurally similar but not identical to the target analytes and are used to monitor the efficiency of the entire sample preparation process.[3]
-
Injection (or Non-Extracted) Internal Standards: Added to the final sample extract just before injection into the LC-MS/MS. Their primary role is to correct for variability in injection volume and instrument response.[3]
-
Isotope Dilution Standards (or Extracted Internal Standards): These are stable isotope-labeled (e.g., ¹³C, ²H) versions of the target analytes themselves. Added before sample preparation, they are the ideal internal standards as their chemical and physical properties are virtually identical to their native counterparts.[4][5]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
For the most accurate and defensible PFAS data, regulatory bodies and expert organizations mandate the use of Isotope Dilution Mass Spectrometry.[6] Methods like U.S. EPA 1633 are built upon this principle, referring to the SIL standards as Extracted Internal Standards (EIS).[7][8]
The power of IDMS lies in its ability to provide a near-perfect correction for analyte loss and matrix-induced signal alteration. Because the SIL standard and the native analyte have the same molecular structure, they co-elute chromatographically and experience identical behavior during sample extraction, cleanup, and ionization in the mass spectrometer.[5] Any loss of the native analyte during sample prep is mirrored by a proportional loss of the SIL standard, preserving the analytical ratio. This makes the quantification exceptionally robust.
Figure 1: The principle of Isotope Dilution Mass Spectrometry (IDMS).
A Critical Evaluation of this compound
In scenarios where a specific SIL standard is unavailable or cost-prohibitive, laboratories may consider using a structurally similar, non-labeled compound as an internal standard.[9] this compound (MePFHpA) could theoretically be considered for the analysis of its corresponding carboxylic acid, perfluoroheptanoic acid (PFHpA).
Physicochemical Properties
A direct comparison of properties reveals fundamental chemical differences that predict divergent analytical behavior.
| Property | This compound (MePFHpA) | Perfluoroheptanoic Acid (PFHpA) | ¹³C₄-PFOS (Typical SIL Standard) |
| CAS Number | 14312-89-1[10] | 375-85-9 | 277632-13-8 |
| Molecular Formula | C₈H₃F₁₃O₂[10] | C₇HF₁₃O₂ | C₄¹³C₄F₁₇O₃S |
| Molecular Weight | 378.09 g/mol [10] | 364.06 g/mol | 504.1 g/mol |
| Functional Group | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Sulfonic Acid (-SO₃H) |
| Polarity | Less Polar (Neutral) | More Polar (Anionic at typical pH) | Very Polar (Anionic) |
| Boiling Point | 141 °C[10] | 175 °C | N/A (Salt) |
| Primary Analytical Form | Neutral Molecule | Anion (PFHpA⁻) | Anion (PFOS⁻) |
Causality of Unsuitability for PFCA/PFSA Analysis
The core directive of an internal standard is to mimic the analyte. Due to its ester functional group, MePFHpA fails this directive when used for carboxylic or sulfonic acids for several key reasons:
-
Divergent Solid-Phase Extraction (SPE) Behavior: Modern PFAS methods, such as EPA 1633, rely on Weak Anion Exchange (WAX) SPE cartridges. These cartridges are designed to retain negatively charged analytes (anions) like PFCAs and PFSAs. MePFHpA is a neutral compound and will not be retained by the WAX mechanism. It would likely wash through the cartridge during the sample loading and washing steps, exhibiting completely different recovery behavior from the target analytes and failing to correct for extraction variability.
-
Different Chromatographic Retention: In reversed-phase liquid chromatography, PFCAs and PFSAs are separated based on their chain length and polar functional group. MePFHpA, being less polar than PFHpA, would be retained more strongly on a C18 column, resulting in a significantly different retention time. This mismatch means it will not experience the same matrix effects, as the co-eluting interferences will be different for the IS and the analyte.[2]
-
Variable Ionization Efficiency: While both compounds can be ionized, the efficiency of this process can be very different for a neutral ester versus a carboxylic acid. Their susceptibility to ion suppression or enhancement from matrix components will not be the same.
-
Potential for Transformation: Esters can be susceptible to hydrolysis (conversion back to the carboxylic acid) under certain pH conditions during sample storage or preparation, compromising its stability and concentration.
Figure 2: Logical workflow illustrating the analytical mismatch of MePFHpA.
Protocol: Experimental Validation of a Candidate Internal Standard
To demonstrate trustworthiness, any candidate internal standard must be rigorously validated. The following protocol outlines a self-validating system to compare the performance of a candidate IS (e.g., MePFHpA) against a certified SIL standard for the analysis of a target analyte (e.g., PFHpA).
Objective
To assess the ability of a candidate IS to correct for analyte recovery and matrix effects in comparison to an established SIL standard across different matrices.
Materials & Reagents
-
Target Analyte Standard: Certified solution of Perfluoroheptanoic acid (PFHpA).
-
Candidate IS Standard: Certified solution of this compound (MePFHpA).
-
SIL Standard: Certified solution of an appropriate isotopically-labeled standard (e.g., ¹³C₄-PFHpA or ¹³C₈-PFOA).
-
Matrices: Reagent Water (Type 1), Wastewater Treatment Plant (WWTP) Influent, WWTP Effluent.
-
Reagents: Methanol (LC-MS Grade), Ammonium Hydroxide, Formic Acid.
-
Consumables: Polypropylene tubes, Weak Anion Exchange (WAX) SPE cartridges, LC vials.
-
Instrumentation: LC-MS/MS system capable of electrospray ionization (ESI) in negative mode.
Experimental Procedure
Step 1: Preparation of Spiking Solutions
-
Prepare a stock solution containing the target analyte (PFHpA) at 1 µg/mL in methanol.
-
Prepare separate stock solutions for the candidate IS (MePFHpA) and the SIL standard at 1 µg/mL in methanol.
-
From these stocks, prepare an intermediate combined spiking solution containing PFHpA, MePFHpA, and the SIL standard, each at 10 ng/mL.
Step 2: Sample Fortification (Perform in triplicate for each matrix)
-
Label three sets of 500 mL polypropylene bottles for each matrix (Reagent Water, Influent, Effluent).
-
For each matrix, prepare three sample types:
-
Matrix Blank (MB): 500 mL of matrix.
-
Low Spike (LS): 500 mL of matrix + spike to a final concentration of 5 ng/L of all three compounds (PFHpA, MePFHpA, SIL IS).
-
High Spike (HS): 500 mL of matrix + spike to a final concentration of 50 ng/L of all three compounds.
-
-
Equilibrate all samples for 30 minutes.
Step 3: Solid-Phase Extraction (SPE) - (Based on EPA 1633 Principles)
-
Condition a WAX SPE cartridge with 15 mL of 1% methanolic ammonium hydroxide, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not let the sorbent go dry.
-
Load the 500 mL sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 15 mL of reagent water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with two 5 mL aliquots of 1% methanolic ammonium hydroxide.
-
Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
Step 4: LC-MS/MS Analysis
-
Transfer the final extracts to polypropylene autosampler vials.
-
Analyze via LC-MS/MS using a suitable gradient method for separating PFCAs. Monitor the appropriate precursor-to-product ion transitions for PFHpA, MePFHpA, and the SIL standard.
Data Analysis & Acceptance Criteria
-
Calculate Absolute Recovery: For each compound in each matrix, determine the absolute recovery using the following formula:
-
Recovery (%) = (Peak Area in Spiked Sample / Peak Area in Post-Spike Standard) x 100
-
-
Calculate Relative Recovery (Analyte vs. IS):
-
Quantify the concentration of PFHpA in two ways:
-
Method A: Using the SIL standard for correction.
-
Method B: Using MePFHpA for correction.
-
-
The "true" concentration is the spiked amount. The accuracy of each method is determined by how close the calculated concentration is to the true value.
-
Accuracy (%) = (Calculated Concentration / Spiked Concentration) x 100
-
-
Evaluate Performance:
-
Ideal Outcome (SIL Standard): The accuracy for Method A should be consistently within 70-130% across all matrices, demonstrating robust correction for matrix effects.
-
Expected Outcome (Candidate IS): The absolute recovery of MePFHpA will likely be very low (<10%) due to the WAX SPE step. The accuracy for Method B will be poor and highly variable, especially in the complex wastewater matrices, because the IS failed to track the analyte.
-
| Hypothetical Result | Reagent Water Recovery | WWTP Effluent Recovery | Conclusion |
| PFHpA (Analyte) | 95% | 65% | Demonstrates matrix suppression/loss in effluent. |
| SIL Standard | 93% | 62% | Tracks the analyte perfectly. Correction will be accurate. |
| MePFHpA (Candidate IS) | < 5% | < 5% | Fails to be extracted. Cannot correct for anything. |
Conclusion & Authoritative Recommendations
The foundational principle of internal standardization is that the standard must chemically and physically mimic the analyte throughout the entire analytical process.[2] Our analysis demonstrates that this compound, due to its neutral ester functional group, behaves fundamentally differently from anionic perfluoroalkyl carboxylic and sulfonic acids during weak anion exchange solid-phase extraction and liquid chromatography. It is therefore an unsuitable internal standard for the accurate quantification of PFCA and PFSA analytes in methods employing these techniques.
As a Senior Application Scientist, I strongly recommend the following:
-
Adherence to Gold Standard: For all quantitative, defensible, and regulatory-compliant PFAS analysis, Isotope Dilution Mass Spectrometry using appropriate stable isotope-labeled internal standards is mandatory. This is the only approach that provides scientifically valid correction for matrix effects and extraction variability.[5]
-
Method Validation: Any deviation from using a direct SIL analog, such as using one SIL standard to quantify a similar analyte for which a standard is unavailable, must be thoroughly validated according to the principles outlined in Section 4. The performance must be documented and justified.
-
Avoidance of Unsuitable Analogs: The use of non-isomeric, structurally different, and functionally distinct compounds like MePFHpA as internal standards for PFCAs/PFSAs should be avoided as it will introduce significant and unpredictable error into the final results.
References
- 1. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alsglobal.com [alsglobal.com]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. Development and Validation of EPA Method 1633 for PFAS [serdp-estcp.mil]
- 7. settek.com [settek.com]
- 8. NEMI Method Summary - 1633 (Aqueous) [nemi.gov]
- 9. welchlab.com [welchlab.com]
- 10. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Surface Tension Analysis of Methyl Perfluoroheptanoate
Introduction: The Significance of Fluorinated Esters in Interfacial Science
Methyl perfluoroheptanoate (C₈H₃F₁₃O₂) is a fluorinated ester belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a highly fluorinated carbon chain, imparts unique physicochemical properties, most notably an exceptionally low surface tension. Unlike conventional hydrocarbon-based compounds, fluorosurfactants are not only hydrophobic but also lipophobic, enabling them to dramatically reduce the surface tension of both aqueous and organic liquids. This characteristic makes them invaluable in numerous applications, from the formulation of advanced coatings and firefighting foams to their use as surfactants in specialized industrial processes.
In the realms of research and drug development, the study of such compounds is critical. Surface tension measurements provide fundamental insights into molecular interactions at interfaces, which is essential for understanding wetting, spreading, emulsification, and adhesion phenomena. For drug development professionals, characterizing the surface activity of novel excipients or active pharmaceutical ingredients can inform formulation strategies, predict dissolution behavior, and enhance drug delivery mechanisms. This guide provides a comprehensive overview and detailed protocols for the accurate measurement of the surface tension of this compound, designed for researchers, scientists, and formulation experts.
Physicochemical Profile of this compound
A thorough understanding of the compound's physical properties is a prerequisite for accurate surface tension analysis. The density, in particular, is a critical parameter for many measurement techniques.
| Property | Value | Source |
| IUPAC Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
| Molecular Formula | C₈H₃F₁₃O₂ | |
| Molecular Weight | 378.09 g/mol | |
| Appearance | Clear Liquid / Oil | |
| Density | ~1.7 g/mL (Varies slightly with purity/temp) | |
| Boiling Point | ~159-160 °C | |
| Refractive Index | n20/D ~1.305 | |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Methanol |
Note: Some properties are listed for the closely related Methyl perfluorooctanoate (C9) due to data availability, but are expected to be very similar for this compound (C8).
Safety, Handling, and Pre-Experimental Preparations
Trustworthy data begins with safe and meticulous laboratory practice. This compound, like many fluorinated compounds, requires careful handling.
2.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also a combustible liquid.
-
Handling Precautions: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors. Avoid contact with skin and eyes. Keep the compound away from heat, open flames, and sources of ignition.
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, wear additional protective clothing to prevent skin exposure.
-
2.2 Instrument Calibration for Low Surface Tension Fluids
The low surface tension of fluorinated compounds necessitates rigorous instrument calibration. Standard calibration with high-surface-tension deionized water is necessary but not sufficient.
-
Two-Point Verification: After calibrating with a known mass or a high-tension standard like water, it is best practice to verify the calibration with a second, pure liquid that has a known low surface tension (e.g., 2-ethoxyethanol).
-
Accuracy Check: The tensiometer reading for the verification liquid should be within ±0.2-0.5 dynes/cm of its established value. Discrepancies may indicate contamination or a need for mechanical adjustment of the tensiometer.
-
Temperature Control: Surface tension is temperature-dependent. Ensure the sample stage and environment are temperature-controlled, and record the temperature for every measurement.
Core Methodologies for Surface Tension Measurement
Three primary methods are employed for surface tension measurement: Pendant Drop Tensiometry, the Du Noüy Ring method, and the Wilhelmy Plate method. The choice of method depends on the available sample volume, the need for dynamic vs. equilibrium measurements, and the specific properties of the liquid.
Pendant Drop Tensiometry: The Optical Method
This technique is ideal for small sample volumes and for studying the dynamic change of surface tension over time. It involves analyzing the shape of a droplet suspended from a needle. The drop's shape is governed by the balance between gravity, which elongates it, and surface tension, which seeks to maintain a spherical form. By fitting the drop's profile to the Young-Laplace equation, the surface tension can be calculated with high precision.
-
Apparatus Setup:
-
Position a high-resolution camera with a telecentric lens to capture a clear silhouette of the droplet.
-
Ensure the background is illuminated with a diffuse, monochromatic light source to create high contrast.
-
Mount a clean, glass syringe to a precision pump. Plastic syringes may introduce friction and are less ideal for low-tension liquids.
-
Select a blunt-tipped needle with a known, uniform diameter.
-
-
Sample Preparation & Loading:
-
Rinse the syringe and needle multiple times with the this compound to be tested, ensuring no residue from previous substances remains.
-
Draw the sample into the syringe, being careful to eliminate any air bubbles.
-
-
Measurement Procedure:
-
Carefully dispense a droplet from the needle tip. The droplet should be large enough to form a distinct "pendant" or tear shape but stable enough not to detach. For liquids with a large density difference from air, volumes of 5-20 µL are often sufficient.
-
Focus the camera on the droplet's equatorial plane.
-
Begin recording images or video. For equilibrium measurements, allow the system to stabilize for several minutes. For dynamic studies, record from the moment of drop formation.
-
-
Data Analysis:
-
The software uses an edge-detection algorithm to trace the droplet's profile.
-
It then iteratively fits this profile to the Young-Laplace equation, using the liquid's density as a key input.
-
The output is the calculated surface tension (γ) in mN/m or dynes/cm.
-
Du Noüy Ring Method: The Force-Based Standard
This classic technique measures the force required to detach a platinum-iridium ring from the liquid's surface. As the ring is pulled upwards, it brings a lamella of liquid with it. The maximum force recorded just before this lamella breaks is directly related to the surface tension.
The Du Noüy ring method is highly sensitive but can be affected by the volatility of the sample. This compound has a relatively high boiling point for its size, but evaporation can still alter the surface concentration and temperature, leading to measurement drift. Therefore, using an enclosed sample chamber is highly recommended. Furthermore, this is a quasi-static method; for surfactants that require time to equilibrate at the surface, the pull rate can influence the results.
-
Apparatus Setup:
-
Ensure the tensiometer is on a vibration-free table.
-
Attach a clean Du Noüy ring to the force sensor hook. The ring must be perfectly circular and free of any deformities.
-
Crucial Cleaning Step: Clean the platinum ring by rinsing it with a suitable solvent (e.g., acetone), followed by distilled water, and then flame-annealing it to a red heat to burn off any organic residues. Allow it to cool completely before use.
-
-
Sample Preparation & Loading:
-
Pour the this compound into a clean glass vessel (a crystallizing dish is common) to a depth sufficient to fully submerge the ring.
-
Place the vessel on the instrument's sample stage.
-
-
Measurement Procedure:
-
Raise the sample stage until the ring is submerged about 2-3 mm below the liquid surface.
-
Zero (tare) the force sensor.
-
Slowly lower the sample stage at a constant, slow rate. The instrument will record the force as the ring pulls the liquid meniscus upwards.
-
The measurement is complete once the maximum force is detected and the liquid lamella detaches from the ring.
-
-
Data Analysis:
-
The raw force (F_max) must be corrected for the geometry of the ring and the volume of liquid lifted.
-
Modern tensiometers apply a correction factor (f) automatically using methods like those developed by Harkins and Jordan.
-
The surface tension (γ) is calculated as: γ = (F_max * f) / (4πR), where R is the radius of the ring.
-
Wilhelmy Plate Method: The Static Equilibrium Technique
The Wilhelmy plate method measures the force acting on a thin, vertically suspended plate at the point of contact with the liquid surface. It is a true static method, making it ideal for measuring equilibrium surface tension and observing changes over long periods without disturbing the surface.
The accuracy of this method is critically dependent on the contact angle between the liquid and the plate material. The Wilhelmy equation (γ = F / (L * cosθ)) requires the contact angle (θ) to be known. To simplify this, a platinum plate is typically used, which is roughened to ensure complete wetting (θ = 0°, thus cosθ = 1). For a low-energy liquid like this compound, achieving a zero contact angle on the platinum plate is highly probable, but this should be visually confirmed.
-
Apparatus Setup:
-
Hang a clean Wilhelmy plate (typically roughened platinum) from the force sensor. The plate must be perfectly vertical.
-
Crucial Cleaning Step: As with the Du Noüy ring, the plate must be meticulously cleaned with solvent and flamed to ensure complete wetting.
-
-
Sample Preparation & Loading:
-
Pour the this compound into a clean glass vessel.
-
Place the vessel on the sample stage beneath the plate.
-
-
Measurement Procedure:
-
Slowly raise the sample stage until the liquid surface just touches the bottom edge of the plate. A meniscus will form instantly.
-
The software will automatically detect the surface. The stage is typically adjusted so the plate is immersed to a minimal, constant depth to negate buoyancy variations.
-
Allow the system to come to thermal and chemical equilibrium.
-
Record the steady-state force (F) measured by the tensiometer.
-
-
Data Analysis:
-
The force measured is a combination of the wetting force and the plate's weight, minus any buoyancy. The instrument tares the plate's weight in air beforehand.
-
Assuming a zero contact angle (cosθ = 1), the surface tension (γ) is calculated using the simplified Wilhelmy equation: γ = F / L, where L is the wetted perimeter of the plate (L = 2 * (width + thickness)).
-
Conclusion and Best Practices
The accurate determination of the surface tension of this compound is readily achievable with modern tensiometers, provided that meticulous care is taken. Due to its low surface energy and potential for volatility, several key principles must be upheld:
-
Purity is Paramount: Ensure the solvent is of high purity and that all glassware and measurement probes (ring, plate, needle) are scrupulously clean to avoid contamination, which can drastically alter surface tension readings.
-
Method Selection: For small sample volumes or dynamic studies, Pendant Drop Tensiometry is preferred. For the highest precision in equilibrium measurements, the Wilhelmy Plate method is the gold standard. The Du Noüy Ring method is a robust and widely used alternative, but requires careful control of the measurement environment.
-
Calibration and Verification: Always perform a two-point calibration check using both high and low surface tension standards to ensure instrument linearity and accuracy across the relevant measurement range.
By adhering to these protocols, researchers and drug development professionals can generate reliable, reproducible data on the interfacial properties of this compound, enabling deeper insights into its behavior and accelerating its application in advanced materials and pharmaceutical formulations.
Application Notes and Protocols: Investigating Fluorocarbon-Hydrocarbon Systems with Methyl Perfluoroheptanoate
Introduction: The Unique World of Fluorocarbon-Hydrocarbon Interactions
Fluorocarbon-hydrocarbon systems represent a fascinating and technologically significant area of study. Their unique properties, driven by the distinct characteristics of the carbon-fluorine bond, have led to applications ranging from advanced drug delivery systems to high-performance lubricants. The high electronegativity and low polarizability of fluorine atoms result in weak intermolecular forces in fluorocarbons, leading to low surface tensions and immiscibility with both aqueous and hydrocarbon phases.[1] This "triphilic" nature, where fluorocarbons, hydrocarbons, and water can form three distinct phases, presents both challenges and opportunities for formulation scientists.
Methyl perfluoroheptanoate, with its perfluorinated tail and ester headgroup, serves as an excellent model compound for investigating these complex interactions. Its partial fluorination allows for a nuanced exploration of the balance between fluorophilic and lipophilic tendencies, making it a valuable tool for understanding and controlling the behavior of these systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of fluorocarbon-hydrocarbon systems featuring this compound. We will delve into the fundamental principles and provide detailed protocols for measuring key physical properties, constructing phase diagrams, and preparing and characterizing emulsions.
I. Foundational Principles: Understanding the Driving Forces
The behavior of fluorocarbon-hydrocarbon mixtures is governed by a delicate interplay of thermodynamics and intermolecular forces. Unlike typical non-polar mixtures, the mixing of fluorocarbons and hydrocarbons is often highly non-ideal, with a strong tendency towards phase separation.[2] This is due to the unfavorable interaction energy between the fluorinated and hydrogenated segments. The introduction of a molecule like this compound, which contains both a fluorocarbon chain and a hydrocarbon-compatible ester group, can act to mediate these interactions, reducing interfacial tension and enabling the formation of stable emulsions or microemulsions.
Key Physicochemical Parameters:
-
Interfacial Tension (IFT): A measure of the energy required to create an interface between two immiscible liquids. Lower IFT values are indicative of greater compatibility between the two phases and are crucial for the formation of stable emulsions. Fluorinated surfactants are known to be highly effective at reducing IFT.[3]
-
Phase Behavior: The conditions under which a mixture of components exists as a single phase or separates into multiple phases. This is typically represented by a ternary phase diagram, which maps the phase behavior of a three-component system at a constant temperature and pressure.
-
Emulsion Stability: The ability of an emulsion (a dispersion of one liquid in another) to resist changes in its properties over time. Stability is influenced by factors such as droplet size, interfacial tension, and the presence of stabilizing agents.
II. Experimental Protocols
A. Measurement of Interfacial Tension: The Pendant Drop Method
The pendant drop method is a robust and widely used technique for measuring the interfacial tension between two immiscible liquids.[4] It relies on the analysis of the shape of a droplet of one liquid suspended in another, which is governed by the balance between gravitational forces and interfacial tension.
Protocol: Pendant Drop Tensiometry
-
Instrument Setup:
-
Ensure the optical tensiometer is level and the camera is focused on the needle tip.[5]
-
Use a clean, dry syringe and a needle with a sharp, burr-free tip. For measuring the interface between this compound and a hydrocarbon like dodecane, a stainless-steel needle is appropriate.
-
Fill a quartz cuvette with the denser liquid (in this case, typically this compound).
-
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable hydrocarbon solvent (e.g., dodecane) at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % w/w).
-
Ensure both the droplet phase and the surrounding phase are saturated with each other by gentle mixing and allowing them to equilibrate for at least 24 hours to obtain accurate IFT measurements.
-
-
Measurement Procedure:
-
Fill the syringe with the less dense liquid (dodecane).
-
Submerge the needle tip into the this compound in the cuvette.
-
Slowly dispense a droplet of the dodecane into the this compound. The droplet should be large enough to be deformed by gravity but not so large that it detaches from the needle. A volume of 5-20 µL is generally sufficient.[4]
-
Capture a high-resolution image of the droplet.
-
-
Data Analysis:
-
The software analyzes the droplet profile and fits it to the Young-Laplace equation to calculate the interfacial tension.[6] The equation relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.
-
Perform at least three measurements for each concentration and report the average IFT value.
-
Causality Behind Experimental Choices:
-
Cleanliness: Trace impurities can significantly alter interfacial tension; therefore, meticulous cleaning of all glassware and syringes is paramount.
-
Equilibration: Mutual saturation of the two phases is crucial because the interfacial tension is dependent on the composition of the interface, which is in equilibrium with the bulk phases.
-
Droplet Size: The accuracy of the measurement depends on the droplet being sufficiently deformed by gravity for the software to accurately determine its shape.
B. Determination of Phase Behavior: Cloud Point Titration
The cloud point titration method is a straightforward technique to determine the boundaries of the single-phase region in a ternary phase diagram.[7] This is achieved by titrating a mixture of two components with a third until the solution becomes turbid, indicating phase separation.
Protocol: Ternary Phase Diagram Construction
-
Component Preparation:
-
Define the three components: Component A (e.g., this compound), Component B (e.g., Dodecane), and Component C (a co-solvent, e.g., isopropanol).
-
Prepare stock solutions of known concentrations.
-
-
Titration Procedure:
-
In a clear, sealed container (e.g., a test tube with a screw cap), prepare a series of binary mixtures of Component A and Component B with varying compositions (e.g., 90:10, 80:20, ..., 10:90 by weight).
-
Place the container on a magnetic stirrer and begin titrating with Component C, adding it dropwise.
-
Observe the solution closely. The "cloud point" is reached when the solution first becomes turbid and the turbidity persists for at least one minute.
-
Record the mass of all three components at the cloud point.
-
Repeat the titration for each of the binary mixtures.
-
-
Data Plotting:
-
Calculate the weight percentage of each component at each cloud point.
-
Plot these compositions on a ternary phase diagram. The points will form the binodal curve, which separates the one-phase region from the two-phase region.
-
Visualization of the Experimental Workflow:
Caption: Workflow for determining a ternary phase diagram using the cloud point titration method.
C. Preparation and Characterization of Fluorocarbon-in-Hydrocarbon Emulsions
The ability of this compound to stabilize emulsions of a fluorocarbon in a hydrocarbon can be investigated through the preparation and characterization of these systems.
Protocol: Emulsion Preparation and Droplet Size Analysis
-
Emulsion Formulation:
-
Prepare a solution of this compound in the hydrocarbon continuous phase (e.g., dodecane) at a desired concentration (e.g., 2% w/w).
-
Add the fluorocarbon disperse phase (e.g., perfluorohexane) to the hydrocarbon solution at a specific volume ratio (e.g., 1:9).
-
Create a coarse emulsion by vortexing the mixture for 1-2 minutes.
-
Further reduce the droplet size by sonication using a probe sonicator. Use pulsed sonication to avoid overheating the sample.
-
-
Droplet Size Measurement (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small aliquot of the emulsion (e.g., 1:200 v/v) with the continuous phase (dodecane) to avoid multiple scattering effects.[7] The diluent should be filtered through a 0.2 µm filter to remove any dust particles.[8]
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform at least three measurements to ensure reproducibility.
-
Data Analysis: The DLS software will provide the average hydrodynamic diameter (Z-average) of the emulsion droplets and the Polydispersity Index (PDI), which indicates the width of the size distribution. A PDI below 0.3 is generally considered acceptable for monodisperse samples.
-
Data Presentation:
| This compound Conc. (% w/w) | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| 0.5 | 450.2 ± 15.3 | 0.45 ± 0.05 |
| 1.0 | 325.8 ± 10.1 | 0.32 ± 0.03 |
| 2.0 | 210.5 ± 8.7 | 0.21 ± 0.02 |
| 5.0 | 155.3 ± 5.4 | 0.18 ± 0.01 |
| Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific components and preparation conditions. |
D. Advanced Characterization Techniques
1. Small-Angle X-ray Scattering (SAXS) for Microstructure Analysis
SAXS is a powerful technique for probing the structure of materials on the nanometer scale.[9] In the context of fluorocarbon-hydrocarbon systems, SAXS can provide detailed information about the size, shape, and internal structure of micelles, microemulsion droplets, or other self-assembled structures.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions
NMR spectroscopy can be used to understand the local chemical environment of specific nuclei. By observing changes in the chemical shifts of the protons in the hydrocarbon and the fluorine atoms in this compound upon mixing, one can infer the nature and extent of the interactions between the different molecular segments.[10] For instance, a significant change in the chemical shift of the methyl group of the ester in the presence of a hydrocarbon would suggest a strong interaction at that part of the molecule.
III. Concluding Remarks and Future Directions
The protocols and application notes presented here provide a robust framework for the systematic investigation of fluorocarbon-hydrocarbon systems using this compound as a key component. By carefully measuring interfacial tension, determining phase behavior, and characterizing emulsion properties, researchers can gain valuable insights into the fundamental principles governing these complex mixtures.
Future work could explore the influence of temperature and pressure on phase behavior, the encapsulation and release of active pharmaceutical ingredients from these emulsion systems, and the use of more complex fluorinated and hydrocarbon components to mimic real-world formulations. The combination of the techniques described herein will undoubtedly continue to drive innovation in fields that rely on the unique properties of fluorocarbon-hydrocarbon systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Fluorinated solvents | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of Methyl Perfluoroheptanoate in the Formulation of High-Performance Fluorinated Coatings
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of methyl perfluoroheptanoate as a key component in the formulation of advanced fluorinated coatings. This document delves into the underlying scientific principles, detailed experimental protocols, and robust characterization techniques to facilitate the development of surfaces with tailored properties such as hydrophobicity, oleophobicity, and chemical resistance.
Foundational Principles: The Role of this compound in Surface Modification
Fluorinated polymers and additives are instrumental in creating high-performance coatings due to the unique properties imparted by the carbon-fluorine (C-F) bond.[1] The high electronegativity and low polarizability of fluorine atoms, combined with the strength of the C-F bond, result in surfaces with exceptionally low surface energy.
This compound, with its perfluorinated alkyl chain, serves as an effective surface-active agent. When incorporated into a coating formulation, the fluorinated tails (-CF2-CF3) tend to migrate and orient themselves at the coating-air interface during the curing process. This spontaneous arrangement creates a densely packed, low-energy surface, which is responsible for the coating's repellent properties.
The primary advantages of incorporating this compound and similar fluorochemicals into coating formulations include:
-
Enhanced Hydrophobicity and Oleophobicity: The low surface energy prevents the wetting of the surface by both water and oils.
-
Improved Chemical and Thermal Stability: The inherent strength of the C-F bond contributes to the coating's resistance to harsh chemicals and extreme temperatures.[2]
-
Reduced Friction and Non-Stick Properties: The fluorinated surface minimizes adhesion, making it ideal for applications requiring easy-to-clean or anti-fouling properties.[2][3]
-
Increased Durability and Wear Resistance: When properly formulated, these coatings can enhance the longevity and performance of the underlying substrate.[4]
Mechanism of Surface Energy Reduction
The following diagram illustrates the orientation of this compound molecules at the surface of a coating, leading to a reduction in surface energy.
Caption: Migration and orientation of fluorinated chains at the coating-air interface.
Materials and Equipment
Chemicals and Reagents
| Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Varies | Active surface modifying agent |
| Binder Resin (e.g., Acrylic, Epoxy, Polyurethane) | Coating Grade | Varies | Forms the coating matrix |
| Solvents (e.g., Acetone, Ethyl Acetate, MEK) | ACS Grade | Varies | To dissolve the binder and additives |
| Crosslinking Agent (if required by binder) | Varies | Varies | To cure the coating |
| Substrates (e.g., Glass slides, Aluminum panels) | Varies | Varies | Surface to be coated |
| Deionized Water | Type 1 | In-house | Cleaning |
| Isopropanol | ACS Grade | Varies | Cleaning |
Equipment
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Analytical balance
-
Ultrasonic bath
-
Spin coater, dip coater, or spray gun[5]
-
Curing oven
-
Contact angle goniometer
-
Adhesion tester (Cross-cut)
-
Microscope (SEM/AFM - for advanced characterization)[6]
-
X-ray Photoelectron Spectrometer (XPS - for advanced characterization)
Safety and Handling Protocols
Handling per- and polyfluoroalkyl substances (PFAS) requires strict adherence to safety protocols due to their persistence and potential health concerns.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.[10]
-
Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke in the laboratory.[10]
-
Waste Disposal: Dispose of all chemical waste, including contaminated gloves and containers, in accordance with local, regional, and national hazardous waste regulations.[12] Do not release into the environment.[11]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] Keep the container tightly closed when not in use.[11]
Experimental Workflow: Formulation to Characterization
The following diagram outlines the comprehensive workflow for the preparation and evaluation of fluorinated coatings using this compound.
Caption: Overall workflow for preparing and testing fluorinated coatings.
Protocol 4.1: Preparation of a Model Fluorinated Coating Solution
This protocol provides a starting point for a 5% (w/w) solids coating solution with 2% (w/w) this compound relative to the solid content.
-
Binder Dissolution:
-
Weigh 5.0 g of the chosen binder resin (e.g., acrylic) into a 250 mL beaker.
-
Add 95.0 g of a suitable solvent (e.g., ethyl acetate) to the beaker.
-
Place a magnetic stir bar in the beaker and stir on a magnetic stirrer at 300-500 rpm until the resin is completely dissolved. This may take 1-2 hours.
-
-
Addition of this compound:
-
Calculate the required amount of this compound: (5.0 g resin) * 0.02 = 0.1 g.
-
Accurately weigh 0.1 g of this compound and add it dropwise to the stirring resin solution.
-
Continue stirring for an additional 30 minutes to ensure homogeneous mixing.
-
-
Filtration (Optional but Recommended):
-
Filter the solution through a 5 µm syringe filter to remove any undissolved particles or contaminants.
-
Protocol 4.2: Substrate Preparation
Proper substrate preparation is critical for coating adhesion.[1][5]
-
Degreasing:
-
Submerge the substrates (e.g., aluminum panels) in an ultrasonic bath with isopropanol for 15 minutes.
-
Follow with a 15-minute ultrasonic bath in deionized water.
-
-
Drying:
-
Remove the substrates and dry them with a stream of nitrogen gas or in an oven at 110 °C for 30 minutes.
-
-
Surface Activation (Optional, for improved adhesion):
-
For certain substrates, a plasma treatment or the application of a suitable primer may be necessary to enhance the bond between the substrate and the coating.[5]
-
Protocol 4.3: Coating Application
The choice of application method depends on the substrate geometry and desired coating thickness.[1][5]
-
Spin Coating (for flat substrates):
-
Place the prepared substrate on the spin coater chuck.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin at 500 rpm for 10 seconds (spread cycle), then ramp up to 2000 rpm for 30 seconds (thinning cycle). Note: Parameters should be optimized for desired thickness.
-
-
Dip Coating:
-
Immerse the substrate into the coating solution at a constant speed (e.g., 100 mm/min).
-
Hold the substrate in the solution for a dwell time of 30 seconds.
-
Withdraw the substrate at a constant speed (e.g., 100 mm/min).
-
-
Spray Coating:
-
Mount the substrate in a spray booth.
-
Use a spray gun to apply a thin, even layer of the coating solution from a distance of 15-20 cm.[5]
-
Apply in a sweeping motion to avoid drips and runs.
-
Protocol 4.4: Curing
Curing solidifies the coating and promotes the migration of the fluorinated additive to the surface.
-
Flash-off: Allow the coated substrate to air-dry in a fume hood for 10-15 minutes to allow most of the solvent to evaporate.
-
Thermal Cure: Place the substrate in a pre-heated oven. The curing temperature and time are dependent on the binder system (e.g., 120 °C for 60 minutes for a typical acrylic system). Consult the binder's technical data sheet for specific recommendations.
-
Cooling: After curing, allow the coated substrate to cool down to room temperature before handling and testing.
Performance Characterization Protocols
Protocol 5.1: Contact Angle Measurement
This protocol determines the hydrophobicity and oleophobicity of the coated surface.
-
Place the cooled, coated substrate on the stage of the contact angle goniometer.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture the image of the droplet and use the software to measure the static contact angle.
-
Repeat the measurement at least five times on different areas of the surface and calculate the average.
-
Repeat steps 2-4 using diiodomethane or hexadecane to measure the oleophobicity. A higher contact angle indicates greater repellency.[13]
| Surface Property | Water Contact Angle |
| Hydrophilic | < 90° |
| Hydrophobic | > 90° |
| Superhydrophobic | > 150° |
Protocol 5.2: Adhesion Testing (ASTM D3359 - Cross-Cut Test)
This test assesses the adhesion of the coating to the substrate.[5]
-
Use a sharp blade or a specific cross-cut tool to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Brush the area gently to remove any detached flakes.
-
Firmly apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Within 90 seconds, rapidly pull the tape off at a 180-degree angle.
-
Inspect the grid area and classify the adhesion based on the ASTM scale (5B = no detachment, 0B = >65% detachment).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle | Insufficient concentration of this compound. Incomplete curing (fluorinated chains not migrated). Surface contamination. | Increase the concentration of the fluorinated additive in the formulation. Optimize curing time and temperature. Ensure proper substrate cleaning and handle with gloves. |
| Poor Adhesion (Fails Cross-Cut Test) | Improper substrate preparation. Incompatibility between coating and substrate. Coating applied too thickly. | Re-evaluate the cleaning and degreasing protocol.[1][5] Consider using a primer. Optimize application parameters to achieve a thinner coating. |
| Uneven Coating (e.g., "Orange Peel," Craters) | Incorrect solvent blend (evaporates too quickly). Incompatibility of components. Application technique issues. | Add a slower-evaporating solvent to the formulation. Check the compatibility of the binder, solvent, and additive. Adjust spray gun settings or spin coating parameters. |
References
- 1. coatingsystems.com [coatingsystems.com]
- 2. paint.org [paint.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. en.pfluon.com [en.pfluon.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. PFAS - Wikipedia [en.wikipedia.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. fishersci.nl [fishersci.nl]
- 11. synquestlabs.com [synquestlabs.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Characterization of fluorine-based hydrophobic coating towards water aging application - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
Application Note: Enhanced Analytical Detection of Methyl Perfluoroheptanoate Through Derivatization
Introduction: Overcoming the Analytical Challenges of Methyl Perfluoroheptanoate
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents significant analytical challenges due to its chemical properties. Direct analysis by common chromatographic techniques can be hampered by its relatively low volatility and the lack of a strong chromophore, leading to poor sensitivity and resolution. To achieve the low detection limits required for environmental monitoring and toxicological studies, a robust analytical strategy involving chemical derivatization is essential.
This application note provides a comprehensive guide to the derivatization of this compound for enhanced detection by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the quantification of this compound. The core of this methodology lies in the initial hydrolysis of this compound to perfluoroheptanoic acid (PFHpA), which is then amenable to a variety of derivatization reactions.
Part 1: Quantitative Hydrolysis of this compound to Perfluoroheptanoic Acid (PFHpA)
The foundational step in this analytical workflow is the complete and quantitative hydrolysis of the methyl ester to its corresponding carboxylate anion. This is achieved through saponification, a base-catalyzed hydrolysis reaction.[1][2][3][4][5] The use of a base ensures the reaction proceeds to completion by converting the resulting carboxylic acid into its salt, thus preventing the reverse esterification reaction.[2][6]
Causality of Experimental Choices:
-
Base Selection: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis.
-
Solvent System: A methanol-water mixture is employed to ensure the miscibility of the relatively nonpolar this compound and the aqueous base.[7]
-
Temperature and Time: Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Protocol: Quantitative Hydrolysis of this compound
Materials:
-
This compound standard or sample extract
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH), pellets
-
Hydrochloric acid (HCl), concentrated
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Preparation of Reagents: Prepare a 1 M solution of NaOH in a 9:1 (v/v) methanol/water mixture.
-
Reaction Setup: To a known amount of this compound in a round-bottom flask, add an excess of the 1 M NaOH solution (e.g., 5 mL for every 100 mg of ester).
-
Hydrolysis: Attach the reflux condenser and heat the mixture to 60-70°C using a heating mantle. Allow the reaction to proceed for at least 2 hours to ensure complete hydrolysis.
-
Cooling and Acidification: After the reflux, cool the reaction mixture to room temperature. Carefully add concentrated HCl dropwise while stirring until the pH of the solution is below 2. This protonates the perfluoroheptanoate salt to form the free carboxylic acid, PFHpA.
-
Extraction: Transfer the acidified solution to a separatory funnel. Extract the PFHpA with three portions of MTBE or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter or decant the dried solution and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Final Product: The resulting residue is perfluoroheptanoic acid (PFHpA), which can be reconstituted in a suitable solvent for derivatization.
Trustworthiness:
To ensure the quantitative nature of this hydrolysis, it is recommended to analyze a small aliquot of the reaction mixture by an appropriate technique (e.g., GC-MS) before acidification to confirm the complete disappearance of the starting this compound peak. The use of an isotopically labeled internal standard, added at the beginning of the process, can also account for any potential losses during extraction and workup.
Part 2: Derivatization of PFHpA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the polar and non-volatile PFHpA must be converted into a more volatile and thermally stable derivative.[8][9] Two effective methods are presented here: amidation with 2,4-difluoroaniline and esterification to its isobutyl ester.
Method 1: Amidation with 2,4-Difluoroaniline
This method produces a stable anilide derivative with excellent chromatographic properties and a characteristic mass spectrum for confident identification.[1][8][10][11]
Causality of Experimental Choices:
-
Derivatizing Agent: 2,4-difluoroaniline provides a derivative with good volatility and the fluorine atoms can enhance the response in certain detectors.
-
Coupling Agent: N,N'-dicyclohexylcarbodiimide (DCC) is a common and effective reagent for promoting amide bond formation.[1][8]
Experimental Workflow: Amidation
Caption: Workflow for the amidation of PFHpA.
Protocol: Amidation of PFHpA
Materials:
-
Dried PFHpA residue
-
Acetonitrile (anhydrous)
-
2,4-difluoroaniline
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Hexane (GC grade)
-
Vials and syringe filters
Procedure:
-
Dissolution: Dissolve the dried PFHpA in anhydrous acetonitrile.
-
Reagent Addition: To the PFHpA solution, add an excess of 2,4-difluoroaniline and DCC.
-
Reaction: Vortex the mixture and allow it to react at room temperature for at least 1 hour.
-
Purification: A precipitate of dicyclohexylurea (DCU) will form. Centrifuge the vial and filter the supernatant through a syringe filter to remove the DCU.
-
Solvent Exchange: Evaporate the acetonitrile and reconstitute the residue in hexane for GC-MS analysis.
Method 2: Isobutyl Esterification
This method converts PFHpA to its isobutyl ester, which is less volatile than the methyl ester, making it suitable for the analysis of a wider range of PFCAs.[5][7]
Causality of Experimental Choices:
-
Derivatizing Agent: Isobutyl chloroformate reacts with the carboxylate in the presence of a base to form the isobutyl ester.[5][7]
-
Catalyst: Pyridine acts as a base to activate the carboxylic acid and neutralize the HCl byproduct.[5][7]
Protocol: Isobutyl Esterification of PFHpA
Materials:
-
Dried PFHpA residue
-
Acetonitrile (anhydrous)
-
Isobutanol
-
Pyridine
-
Isobutyl chloroformate (IBCF)
-
Hexane (GC grade)
Procedure:
-
Dissolution: Dissolve the PFHpA in acetonitrile.
-
Reagent Addition: Add isobutanol and pyridine to the solution, followed by the dropwise addition of isobutyl chloroformate.
-
Reaction: Vortex the mixture and allow it to react for 15-30 minutes at room temperature.
-
Extraction: Add water and hexane to the reaction mixture. Vortex and allow the layers to separate.
-
Sample for GC-MS: Collect the upper hexane layer containing the isobutyl ester derivative for analysis.
Trustworthiness:
For both GC-MS derivatization methods, the use of a derivatization internal standard (a structurally similar compound that undergoes the same derivatization reaction) is highly recommended to monitor the efficiency of the reaction.
Quantitative Data Summary for GC-MS Derivatization
| Derivatization Method | Typical LOD | Linearity (R²) | Key Advantages |
| Amidation | 1.14–6.32 µg/L | >0.99 | Stable derivative, good for a wide range of PFCAs[1][8] |
| Isobutyl Esterification | 0.030–0.314 µg/mL | >0.99 | Less volatile than methyl esters, good for C6-C12 PFCAs[7] |
Part 3: Derivatization of PFHpA for High-Performance Liquid Chromatography (HPLC) Analysis
For laboratories equipped with HPLC with UV or fluorescence detectors, derivatization is necessary to introduce a chromophoric or fluorophoric tag to the PFHpA molecule.[4][6]
Method: Derivatization with 3-Bromoacetyl Coumarin for Fluorescence Detection
This method introduces a highly fluorescent coumarin tag, enabling very low detection limits.[4][6]
Causality of Experimental Choices:
-
Derivatizing Agent: 3-Bromoacetyl coumarin is a reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives.[4][6]
-
Catalyst: A base catalyst is used to facilitate the reaction.
Experimental Workflow: Fluorescent Tagging
Caption: Workflow for fluorescent derivatization of PFHpA for HPLC.
Protocol: Derivatization with 3-Bromoacetyl Coumarin
Materials:
-
Dried PFHpA residue
-
Acetonitrile (HPLC grade)
-
3-Bromoacetyl coumarin
-
Potassium carbonate (anhydrous)
-
Crown ether (e.g., 18-crown-6)
Procedure:
-
Reaction Mixture: In a reaction vial, combine the PFHpA residue, 3-bromoacetyl coumarin, and potassium carbonate in acetonitrile. Add a catalytic amount of 18-crown-6.
-
Reaction: Seal the vial and heat at approximately 80°C for 1 hour.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC-fluorescence detector system.
Trustworthiness:
To validate this method, a calibration curve should be prepared using derivatized standards of PFHpA. The stability of the derivatized product should also be assessed over time to ensure consistent results.
Quantitative Data Summary for HPLC Derivatization
| Derivatization Reagent | Detection Method | Typical LOD | Linearity (R²) | Key Advantages |
| 3-Bromoacetyl Coumarin | HPLC-Fluorescence | 20 ppt (with preconcentration) | >0.998 | High sensitivity, suitable for labs without MS[4][6] |
| ω-Bromoacetophenone | HPLC-UV | 7.0 µg/L | >0.99 | Good for UV detection |
| 3,4-Dichloroaniline | HPLC-UV | 0.5 mg/L | >0.99 | Mild reaction conditions, stable derivative |
Conclusion
The derivatization of this compound, following an initial quantitative hydrolysis step, is a powerful strategy to overcome its inherent analytical challenges. The choice of derivatization method—be it amidation or esterification for GC-MS, or fluorescent tagging for HPLC—can be tailored to the specific instrumentation available and the sensitivity required. The protocols outlined in this application note provide a robust foundation for the accurate and reliable quantification of this important PFAS compound, enabling researchers to generate high-quality data for their studies.
References
- 1. Hydrolysis of Esters [saylordotorg.github.io]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bcp-instruments.com [bcp-instruments.com]
- 10. researchgate.net [researchgate.net]
- 11. hdb.ugent.be [hdb.ugent.be]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Methyl Perfluoroheptanoate
Welcome to the technical support center for the synthesis of Methyl Perfluoroheptanoate. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the large-scale production of this fluorinated ester. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification. This reaction involves treating perfluoroheptanoic acid (PFHpA) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The primary challenge of this equilibrium-driven reaction is the removal of water to drive the reaction to completion, which is critical for achieving high yields on a large scale.[1][3]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Fischer esterification are typically due to the reaction not reaching completion because of the presence of water, which shifts the equilibrium back towards the reactants.[3][4] On a large scale, ensure you are using an excess of methanol and an efficient method for water removal, such as azeotropic distillation with a Dean-Stark trap.[2][5] Inadequate catalyst concentration or activity can also be a factor.
Q3: What are the primary safety concerns when working with perfluoroheptanoic acid (PFHpA) and its derivatives?
A3: Perfluoroheptanoic acid is a corrosive substance that can cause severe skin and eye burns.[6] It is also suspected of damaging fertility or the unborn child and can cause organ damage through prolonged exposure.[6][7] Always handle PFHpA and its esters in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] In case of fire, hazardous combustion gases like hydrogen fluoride may be released.[7]
Q4: How do I purify the final this compound product at scale?
A4: The primary method for purification is distillation.[9][10] this compound has a boiling point of approximately 159-160 °C.[11][12] Fractional distillation is effective at separating the product from unreacted methanol, perfluoroheptanoic acid, and any high-boiling point byproducts. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and unreacted PFHpA is a crucial step before distillation.
Section 2: Troubleshooting Guide for Large-Scale Synthesis
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis workflow.
Workflow Overview: Fischer Esterification
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Problem 1: Reaction Stalls or Proceeds Slowly
Question: My large-scale reaction seems to stop before all the perfluoroheptanoic acid is consumed, or it's taking much longer than expected. What's wrong?
Answer:
This issue is almost always linked to equilibrium and catalyst activity.
Causality: The Fischer esterification is a reversible reaction where water is produced as a byproduct.[3] According to Le Châtelier's principle, as water accumulates in the reaction vessel, it will react with the ester product, driving the equilibrium back towards the starting materials and slowing or stalling the net forward reaction.[4] Furthermore, the strong electron-withdrawing nature of the perfluoroalkyl chain deactivates the carboxyl group, making it less reactive than its hydrocarbon counterparts, thus requiring robust catalytic action.
Troubleshooting Protocol:
-
Verify Water Removal:
-
Action: Ensure your water removal system is functioning optimally. If using a Dean-Stark trap with a solvent like toluene, check that azeotropic distillation is occurring at the correct temperature and that water is collecting in the trap.[2]
-
Insight: On a large scale, localized temperature gradients can affect distillation efficiency. Ensure uniform heating and adequate insulation of the reactor column.
-
-
Increase the Alcohol Reagent Excess:
-
Action: Use a larger excess of methanol. Shifting the molar ratio in favor of one of the reactants can help drive the equilibrium towards the products.[3][4]
-
Insight: While effective, this increases raw material costs and requires more energy for removal during purification. A cost-benefit analysis is recommended. See the table below for typical reagent ratios.
-
-
Check Catalyst Loading and Activity:
-
Action: Ensure the acid catalyst (e.g., H₂SO₄) is added at the correct concentration (typically 1-5 mol% relative to the carboxylic acid). If the catalyst is old or has been exposed to moisture, its activity may be compromised.
-
Insight: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by the alcohol.[1][4] Insufficient protonation leads to a sluggish reaction.
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Methanol to PFHpA Ratio | 5:1 to 10:1 (molar) | Drives reaction equilibrium forward.[3] |
| Catalyst (H₂SO₄) Loading | 1 - 5 mol% | Ensures sufficient activation of the carboxylic acid. |
| Reaction Temperature | 65 - 110 °C | Depends on solvent; allows for reflux and water removal.[2] |
| Reaction Time | 4 - 12 hours | Monitored by GC or TLC until starting material is consumed. |
Problem 2: Product is Contaminated with Unreacted Starting Material
Question: After distillation, my final product still contains significant amounts of perfluoroheptanoic acid. How can I improve its purity?
Answer:
This indicates an incomplete reaction or, more commonly, inefficient purification. The high acidity and unique solubility of PFHpA require a specific workup procedure.
Causality: Perfluoroheptanoic acid (pKa ~0-1) is a very strong acid. During workup, if the neutralization step is incomplete, the acid will co-distill or remain dissolved in the organic phase, contaminating the final product.
Troubleshooting Protocol:
-
Implement a Rigorous Neutralization Wash:
-
Action: Before distillation, wash the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This converts the acidic PFHpA into its sodium salt.
-
Insight: Sodium perfluoroheptanoate is a salt and is highly soluble in the aqueous phase, allowing for its efficient removal from the organic ester phase via liquid-liquid extraction.
-
-
Perform a Brine Wash:
-
Action: After the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution.
-
Insight: This step helps to break any emulsions that may have formed and removes the majority of the residual water from the organic layer before the final drying step.
-
-
Optimize Fractional Distillation:
-
Action: Use a fractionating column with sufficient theoretical plates for the distillation. Collect the fractions at a steady, controlled rate.
-
Insight: The boiling point of PFHpA is ~177 °C, while this compound boils at ~160 °C.[11][13] While a simple distillation might not be sufficient, a good fractional distillation setup can separate these compounds effectively if the neutralization wash was insufficient.
-
Caption: Decision workflow for product purification.
Section 3: Safety and Handling Protocols
Q: What are the essential steps for safely handling the reagents and products in this synthesis?
A: Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the chemicals involved.
Protocol for Safe Handling:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Waste Disposal:
-
Spill Response:
-
For small spills, neutralize with a spill kit containing sodium bicarbonate before absorbing with an inert material.
-
For large spills, evacuate the area and contact emergency response personnel.[8]
-
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]
- 10. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. carlroth.com [carlroth.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
Optimizing reaction conditions for esterification to produce Methyl perfluoroheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl perfluoroheptanoate. As Senior Application Scientists, we aim to deliver not just protocols, but the rationale behind them to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The primary methods for synthesizing this compound involve the esterification of perfluoroheptanoic acid with methanol. The most prevalent approaches include:
-
Fischer-Speier Esterification: This classic method utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the reaction between the carboxylic acid and alcohol.[1][2] It is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields.[1][3]
-
Steglich Esterification: This method employs a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] It is a milder alternative to Fischer esterification and is particularly useful for sensitive substrates.[5][6][7]
-
Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] It proceeds with an inversion of stereochemistry at the alcohol center.[9]
Q2: I am observing low yields in my Fischer esterification of perfluoroheptanoic acid. What are the likely causes and how can I improve the conversion?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][10] Here are some common causes and troubleshooting strategies:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Equilibrium Limitation | The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][10] | 1. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][11] 2. Remove Water: Actively removing water as it forms will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent.[2] |
| Insufficient Catalyst | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][10] | 1. Increase Catalyst Loading: A slight increase in the amount of sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. 2. Catalyst Choice: While sulfuric acid is common, other Lewis acids like scandium(III) triflate can also be effective.[2] |
| Reaction Time and Temperature | Esterification reactions can be slow, and insufficient reaction time or temperature will result in incomplete conversion. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material. 2. Increase Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate. Typical temperatures range from 60-110 °C.[2] |
Q3: I am struggling with the purification of this compound. What are the common impurities and recommended purification techniques?
Purification of fluorinated compounds can be challenging. Common impurities in the synthesis of this compound include unreacted perfluoroheptanoic acid, residual catalyst, and byproducts from side reactions.
Recommended Purification Protocol:
-
Neutralization and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to remove unreacted perfluoroheptanoic acid and the acid catalyst.
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Due to its relatively low boiling point (159-160 °C), distillation is an effective method for final purification of this compound.[12][13]
Q4: Are there any specific safety precautions I should take when working with perfluoroheptanoic acid and its derivatives?
Yes, working with perfluorinated compounds requires stringent safety measures.
-
Handling: Perfluoroheptanoic acid is corrosive and can cause severe skin and eye burns.[14] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid inhaling dust or vapors.
-
Health Hazards: Perfluoroheptanoic acid is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[14] It is also a suspected endocrine disruptor.[14][15]
-
Disposal: Dispose of all waste containing perfluorinated compounds according to your institution's hazardous waste disposal procedures.[14] Do not release it into the environment.[14]
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented guide to address specific issues you might encounter.
Problem 1: Formation of an N-acylurea byproduct during Steglich esterification.
-
Symptom: You observe a white precipitate that is not the desired product, and the yield of this compound is low. This precipitate is likely dicyclohexylurea (DCU) and the N-acylurea byproduct.
-
Cause: In the absence of a strong nucleophile, the O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[5][7]
-
Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial.[7] DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate then readily reacts with methanol to form the desired ester, outcompeting the rearrangement to the N-acylurea.[7]
Problem 2: Difficulty in removing triphenylphosphine oxide after a Mitsunobu reaction.
-
Symptom: After the reaction and workup, your product is contaminated with triphenylphosphine oxide, which can be difficult to separate by standard column chromatography.
-
Cause: Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can have similar polarity to the desired product.[16]
-
Solutions:
-
Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system.
-
Modified Workup: One strategy is to use resin-bound triphenylphosphine, which can be removed by simple filtration after the reaction.[8]
-
Alternative Reagents: Consider using alternative phosphines or azodicarboxylates that generate byproducts that are easier to remove. For instance, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be removed by filtration.[8]
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: Fischer-Speier Esterification of Perfluoroheptanoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine perfluoroheptanoic acid (1.0 eq) and methanol (10-20 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by distillation to obtain this compound.
Caption: Fischer-Speier Esterification Workflow
Protocol 2: Steglich Esterification of Perfluoroheptanoic Acid
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perfluoroheptanoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Caption: Steglich Esterification Mechanism
Section 4: Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring and characterization are crucial for optimizing your reaction conditions.
| Analytical Technique | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the perfluoroheptanoic acid spot and appearance of the less polar this compound spot. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of reaction conversion and product purity.[17][18] | Determination of the relative amounts of starting material, product, and any volatile byproducts. The mass spectrum provides confirmation of the product's identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | ¹H NMR: Appearance of a singlet around 3.9 ppm corresponding to the methyl ester protons. ¹⁹F NMR: Characteristic signals for the perfluoroheptyl chain. ¹³C NMR: Signal for the ester carbonyl carbon around 160 ppm. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile components and impurities.[19][20][21] | Useful for detecting residual perfluoroheptanoic acid and other non-volatile byproducts. |
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 13. METHYL PERFLUOROOCTANOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. bcp-instruments.com [bcp-instruments.com]
- 21. hdb.ugent.be [hdb.ugent.be]
Identifying and minimizing side products in Methyl perfluoroheptanoate synthesis
Technical Support Center: Methyl Perfluoroheptanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, minimizing, and eliminating unwanted side products. Achieving high purity is critical for downstream applications, and this resource provides field-proven insights and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing this compound?
The most common and direct method is the Fischer-Speier esterification of perfluoroheptanoic acid with methanol.[1] This is an acid-catalyzed equilibrium reaction where the carboxylic acid and alcohol react to form an ester and water.[2] To achieve high yields, the equilibrium must be actively shifted toward the product.
Q2: What are the primary classes of side products I should be aware of?
During the synthesis of this compound, impurities can arise from several sources. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual perfluoroheptanoic acid and excess methanol.
-
Reaction Byproducts: Water is the main byproduct, which can facilitate the reverse (hydrolysis) reaction.[3]
-
Side-Reaction Products: Impurities formed from competing reaction pathways, such as decarboxylation of the starting material or ether formation from the alcohol.
-
Starting Material Impurities: Contaminants present in the initial perfluoroheptanoic acid, such as shorter or longer-chain perfluoroalkyl carboxylic acids (PFCAs), which will also undergo esterification.[4]
Q3: Why is the electron-withdrawing nature of the perfluoroalkyl chain important?
The highly electronegative fluorine atoms create a strong electron-withdrawing effect that significantly increases the acidity of the carboxylic acid proton. However, it can also influence the reactivity of the carbonyl group and the stability of potential intermediates. This electronic effect is a key factor in both the desired esterification reaction and potential side reactions like decarboxylation under certain conditions.[4][5]
Troubleshooting Guide: From Problem to Purity
This section addresses specific issues you may encounter during your synthesis and purification workflow.
Problem 1: My final product is acidic and shows the presence of unreacted perfluoroheptanoic acid upon analysis (e.g., by LC-MS or GC-MS).
-
Potential Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium-limited reaction.[3][6] Insufficient reaction time, inadequate heating, or a non-optimal catalyst concentration can lead to a low conversion rate.
-
Proposed Solution (Prevention):
-
Drive the Equilibrium: Employ Le Châtelier's principle. Use a significant excess of methanol (e.g., 5-10 molar equivalents) to push the reaction towards the ester product.[6]
-
Remove Water: As water is a product, its removal will also shift the equilibrium to the right. For reactions at temperatures above the boiling point of the methanol-water azeotrope, a Dean-Stark apparatus is highly effective.[1] For lower-temperature reactions, the inclusion of a chemical drying agent can be considered, though this can complicate purification.
-
Optimize Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[1]
-
-
Proposed Solution (Remediation):
-
Alkaline Wash: During the workup, wash the crude product (dissolved in a suitable organic solvent like diethyl ether) with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the acidic perfluoroheptanoic acid, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.
-
Confirmation: Continue the washes until the aqueous layer is no longer acidic (test with pH paper).
-
Final Purification: After drying the organic layer, purify the this compound by distillation.
-
Problem 2: The yield is significantly lower than expected, and I observe gas evolution during the reaction.
-
Potential Cause: Thermal Decarboxylation. Perfluorocarboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of a perfluoroalkane.[5][7] While Fischer esterification is typically conducted under relatively mild conditions, excessive heating can promote this side reaction.
-
Proposed Solution (Prevention):
-
Strict Temperature Control: Maintain the reaction temperature at the gentle reflux of methanol (approximately 65 °C). Avoid aggressive heating that could create localized hot spots.
-
Reaction Time: Instead of increasing the temperature to speed up the reaction, increase the reaction time to ensure completion.
-
-
Proposed Solution (Remediation): Unfortunately, once decarboxylation occurs, the lost material cannot be recovered. The resulting perfluoroalkane byproduct is volatile and may be removed during solvent evaporation or final distillation, but the yield will be permanently reduced.
Problem 3: My purified product contains a low-boiling impurity, and my starting alcohol was not anhydrous.
-
Potential Cause 1: Hydrolysis. If excess water is present in the reaction mixture (e.g., from non-anhydrous reagents or atmospheric moisture), it can drive the reverse reaction, hydrolyzing the newly formed ester back to the carboxylic acid.[8] This reduces the overall yield of the desired product.
-
Potential Cause 2: Dimethyl Ether Formation. Strong acid catalysts like sulfuric acid can catalyze the dehydration of two methanol molecules to form dimethyl ether, especially if the temperature is not well-controlled. This consumes the alcohol reactant and introduces a volatile impurity.
-
Proposed Solution (Prevention):
-
Use Anhydrous Reagents: Use anhydrous methanol and a high-purity grade of perfluoroheptanoic acid.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Proposed Solution (Remediation):
-
Purification by Distillation: Both dimethyl ether (gas at room temp) and unreacted methanol (bp 65 °C) are significantly more volatile than this compound (bp ~159-160 °C).[9] A careful fractional distillation will effectively separate these low-boiling impurities.
-
Visualizing Reaction Pathways
The following diagram illustrates the primary synthesis route for this compound and the key competing side reactions discussed.
Caption: Main and side reaction pathways in synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure. Quantities should be adjusted based on the desired scale.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. If desired, a Dean-Stark trap can be placed between the flask and condenser. Ensure all glassware is thoroughly dried.
-
Reagent Addition: To the flask, add perfluoroheptanoic acid (1.0 eq). Add anhydrous methanol (10.0 eq) and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) with continuous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS analysis of small aliquots). A typical reaction time is 4-8 hours.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup - Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with diethyl ether (or another suitable water-immiscible solvent).
-
Workup - Washes:
-
Wash the organic layer sequentially with:
-
Deionized water (to remove excess methanol and sulfuric acid).
-
Saturated sodium bicarbonate solution (to remove unreacted perfluoroheptanoic acid). Repeat until no more CO₂ evolution is observed.
-
Brine (saturated NaCl solution) to aid in breaking any emulsions and removing residual water.
-
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield pure this compound.
Protocol 2: Purity Assessment Workflow
A systematic approach is crucial for confirming product purity and identifying contaminants.
Caption: Workflow for product purity analysis.
Data Presentation: Physical Properties
Understanding the physical properties of the product and potential impurities is essential for designing effective purification strategies, particularly distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₃F₁₃O₂ | 428.09 | ~160 |
| Perfluoroheptanoic Acid | C₇HF₁₃O₂ | 364.06 | ~195 |
| Methanol | CH₄O | 32.04 | 65 |
| Water | H₂O | 18.02 | 100 |
Note: Data compiled from various sources. Boiling points are approximate and can vary with pressure.[9][10]
Analytical Methods for Quality Control
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components. This compound is sufficiently volatile for GC-MS analysis. This method can effectively detect unreacted methanol and potential volatile side products.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for analyzing non-volatile or thermally sensitive compounds like perfluoroalkyl carboxylic acids.[12][13] It is highly sensitive and can be used to quantify trace amounts of unreacted starting material in the final product.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and quantification of fluorinated compounds.[11] It provides a clean spectrum with minimal interference from non-fluorinated solvents or reagents and can be used to determine the relative ratios of different fluorinated species in a mixture.
By combining a robust synthetic strategy with diligent troubleshooting and rigorous analytical validation, researchers can consistently produce high-purity this compound, ensuring the integrity and success of their scientific endeavors.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00048C [pubs.rsc.org]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. bcp-instruments.com [bcp-instruments.com]
- 13. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
Troubleshooting peak tailing and broadening in chromatography of Methyl perfluoroheptanoate
Welcome to the technical support center for troubleshooting chromatographic issues related to Methyl perfluoroheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges like peak tailing and broadening. The information provided is structured in a practical question-and-answer format, grounded in scientific principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound in my Gas Chromatography (GC) analysis. What are the most likely causes and how can I fix it?
Peak tailing in GC for a compound like this compound, a per- and polyfluoroalkyl substance (PFAS), is often indicative of secondary retention mechanisms, where the analyte interacts with active sites within the system.[1] These interactions delay the elution of a portion of the analyte molecules, causing the characteristic asymmetrical peak shape.
Primary Causes & Solutions:
-
Active Sites in the System: The primary culprits are often active silanol groups on the surfaces of the injector liner, the column inlet, or the stationary phase itself.[1][2] Fluorinated compounds can be particularly susceptible to these interactions.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner with a fresh, deactivated one.[1][3] If you suspect contamination from previous samples, cleaning the injection port is also recommended.[4]
-
Column Trimming: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][3]
-
Use of Inert Columns: Employ columns specifically designed for inertness, such as those with advanced deactivation technologies.
-
-
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulent flow paths, leading to peak tailing.[2][5]
-
Contamination: Accumulation of non-volatile matrix components at the head of the column can create new active sites for interaction.[3][6]
-
Solution: Besides regular inlet maintenance and column trimming, consider implementing a sample cleanup procedure, like Solid Phase Extraction (SPE), to remove matrix interferences before injection.[7]
-
Q2: My peaks for this compound are broad, reducing my resolution and sensitivity. What should I investigate?
Peak broadening, or band broadening, is a loss of chromatographic efficiency. It can stem from instrumental factors, method parameters, or column issues.
Troubleshooting Peak Broadening:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Flow Rate | If the carrier gas flow rate is too low, longitudinal diffusion of the analyte band will increase, leading to broader peaks.[8] | Verify and adjust the inlet and detector flow rates to the optimal range for your column dimensions and carrier gas.[9] |
| Improper Initial Oven Temperature | In splitless injection, if the initial oven temperature is too high, the analyte may not efficiently condense in a narrow band on the stationary phase.[3] | Set the initial oven temperature at least 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[3] |
| Extra-Column Volume | Excessive volume in the system outside of the column (e.g., long or wide-bore tubing) can lead to dispersion of the analyte band.[10][11] | Minimize tubing lengths and use tubing with the narrowest internal diameter appropriate for your system.[12] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion, often seen as fronting but can also contribute to broadening.[7][8][9] | Reduce the injection volume or dilute the sample.[7][9] |
Q3: I'm working with Liquid Chromatography (LC). What are the key considerations for peak shape issues with short-chain PFAS like this compound?
While GC is common, LC is also used for PFAS analysis. The high polarity of short-chain PFAS can make them challenging to retain and achieve good peak shape on traditional reversed-phase columns.[13][14]
LC-Specific Troubleshooting:
-
Secondary Silanol Interactions: Similar to GC, residual silanol groups on silica-based stationary phases can cause peak tailing, especially for acidic compounds like the corresponding carboxylic acid of your ester.[7][12]
-
Solution:
-
Mobile Phase pH: Operate at a low pH (around 2.5-3) to suppress the ionization of silanol groups.[15]
-
End-Capped Columns: Use a highly deactivated, end-capped column to minimize the number of accessible silanol groups.[7][12]
-
Mobile Phase Additives: The addition of a small amount of a competing acid, like formic acid, to the mobile phase can improve peak shape.[16]
-
-
-
Column Choice: Standard C18 columns may not provide adequate retention for highly polar, short-chain PFAS.[14][17]
-
Solution: Consider specialized stationary phases, such as those with mixed-mode (hydrophilic/anion-exchange) properties or those designed for high aqueous mobile phases (AQ-type columns).[17]
-
-
Sample Solvent Effects: If the sample solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase composition.[10]
-
Q4: Could my GC-MS interface be the source of peak tailing for later eluting compounds?
Yes, this is a possibility. If you observe peak tailing that predominantly affects later-eluting, higher-boiling point compounds, the issue might be related to cold spots in the system.
GC-MS Interface Considerations:
-
Transfer Line Temperature: The heated transfer line between the GC and the MS source is a critical component. If its temperature is too low, less volatile compounds can condense, leading to tailing.[2]
-
Solution: Ensure the transfer line, ion source, and mass analyzer are at the correct temperatures as recommended by the instrument manufacturer.[18] The transfer line temperature should typically be set at or slightly above the maximum oven temperature used in your method.
-
Troubleshooting Workflows
Systematic GC Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing peak tailing and broadening in your GC system.
Experimental Protocol: GC Inlet Maintenance
A clean and properly configured inlet is crucial for good peak shape.
Objective: To eliminate the injection port as a source of peak tailing or broadening.
Materials:
-
New, deactivated inlet liner (consider one with glass wool to aid vaporization[9])
-
New septum
-
New O-ring or graphite seal
-
Wrenches for inlet disassembly
-
Lint-free swabs and appropriate cleaning solvents (e.g., methanol, hexane)
Procedure:
-
Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 40°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Disassemble: Carefully remove the retaining nut, septum, and old liner from the injection port.
-
Inspect and Clean: Inspect the inside of the inlet for any visible contamination or septum debris. If necessary, clean the metal surfaces with a lint-free swab lightly dampened with a suitable solvent. Allow it to dry completely.
-
Install New Consumables:
-
Place the new O-ring on the new liner.
-
Insert the new liner into the inlet.
-
Place the new septum in the retaining nut.
-
-
Reassemble: Tighten the retaining nut according to the manufacturer's specifications. Do not overtighten.
-
Restore Gas Flow: Turn the carrier gas back on and check for leaks using an electronic leak detector.
-
Condition: Heat the inlet to your method temperature and allow the system to equilibrate before running a test sample.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. halocolumns.com [halocolumns.com]
- 11. agilent.com [agilent.com]
- 12. chromtech.com [chromtech.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. halocolumns.com [halocolumns.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl Perfluoroheptanoate Synthesis
Welcome to the technical support center for the synthesis and purification of Methyl perfluoroheptanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for achieving high yield and purity. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and properties of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially scalable method is the Fischer-Speier Esterification . This reaction involves the direct esterification of perfluoroheptanoic acid with methanol using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The primary advantage of this method is its use of readily available and cost-effective reagents.
Q2: Can you explain the underlying mechanism of the Fischer Esterification?
Certainly. The Fischer Esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. It is an equilibrium process, meaning all steps are reversible.[3][4] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the perfluoroheptanoic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.[5]
Q3: The reaction is reversible. How can I maximize the product yield?
To maximize the yield, you must shift the reaction equilibrium to favor the products, in accordance with Le Châtelier's Principle.[4] There are two primary strategies to achieve this:
-
Use of Excess Reactant: The reaction is typically run using a large excess of methanol.[3][4] Since methanol is often used as the solvent and is relatively inexpensive, this is a practical way to drive the equilibrium towards the ester.
-
Removal of Water: Removing water as it is formed is a highly effective method. This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2]
Q4: What are the key physical properties of perfluoroalkyl esters like this compound?
While specific data for this compound may vary slightly, we can reference the closely related Methyl perfluorooctanoate for typical properties. These esters are colorless liquids with high density and low refractive indices. Fluorination tends to lower the boiling point compared to non-fluorinated analogs of similar molecular weight.[6]
| Property | Typical Value (for Methyl perfluorooctanoate) |
| Boiling Point | 159-160 °C (at atmospheric pressure)[7][8][9] |
| Density | ~1.786 g/mL at 25 °C[7][8][9] |
| Refractive Index | ~1.305 (n20/D)[7][8][9] |
Q5: What are the common impurities I might encounter?
Impurities can arise from unreacted starting materials, side reactions, or contaminants in the starting materials themselves. Key impurities include:
-
Unreacted perfluoroheptanoic acid.
-
Water from the reaction or incomplete drying.
-
The acid catalyst (e.g., H₂SO₄).
-
Hydrolysis product: If the ester is exposed to water, especially under acidic or basic conditions, it can hydrolyze back to perfluoroheptanoic acid and methanol.[10][11][12]
-
Contaminants from starting materials, such as partially fluorinated compounds.[13]
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Equilibrium Not Shifted: Insufficient excess of methanol or ineffective water removal.[3] 2. Inactive Catalyst: Catalyst is old, hydrated, or used in insufficient quantity. 3. Low Reaction Temperature/Time: Reaction did not run long enough or at a high enough temperature (reflux) to reach equilibrium. 4. Product Loss During Work-up: Product may be partially soluble in the aqueous wash layers, or an emulsion formed.[14][15] | 1. Increase the molar excess of methanol (e.g., from 5 eq. to 10 eq.). Ensure the Dean-Stark trap is functioning correctly or add freshly activated molecular sieves. 2. Use fresh, anhydrous acid catalyst. 3. Ensure the reaction is maintained at a vigorous reflux for the recommended time (e.g., 4-12 hours) and monitor by TLC or GC. 4. Minimize the volume of aqueous washes. To break emulsions, add brine (saturated NaCl solution). Back-extract the aqueous layers with a small amount of an appropriate organic solvent (e.g., diethyl ether) to recover dissolved product. |
| Incomplete Reaction (Significant Starting Material Remains) | 1. Insufficient Reaction Time: The reaction has not yet reached equilibrium. 2. Catalyst Poisoning: Impurities in the starting materials (e.g., water) may have deactivated the catalyst. | 1. Extend the reflux time, monitoring the reaction progress every few hours. 2. Ensure all reagents and glassware are anhydrous. If necessary, distill methanol and dry the perfluoroheptanoic acid before use. |
| Product is Acidic (Contaminated with Acid) | 1. Ineffective Neutralization: The sodium bicarbonate wash was insufficient to neutralize all the acid catalyst and unreacted perfluoroheptanoic acid. 2. Hydrolysis During Work-up: Product hydrolyzed back to the carboxylic acid.[16] | 1. Wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic. 2. Perform the work-up quickly and at cool temperatures to minimize hydrolysis. |
| Product Decomposition During Distillation | 1. Excessive Temperature: The boiling point at atmospheric pressure is high, which can lead to thermal decomposition.[6] 2. Residual Acid: Traces of acid catalyst can promote decomposition at high temperatures. | 1. Use Vacuum Distillation. This is critical. Reducing the pressure significantly lowers the boiling point, preventing decomposition.[6] 2. Ensure the product is thoroughly neutralized and washed before distillation. Adding a few boiling chips or a magnetic stir bar will ensure smooth boiling. |
Part 3: Detailed Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol details the Fischer esterification for synthesizing the target compound.
Workflow for Synthesis and Purification
Caption: Overall workflow for synthesis and purification.
Materials & Reagents:
-
Perfluoroheptanoic acid (1.0 eq.)
-
Anhydrous Methanol (10-20 eq., serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended), heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and Dean-Stark trap (pre-filled with methanol).
-
Charging the Flask: To the flask, add perfluoroheptanoic acid and anhydrous methanol. Begin stirring.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reflux: Heat the mixture to a steady reflux. If using a Dean-Stark trap, observe water collecting as an immiscible lower layer. Continue refluxing for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via GC or TLC (visualizing with a suitable stain like potassium permanganate) until the starting carboxylic acid is consumed.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Fischer Esterification Mechanism
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. How To [chem.rochester.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 9. METHYL PERFLUOROOCTANOATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of Methyl Perfluoroheptanoate in Methanol Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl perfluoroheptanoate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in methanol solutions. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.
Introduction: The Stability Challenge
This compound, like other per- and polyfluoroalkyl substances (PFAS), is known for its chemical robustness. However, when dissolved in methanol, its long-term stability can be a concern, primarily due to the potential for transesterification and hydrolysis. These reactions can alter the concentration of your stock solutions and standards, leading to inaccurate experimental results. This guide will help you navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in methanol?
A1: Generally, this compound is considered stable in methanol for short-term storage under controlled conditions (i.e., cold and dark). One study indicated that many PFAS, including esters, showed no measurable degradation in methanol over a 30-day period at room temperature.[1] However, for long-term storage, there is a risk of chemical transformation.
Q2: What are the primary degradation pathways for this compound in methanol?
A2: The main chemical reactions of concern are:
-
Transesterification: If other alcohols are present as impurities or are part of the experimental system, this compound can exchange its methyl group for another alkyl group, forming a different ester. This is an equilibrium-driven process.[2][3]
-
Hydrolysis: The presence of water in the methanol can lead to the hydrolysis of the ester back to perfluoroheptanoic acid (PFHpA) and methanol. This reaction can be catalyzed by acidic or basic conditions.
-
Methanolysis: While less of a degradation pathway for the ester itself, it's important to note that the reverse reaction, the esterification of perfluoroheptanoic acid (PFHpA) with methanol to form this compound, has been observed during the storage of PFHpA in methanol.[4][5][6] This underscores the dynamic equilibrium that can exist in methanolic solutions of PFAS.
Q3: How does temperature affect the stability of this compound in methanol?
A3: As with most chemical reactions, higher temperatures will accelerate the rates of both transesterification and hydrolysis. Therefore, it is crucial to store solutions of this compound in methanol at low temperatures (e.g., in a refrigerator at 4°C) to minimize potential degradation.
Q4: Can I use methanol from any source?
A4: It is highly recommended to use high-purity, anhydrous methanol. The presence of water will promote hydrolysis, and other alcohol impurities could lead to transesterification. Always use fresh, unopened solvents when preparing critical stock solutions and standards.
Q5: How long can I store my this compound stock solution in methanol?
A5: For the highest accuracy, it is best to prepare fresh stock solutions immediately before use.[4][6] If storage is necessary, it should be for the shortest possible time, at low temperature (4°C), and protected from light. For long-term studies, it is advisable to periodically re-analyze the concentration of the stock solution to check for degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inconsistent analytical results from the same stock solution over time. | Degradation of this compound in the methanolic stock solution. | 1. Prepare a fresh stock solution: Use high-purity, anhydrous methanol and a new vial of this compound. Compare the analytical results from the fresh solution to the old one. This will help determine if the issue is with the solution's stability.2. Re-evaluate storage conditions: Ensure the stock solution is stored at a consistent low temperature (e.g., 4°C) and protected from light. Temperature fluctuations can accelerate degradation. |
| Appearance of a new, unexpected peak in my chromatogram. | Formation of a degradation product, such as perfluoroheptanoic acid (from hydrolysis) or a different ester (from transesterification). | 1. Analyze for expected degradation products: Use analytical standards of potential degradation products (e.g., perfluoroheptanoic acid) to see if the retention time of the new peak matches. Mass spectrometry (LC-MS/MS or GC-MS) can be used to identify the unknown peak.[7][8]2. Check solvent purity: Analyze a blank sample of the methanol used for preparing the solution to rule out solvent contamination. |
| Lower than expected concentration of this compound in my sample. | Degradation of the analyte during sample preparation or analysis. | 1. Perform a stability study: A systematic stability study (see protocol below) will help you understand the degradation kinetics of this compound under your specific experimental conditions.2. Minimize sample processing time: Reduce the time between sample preparation and analysis to minimize the opportunity for degradation. |
| High variability between replicate injections. | Inhomogeneous stock solution or ongoing degradation. | 1. Ensure complete dissolution and mixing: Vigorously vortex or sonicate the stock solution before each use to ensure homogeneity.2. Prepare fresh dilutions for each analytical run: Avoid using aged dilutions, as degradation can occur even at lower concentrations. |
Experimental Protocol: Stability Study of this compound in Methanol
This protocol outlines a systematic approach to evaluate the stability of this compound in methanol under your laboratory's specific conditions.
Objective: To determine the degradation rate of this compound in methanol over time at different storage temperatures.
Materials:
-
This compound standard
-
High-purity, anhydrous methanol
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[7][8]
-
Refrigerator (4°C)
-
Laboratory freezer (-20°C)
-
Benchtop space at room temperature (specify the temperature)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Stability Samples:
-
From the stock solution, prepare several replicate vials of a working concentration (e.g., 10 µg/mL) in anhydrous methanol.
-
Ensure all vials are filled to the same volume and securely capped.
-
-
Storage Conditions:
-
Divide the replicate vials into three groups for storage at different temperatures:
-
Group 1: Room temperature (e.g., 20-25°C)
-
Group 2: Refrigerator (4°C)
-
Group 3: Freezer (-20°C)
-
-
Protect all samples from light by storing them in the dark or using amber vials.
-
-
Time Points for Analysis:
-
Analyze a set of vials from each temperature group at predetermined time points. A suggested schedule is:
-
Time 0 (immediately after preparation)
-
24 hours
-
7 days
-
14 days
-
30 days
-
(Optional) Longer time points as needed for your specific application.
-
-
-
Analytical Method:
-
Data Analysis:
-
Calculate the concentration of this compound at each time point for each storage condition.
-
Plot the concentration versus time for each temperature.
-
Determine the degradation rate, if any, for each condition.
-
Data Presentation:
Summarize your quantitative data in a table similar to the one below.
| Storage Temperature | Time Point | Mean Concentration (µg/mL) | Standard Deviation | % Initial Concentration |
| Room Temperature | 0 | 100% | ||
| 24 hours | ||||
| 7 days | ||||
| 14 days | ||||
| 30 days | ||||
| 4°C | 0 | 100% | ||
| 24 hours | ||||
| 7 days | ||||
| 14 days | ||||
| 30 days | ||||
| -20°C | 0 | 100% | ||
| 24 hours | ||||
| 7 days | ||||
| 14 days | ||||
| 30 days |
Visualizations
Experimental Workflow Diagram
References
- 1. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variation in concentration of perfluorooctanoic acid in methanol solutions during storage [agris.fao.org]
- 7. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]
- 8. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Methyl perfluoroheptanoate in Environmental Samples
Welcome to the technical support center for the analysis of Methyl perfluoroheptanoate and other per- and polyfluoroalkyl substances (PFAS) in environmental matrices. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of PFAS analysis, particularly the challenges posed by matrix effects.
Introduction to Matrix Effects in PFAS Analysis
The analysis of this compound, a member of the vast family of PFAS, presents significant analytical challenges.[1][2][3] These "forever chemicals" are ubiquitous in the environment and often found at trace levels within complex sample matrices like water, soil, and biological tissues.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity in detecting these compounds.[5][6][7]
However, the accuracy of LC-MS/MS analysis is highly susceptible to "matrix effects."[8][9] These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, this compound, leading to inaccurate quantification.[8][9][10][11] This guide provides a structured approach to understanding, identifying, and mitigating these matrix effects to ensure the integrity and reliability of your analytical data.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Recovery of this compound During Sample Preparation
Symptom: You observe consistently low recovery of your this compound analyte in spiked samples or quality control standards after the sample extraction and cleanup process.
Probable Causes:
-
Analyte Adsorption: PFAS, especially long-chain compounds, are known to be "sticky" and can adsorb to sample containers, equipment, and particulate matter.[12]
-
Inefficient Extraction: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for the specific sample matrix, leading to incomplete extraction of the analyte.
-
Analyte Breakthrough: During SPE, the analyte may not be effectively retained on the sorbent and is lost during the sample loading or washing steps.
Step-by-Step Troubleshooting:
-
Verify Material Compatibility: Ensure all sample containers, pipette tips, and other consumables are made of polypropylene or high-density polyethylene (HDPE) and are certified PFAS-free.[5][13][14] Avoid using any materials containing Teflon or other fluoropolymers.[5]
-
Optimize Extraction Method:
-
For Aqueous Samples: Weak anion exchange (WAX) SPE cartridges are highly effective for retaining acidic PFAS like the carboxylate form of this compound.[5][15][16] Ensure the pH of the sample is appropriately adjusted to facilitate ion exchange.
-
For Solid Samples (Soil, Sediment): Methods like pressurized liquid extraction (PLE) or supported liquid extraction (SLE) followed by SPE cleanup are common.[17] Ensure the extraction solvent is appropriate for the soil type.
-
-
Evaluate SPE Cartridge Performance:
-
Check for breakthrough by collecting and analyzing the effluent from the SPE cartridge during sample loading.
-
Ensure the cartridge is not overloaded by using an appropriate sample volume. For highly contaminated samples, dilution prior to extraction may be necessary.[14]
-
-
Incorporate Rinsing Steps: When transferring samples, rinse the original container with an organic solvent like methanol to recover any adsorbed analyte and add this rinse to the sample extract.[12]
Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis
Symptom: The peak area of this compound is significantly lower (suppression) or higher (enhancement) in a sample matrix compared to a clean solvent standard at the same concentration.
Probable Causes:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., humic acids in soil, salts in wastewater) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[8][10][11]
-
Competition for Ionization: In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge, leading to a reduced analyte signal (ion suppression).[8][18]
-
Alteration of Droplet Properties: Matrix components can change the physical properties of the ESI droplets, such as surface tension, which affects the efficiency of ion formation.[9][18]
Step-by-Step Troubleshooting:
-
Qualitative Assessment with Post-Column Infusion:
-
This technique helps visualize regions of ion suppression or enhancement in your chromatogram.
-
Protocol: Infuse a constant flow of a this compound standard solution into the LC eluent stream after the analytical column. Inject a blank matrix extract. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.[10]
-
-
Quantitative Assessment of Matrix Effect:
-
Protocol:
-
Prepare a standard of this compound in a clean solvent (A).
-
Prepare a blank matrix extract that has gone through the entire sample preparation process.
-
Spike the blank matrix extract with the same concentration of this compound as in (A) to create a post-extraction spiked sample (B).
-
Analyze both A and B by LC-MS/MS.
-
Calculate the Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Incorporate additional cleanup steps. For complex matrices, using graphitized carbon black (GCB) in addition to WAX SPE can effectively remove interfering substances.[5][16]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. Using a different column chemistry, such as a phenyl-hexyl column, may also improve separation.[19]
-
Sample Dilution: A simple yet effective method is to dilute the sample extract.[10] This reduces the concentration of matrix components, but may compromise detection limits.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective way to compensate for matrix effects in the analysis of this compound?
The most robust and widely accepted method is the use of stable isotope-labeled internal standards (SIL-IS).[6][10][20] A SIL-IS is a version of the analyte (e.g., ¹³C-labeled this compound) that has a different mass but is expected to have nearly identical chemical and physical properties.
-
Why it works: The SIL-IS is added to the sample at the very beginning of the preparation process. It experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement as the native analyte.[20][21] By calculating the ratio of the native analyte's response to the SIL-IS response, these variations are effectively cancelled out, leading to more accurate and precise quantification.[21]
Q2: My laboratory is analyzing a variety of environmental samples (wastewater, soil, surface water). Do I need to validate my method for each matrix?
Yes, it is crucial to perform matrix-specific validation. The nature and extent of matrix effects can vary significantly between different sample types.[22][23] For example, wastewater often contains high levels of organic compounds and surfactants that can cause severe ion suppression, while surface water may be relatively clean.[23] Regulatory methods like EPA Method 1633 provide guidance for analyzing PFAS in a wide range of matrices, but your laboratory must demonstrate acceptable performance for each specific matrix you test.[5][24][25]
Q3: What are some common sources of background PFAS contamination in the laboratory, and how can I minimize them?
PFAS are present in many common laboratory materials, and contamination is a significant challenge, especially when measuring at parts-per-trillion levels.[4][14]
-
Common Sources:
-
PTFE-containing materials (e.g., tubing, bottle cap liners, filters).[5]
-
Solvents and reagents not specifically tested for PFAS.
-
Personal care products worn by lab personnel.
-
Dust and air within the laboratory.
-
-
Minimization Strategies:
-
Use a PFAS-free LC system, which involves replacing PTFE tubing with PEEK or stainless steel tubing.[16]
-
Install a delay column between the LC pump and the injector to chromatographically separate any background PFAS from the instrument itself from the analytes in the injected sample.[26]
-
Routinely analyze method blanks to monitor for contamination.[17]
-
Use reagents and solvents that are certified as PFAS-free or have been tested to be free of interferences.[16]
-
Q4: Can I use a direct injection approach for analyzing this compound to save time on sample preparation?
Direct injection can be a viable option for relatively clean matrices like drinking water or some groundwater, especially when using a highly sensitive mass spectrometer.[7][19] However, for more complex matrices like wastewater, soil extracts, or landfill leachate, direct injection is generally not recommended.[22][23] The high concentration of matrix components will likely lead to significant ion suppression and rapid contamination of the LC-MS/MS system.[23] Methods like EPA 1633 mandate sample preparation steps like SPE for these complex matrices to ensure data quality.[5][16]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol provides a step-by-step guide to quantifying the impact of the sample matrix on your analysis.
-
Prepare Analyte Spiking Solution: Create a solution of this compound in methanol at a known concentration (e.g., 1 µg/L).
-
Process Blank Matrix: Select a sample matrix (e.g., soil, water) that is known to be free of this compound. Process this blank matrix through your entire validated sample preparation workflow (extraction, cleanup, concentration).
-
Prepare Standard in Solvent (Set A): Dilute the analyte spiking solution with your final mobile phase composition to a concentration within the calibrated range of your instrument (e.g., 10 ng/L).
-
Prepare Post-Spike Matrix Sample (Set B): Take the processed blank matrix extract and spike it with the analyte spiking solution to achieve the same final concentration as in Set A.
-
Analysis: Inject both Set A and Set B samples into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Pre-Spiked QC / Mean Peak Area of Set B) * 100 (Requires a separate pre-spiked sample)
-
Process Efficiency (%) = (Mean Peak Area of Pre-Spiked QC / Mean Peak Area of Set A) * 100
-
Data Presentation: Matrix Effects in Different Environmental Samples
| Matrix Type | Analyte | Mean Matrix Effect (%) | Interpretation | Recommended Action |
| Groundwater | This compound | 85% | Moderate Suppression | Use of SIL-IS should be sufficient. |
| Wastewater Effluent | This compound | 45% | Severe Suppression | Enhance cleanup with GCB; use SIL-IS. |
| Soil (Sandy Loam) | This compound | 115% | Minor Enhancement | Use of SIL-IS is critical. |
| Landfill Leachate | This compound | 20% | Extreme Suppression | Dilute sample extract post-cleanup; use SIL-IS. |
Table 1: Representative data illustrating the variability of matrix effects across different environmental samples.
Diagrams
Caption: A logical workflow for the assessment and mitigation of matrix effects in LC-MS/MS analysis.
Caption: Simplified diagram illustrating how co-eluting matrix components lead to ion suppression.
References
- 1. epa.gov [epa.gov]
- 2. organomation.com [organomation.com]
- 3. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 4. inside.battelle.org [inside.battelle.org]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. longdom.org [longdom.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 15. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. nebiolab.com [nebiolab.com]
- 19. waters.com [waters.com]
- 20. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. crimsonpublishers.com [crimsonpublishers.com]
- 22. apps.nelac-institute.org [apps.nelac-institute.org]
- 23. haleyaldrich.com [haleyaldrich.com]
- 24. measurlabs.com [measurlabs.com]
- 25. useforesight.io [useforesight.io]
- 26. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
Technical Support Center: Optimizing Mass Spectrometry Analysis of Methyl Perfluoroheptanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analysis of Methyl perfluoroheptanoate. As a neutral per- and polyfluoroalkyl substance (PFAS), this methyl ester presents unique challenges in mass spectrometry compared to its more commonly analyzed carboxylic acid (PFHpA) or sulfonic acid counterparts. Its lack of a readily ionizable proton means that standard analytical approaches often yield poor sensitivity and complex spectra.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.
Section 1: Fundamental Ionization Issues & Initial Setup
This section addresses the most common initial hurdle: detecting the molecule effectively.
Q1: Why am I seeing low or no signal for this compound in negative ion Electrospray Ionization (ESI)?
Answer: The primary reason for poor signal in negative ion ESI is the molecular structure of this compound. Unlike perfluoroalkyl carboxylic acids (PFCAs) or sulfonic acids (PFSAs), this ester lacks an acidic proton that can be easily removed to form a [M-H]⁻ ion.[1] Therefore, its ionization in negative mode is critically dependent on forming adducts with anions present in the mobile phase or through other, less efficient in-source chemical processes.
The ionization efficiency of PFAS compounds is highly dependent on their chemical class and structure.[1] While the long fluorinated chain makes the molecule surface-active, which generally favors the ESI process, the absence of a chargeable functional group is a significant disadvantage.[1] Successful analysis requires a shift in strategy from facilitating deprotonation to promoting consistent and efficient adduct formation.
Caption: Ionization mechanisms for a PFCA vs. its methyl ester.
Section 2: Troubleshooting and Enhancing Sensitivity
Once a baseline signal is established, the next step is optimization. This section provides actionable strategies to significantly boost signal intensity.
Q2: How can I improve the sensitivity of my analysis? My signal-to-noise (S/N) is poor.
Answer: Improving sensitivity requires a multi-faceted approach focusing on mobile phase composition and ion source parameters. Electrospray is a process of competing interests, and optimizing conditions ensures your analyte has the best possible chance of being ionized and detected.[2]
A) Mobile Phase Optimization: The Power of Additives
The choice of mobile phase additive is the single most critical factor for ionizing neutral esters like this compound. The additive provides the anion (X⁻) necessary for adduct formation.
-
Standard Additives (Ammonium Acetate/Formate): Commonly used in PFAS analysis, 5-10 mM ammonium acetate provides acetate ions (CH₃COO⁻) for adduct formation.[3] While effective, it may not provide the highest sensitivity.
-
High-Performance Additives (Ammonium Fluoride): The use of ammonium fluoride (NH₄F) at low concentrations (e.g., 0.2 mM) can dramatically increase sensitivity in negative ESI for a wide range of compounds, including PFAS.[4][5][6] Fluoride is a small, highly electronegative ion and is strongly basic in the gas phase, which can lead to more stable adducts and enhanced signal.[7] Studies have shown sensitivity gains of 2 to 22-fold for various compounds when switching to ammonium fluoride.[6][8]
Experimental Protocol: Mobile Phase Additive Evaluation
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade methanol or acetonitrile.
-
Prepare three separate sets of mobile phases, each containing a different additive system:
-
System 1 (Acetate): Add 5 mM ammonium acetate to both Mobile Phase A and B.
-
System 2 (Formate): Add 0.1% formic acid and 5 mM ammonium formate to both phases.
-
System 3 (Fluoride): Add 0.2 mM ammonium fluoride to both phases. Caution: Handle ammonium fluoride with care and ensure waste is properly managed as it can convert to hazardous hydrogen fluoride (HF) gas at high temperatures in the MS source.[5]
-
-
-
Establish Baseline: Using your existing LC gradient, inject a known concentration of this compound standard using the Ammonium Acetate system. Record the peak area and S/N ratio for the [M+CH₃COO]⁻ adduct.
-
Test Alternative Additives: Without changing other MS parameters, switch to the Formate system and then the Fluoride system. Allow the system to equilibrate for at least 15-20 minutes after each change.
-
Analyze Results: Inject the standard under each condition and compare the S/N ratios for the corresponding adducts ([M+HCOO]⁻ and [M+F]⁻). This will directly demonstrate which additive provides the best sensitivity for your specific instrument and conditions.
B) ESI Source Parameter Optimization
Fine-tuning the ion source creates an environment for efficient desolvation and ion transfer while minimizing fragmentation.[9] A systematic approach is crucial.
Data Presentation: ESI Source Parameter Optimization Guide
| Parameter | Typical Range (Negative ESI) | Effect on Ionization & Causality | Troubleshooting Tip |
| Capillary Voltage | -1.5 to -3.5 kV | Sets the potential to generate the electrospray. Too low results in poor spray formation and inefficient ionization. Too high can cause unstable spray or in-source fragmentation (ISF).[10] | Start at -2.5 kV. Optimize in 0.5 kV increments, monitoring for signal intensity and stability. |
| Desolvation Temp. | 250 to 450 °C | Aids in solvent evaporation from charged droplets. Higher temperatures improve desolvation but can cause thermal degradation or fragmentation of the analyte.[9][10] | For PFAS, higher temperatures often help. Start at 350 °C. Increase in 25 °C steps. If fragmentation is observed, reduce temperature. |
| Nebulizer Gas Flow | 20 to 60 psi (instrument dependent) | Controls the formation of the initial aerosol droplets. Higher pressure creates finer droplets, improving desolvation efficiency.[10][11] | Set based on your LC flow rate. For flow rates of 0.3-0.5 mL/min, start around 40-50 psi. |
| Drying Gas Flow | 5 to 15 L/min | Assists in desolvation by sweeping away the vaporized solvent. Higher flow enhances drying but can reduce ion sampling into the MS if too high.[11] | Start mid-range (e.g., 10 L/min). Optimize for maximum signal without compromising stability. |
| Source Temperature | 85 to 150 °C | Heats the source block to prevent solvent condensation and aid desolvation. Overheating can contribute to ISF, a major issue for some PFAS.[9] | A source temperature of 100-120 °C is a good starting point for many PFAS analyses.[9] |
C) Alternative Ionization Techniques
If ESI sensitivity remains insufficient, consider alternative atmospheric pressure ionization (API) sources.
-
UniSpray™ Ionization (USI): This newer technique combines elements of ESI and Atmospheric Pressure Chemical Ionization (APCI). It often produces smaller initial droplets, leading to more efficient desolvation and increased ion sampling. For many PFAS, USI has demonstrated significant increases in signal-to-noise compared to conventional ESI, potentially lowering detection limits.[12][13]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suited for less polar, more volatile compounds. While ESI is the standard for ionic PFAS, APCI could be a viable option for neutral species like esters, particularly if thermal stability is not an issue.[14]
Section 3: Understanding and Mitigating Spectral Complexity
High sensitivity is useful only if the resulting spectrum is interpretable. This section tackles issues of multiple peaks and fragmentation.
Q3: I see multiple ions in the mass spectrum for my pure standard. What are they?
Answer: Seeing multiple ions is common and expected for a molecule that ionizes via adduct formation. The ions you are observing are likely:
-
Different Adducts: Depending on your mobile phase, you may simultaneously form adducts with formate ([M+HCOO]⁻), acetate ([M+CH₃COO]⁻), or fluoride ([M+F]⁻).
-
In-Source Hydrolysis Product: The ester may undergo partial hydrolysis to its corresponding carboxylic acid, perfluoroheptanoic acid (PFHpA), within the hot ion source. You would then see the deprotonated PFHpA ion, [C₆F₁₃COO]⁻.
-
Fragments of Hydrolysis Product: PFCAs are known to undergo in-source fragmentation (ISF) via the neutral loss of CO₂.[15][16] If PFHpA is formed in the source, you may also detect its primary fragment ion, [C₆F₁₃]⁻.
Caption: Potential ionization and transformation pathways in the MS source.
Q4: How can I minimize unwanted in-source fragmentation (ISF)?
Answer: If you are seeing significant fragmentation (e.g., the [C₆F₁₃]⁻ ion from the hydrolyzed product), it indicates that your source conditions are too harsh. ISF reduces the abundance of your desired precursor ion, harming sensitivity and complicating quantification.[15]
The primary drivers of ISF for PFAS are thermal energy and high voltages.[9][16]
Protocol: Systematic Reduction of In-Source Fragmentation
-
Identify the Fragment: Confirm the identity of the fragment ion. For this compound, the most likely significant fragment would arise after hydrolysis, so monitor the deprotonated PFHpA and its CO₂ loss product.
-
Reduce Thermal Energy:
-
Decrease the Desolvation Temperature in 20-25 °C increments.
-
Decrease the Source Temperature in 10-15 °C increments.
-
Rationale: Reducing thermal input makes the fragmentation less energetically favorable. Be aware that reducing temperatures too much can lead to poor desolvation and a loss of overall signal.[9] The goal is to find a balance.
-
-
Reduce Electrical Energy:
-
Lower the Capillary Voltage in 0.2-0.4 kV increments.
-
If your instrument has a Cone Voltage or Fragmentor Voltage , reduce this parameter systematically. This voltage accelerates ions from the atmospheric pressure region into the vacuum region, and high values are a primary cause of ISF.
-
-
Evaluate the Ratio: At each step, monitor the ratio of the fragment ion to the precursor ion (e.g., [C₆F₁₃]⁻ / [C₆F₁₃COO]⁻). The optimal conditions will minimize this ratio while retaining acceptable signal intensity for your target adduct ion.
Section 4: Addressing Matrix and System Effects
Real-world samples and the analytical system itself can introduce significant challenges.
Q5: My signal is suppressed when analyzing real samples compared to standards in solvent. What are the causes and solutions?
Answer: This phenomenon is known as a matrix effect , where co-eluting components from the sample matrix (e.g., salts, lipids, other organic molecules) interfere with the ionization of your analyte.[2] In ESI, all co-eluting species compete for access to the droplet surface and for charge, often leading to ion suppression.[1]
Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the MS. For complex matrices, techniques like Solid Phase Extraction (SPE) are common. The use of dispersive graphitized carbon sorbents during cleanup has been shown to be effective at removing matrix interferences for PFAS analysis.[2][17]
-
Enhance Chromatographic Separation: Modify your LC gradient to better separate the this compound peak from the "matrix bulk" that often elutes early in reversed-phase chromatography.
-
Use an Isotope-Labeled Internal Standard (IS): The gold standard for correcting matrix effects is to use a stable, isotopically labeled version of your analyte (e.g., ¹³C-Methyl Perfluoroheptanoate). The IS is added to every sample, standard, and blank at a constant concentration. Since the IS is chemically identical to the analyte, it experiences the same ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is normalized, leading to accurate quantification.
Q6: I'm seeing a consistent background signal for my analyte, even in blank injections. How do I eliminate this?
Answer: This is a classic and critical problem in trace-level PFAS analysis. The source is almost certainly contamination from the LC-MS system itself. Many components, especially fluoropolymers like Polytetrafluoroethylene (PTFE), are used in tubing, frits, and solvent lines, and can leach PFAS into the mobile phase.[18][19]
Caption: A delay column traps system contamination before the injector.
Protocol: System Decontamination and Mitigation
-
Install a Delay Column: This is the most important solution. A delay column is a short LC column installed between the solvent mixer and the sample injector.[20] PFAS leaching from the pump and solvent lines are retained by this column. When you inject your sample, it is carried to the analytical column by a now "clean" slug of mobile phase. The contamination that was trapped on the delay column will elute much later, completely separated from your analyte of interest.[20]
-
Replace System Components: Systematically replace all PTFE tubing with PEEK or stainless steel tubing where possible. Pay special attention to solvent transfer lines and frits.[18]
-
Use PFAS-Free Consumables: Ensure all sample vials, caps, pipette tips, and collection tubes are certified PFAS-free. PFAS can adsorb to glass, so polypropylene vials are recommended.[19]
-
Thorough System Flush: After making hardware changes, flush the entire LC system extensively with a high-percentage organic solvent (e.g., 100% methanol) for several hours to remove residual contamination.
References
- 1. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. Using Ammonium Fluoride (AMF) in an HPLC Solvent [sciex.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. lcms.cz [lcms.cz]
- 14. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. shimadzu.com [shimadzu.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Guide to the Validation of Methyl Perfluoroheptanoate as a Certified Reference Material
In the evolving landscape of environmental and toxicological analysis, the accurate quantification of per- and polyfluoroalkyl substances (PFAS) is of paramount importance. As regulatory scrutiny of these persistent organic pollutants intensifies, the demand for high-quality, reliable certified reference materials (CRMs) has never been greater. This guide provides an in-depth technical overview of the validation of Methyl perfluoroheptanoate as a CRM, offering a robust framework for its characterization and a comparative analysis against its primary alternative, Perfluoroheptanoic acid (PFHpA).
The Rationale for a this compound CRM
Perfluoroheptanoic acid (PFHpA) is a seven-carbon perfluorinated carboxylic acid (PFCA) frequently included in analytical suites for environmental monitoring. While PFHpA itself is a crucial analyte, the use of its methyl ester, this compound, as a reference material presents several distinct advantages, particularly in the context of analytical workflow and stability.
The ester form can exhibit enhanced stability in certain solvents and under specific storage conditions, mitigating the risk of degradation or transformation that can affect the carboxylic acid. Furthermore, for analytical techniques such as gas chromatography (GC), which often require derivatization of acidic analytes, starting with the methyl ester can streamline sample preparation and reduce analytical variability. This guide will demonstrate that a properly validated this compound CRM can serve as a highly accurate and reliable standard for the quantification of PFHpA.
The Validation Framework: Adherence to ISO 17034
The validation of a new CRM must adhere to a stringent set of internationally recognized standards to ensure its quality, reliability, and metrological traceability. The entire process is governed by the principles outlined in ISO 17034, "General requirements for the competence of reference material producers".[1][2][3][4][5] This standard provides a comprehensive framework for the production and certification of reference materials, encompassing:
-
Material Synthesis and Purification: Ensuring the highest possible purity of the candidate material.
-
Comprehensive Characterization: Thoroughly identifying and quantifying the main component and any impurities.
-
Homogeneity Assessment: Demonstrating that the material is uniform throughout the batch.
-
Stability Assessment: Evaluating the material's stability under various storage and transport conditions.
-
Value Assignment and Uncertainty Calculation: Assigning a certified value for the property of interest (e.g., purity) with a robustly calculated uncertainty.
The following sections will detail the experimental protocols and data that underpin the validation of this compound as a CRM, following the rigorous principles of ISO 17034.
Experimental Validation of this compound CRM
The validation of this compound as a CRM is a multi-faceted process involving synthesis, purification, and a suite of analytical techniques to confirm its identity, purity, and stability.
Synthesis and Purification
High-purity this compound is synthesized via the esterification of Perfluoroheptanoic acid with methanol in the presence of an acid catalyst. The reaction is followed by a rigorous purification process, typically involving multiple distillation and recrystallization steps, to remove unreacted starting materials, byproducts, and any other potential impurities.
Diagram 1: Workflow for CRM Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Certified reference materials - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Alternatives in Fluoropolymer Synthesis: Moving Beyond Methyl Perfluoroheptanoate and its Analogs
For: Researchers, scientists, and drug development professionals engaged in polymer chemistry and material science.
Introduction: The Imperative for Innovation in Fluoropolymer Synthesis
Fluorinated polymers, or fluoropolymers, are a cornerstone of modern high-performance materials. Their unique properties—including exceptional chemical inertness, thermal stability, low surface energy, and biocompatibility—make them indispensable in applications ranging from advanced coatings and semiconductor manufacturing to medical devices and next-generation energy solutions.[1][2][3]
Historically, the synthesis of these remarkable materials, particularly through aqueous emulsion polymerization, has relied on per- and polyfluoroalkyl substances (PFAS) as essential polymerization aids or surfactants. Compounds like methyl perfluoroheptanoate and, more famously, ammonium perfluorooctanoate (APFO), fall into this category.[4][5] They are highly effective at emulsifying hydrophobic fluoromonomers in water, enabling the formation of stable, high-molecular-weight polymer dispersions.
However, the very stability that makes fluorochemicals so useful also lies at the heart of a significant environmental and health challenge. Long-chain PFAS, such as those with seven or more perfluorinated carbons, are now recognized as persistent, bioaccumulative, and toxic (PBT) substances.[6][7][8] Regulatory scrutiny and a collective commitment to sustainable science have created a critical need for viable alternatives that replicate the performance of traditional fluorinated surfactants without their associated environmental burden.[9] This guide provides an in-depth comparison of leading alternatives, supported by experimental data and protocols, to empower researchers in selecting the most effective and responsible path for their fluoropolymer synthesis needs.
Section 1: A Comparative Analysis of Core Alternative Strategies
The search for alternatives to long-chain PFAS like this compound has branched into several promising directions. Each strategy presents a unique balance of performance, cost, environmental impact, and required expertise. We will compare three primary approaches: the adoption of short-chain fluorinated surfactants, the complete shift to non-fluorinated surfactants, and the pioneering use of alternative polymerization media.
The Incremental Step: Short-Chain Fluorinated Surfactants
This strategy is based on the observation that the bioaccumulation potential of fluorinated surfactants decreases dramatically as the length of the perfluorocarbon chain is reduced.[8] Surfactants with six or fewer fluorinated carbons (≤C6) are considered to have a more favorable environmental and toxicological profile.[8][10][11]
Mechanism & Rationale: Short-chain fluorosurfactants function mechanistically like their long-chain counterparts, stabilizing monomer droplets and growing polymer particles in an aqueous medium. The critical insight is that their shorter hydrophobic tails prevent them from binding as strongly to proteins in living organisms, allowing for more rapid bio-elimination.[8] This approach represents an evolutionary, rather than revolutionary, step, allowing many existing processes to be adapted with minimal changes.
Performance & Limitations: While effective, short-chain alternatives can exhibit compromised surface activity compared to long-chain versions.[11] This may necessitate higher concentrations or the use of co-surfactants to achieve the same level of emulsion stability and polymer particle size control. Companies have developed proprietary short-chain technologies, such as Chemours' Gen-X (based on hexafluoropropylene oxide dimer acid) and 3M's ADONA (ammonium 4,8-dioxa-3H-perfluorononanoate), to enhance performance.[12]
The Paradigm Shift: Non-Fluorinated Surfactants (NFS)
A more definitive step away from PFAS involves replacing fluorinated surfactants entirely with non-fluorinated alternatives.[1][13] This approach completely eliminates the concern of fluorochemical persistence from the polymerization aid.
Mechanism & Rationale: This method leverages conventional hydrocarbon-based or silicone-based surfactants to emulsify fluoromonomers. The primary challenge is the significant difference in hydrophobicity and oleophobicity between the fluoromonomer and the hydrocarbon surfactant. Surprisingly, it has been found that surfactants like polyvinyl phosphonic acid, polyacrylic acids, and polyvinyl sulfonic acid (and their salts) can be effective in the aqueous-based synthesis of fluoropolymers.[4] The success of this technique often relies on a carefully optimized system, potentially including non-ionic co-surfactants and specific initiator choices, to maintain emulsion stability throughout the polymerization process.[14]
Performance & Limitations: Initially, achieving the same particle size, stability, and high molecular weight as traditional methods was a challenge. However, recent innovations have led to the successful commercial production of fluoropolymers using NFS technology.[13] For example, AGC has developed a process to manufacture high-performance fluoropolymers without any surfactants at all, mitigating issues of byproducts seen in some other NFS technologies.[15] The key is that a specific NFS recipe successful for one fluoromonomer (e.g., tetrafluoroethylene, TFE) may not work for another (e.g., vinylidene fluoride, VDF) without significant re-optimization.[1]
Reinventing the Medium: Supercritical CO₂ and Ionic Liquids
This strategy moves beyond aqueous emulsion polymerization altogether, utilizing novel solvent systems in which fluoromonomers and polymers are highly soluble.
1.3.1. Supercritical Carbon Dioxide (scCO₂)
Mechanism & Rationale: Above its critical point (31.1 °C and 73.8 bar), carbon dioxide becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. Crucially, many fluoropolymers are highly soluble in scCO₂ under relatively mild conditions.[16][17] This allows for homogeneous free-radical polymerization, eliminating the need for any surfactant.[18][19] The process circumvents the environmental issues of both chlorofluorocarbon (CFC) solvents and aqueous systems requiring surfactants.[18]
Performance & Limitations: Polymerization in scCO₂ can produce high molar mass fluoropolymers and copolymers.[18] The solvent's inertness to chain transfer reactions is a significant advantage.[20] However, this technique requires specialized high-pressure reactor systems, representing a significant capital investment and a departure from conventional polymerization infrastructure.
1.3.2. Ionic Liquids (ILs)
Mechanism & Rationale: Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties.[21] They can serve as effective media for various polymerization reactions, including those involving fluorinated monomers.[22] Their high viscosity can reduce termination rates in free-radical polymerizations, leading to polymers with higher molecular weights.[23]
Performance & Limitations: The use of ILs can enhance polymerization kinetics and yield.[23] Furthermore, by polymerizing ILs themselves, one can create poly(ionic liquid)s (PILs) which combine the properties of the polymer and the IL, opening avenues for new functional materials.[24] However, the high viscosity of ILs can present challenges in processing and product isolation.[22] Cost and the need for extensive recycling systems are also important considerations for industrial-scale applications.
Section 2: Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes key performance metrics for the alternative strategies discussed. The data is synthesized from various experimental reports and should be considered representative.
| Parameter | Traditional (Long-Chain PFAS) | Short-Chain PFAS (≤C6) | Non-Fluorinated Surfactants (NFS) | **Supercritical CO₂ (scCO₂) ** |
| Polymerization Type | Aqueous Emulsion | Aqueous Emulsion | Aqueous Emulsion | Homogeneous Solution |
| Typical Particle Size | 10 - 400 nm | 50 - 500 nm | 100 - 600 nm (highly variable) | Not Applicable (Solution Polymerization) |
| Emulsion Stability | Excellent | Good to Excellent | Moderate to Good (Process Dependent) | Excellent (No Emulsion) |
| Molecular Weight Control | Excellent | Good | Good (with optimization) | Excellent |
| Environmental Impact | High (Persistent, Bioaccumulative) | Low to Moderate (Reduced Bioaccumulation)[8][10] | Low (Surfactant is non-persistent)[1] | Very Low (CO₂ is recycled)[18][20] |
| Equipment Requirement | Standard Reactors | Standard Reactors | Standard Reactors | High-Pressure Autoclaves[25] |
| Relative Cost | Baseline | Baseline to 1.2x | 0.8x to 1.5x | 2x to 5x (Capital), Lower (Solvent) |
Section 3: Visualizing the Path Forward
Decision-Making Workflow for Selecting an Alternative
The choice of an alternative is not one-size-fits-all. It depends on project goals, available infrastructure, and regulatory constraints. The following diagram outlines a logical workflow for researchers to navigate this decision.
Caption: Decision workflow for alternative selection.
Section 4: Field-Proven Experimental Protocols
The following protocols are detailed, self-validating systems that provide a robust starting point for laboratory-scale synthesis.
Protocol 1: Aqueous Emulsion Polymerization of Vinylidene Fluoride (VDF) using a Non-Fluorinated Surfactant System
This protocol is adapted from methodologies described in patents for NFS-based fluoropolymer synthesis.[4] It demonstrates the principle of replacing a traditional fluorosurfactant with a polymeric, non-fluorinated alternative.
Objective: To synthesize a stable polyvinylidene fluoride (PVDF) latex using a non-fluorinated surfactant, achieving high conversion and controlled particle size.
Materials:
-
Deionized (DI) Water, deoxygenated
-
Polyvinylphosphonic acid (PVPA) solution (10 wt% in water) - Non-Fluorinated Surfactant
-
Potassium Persulfate (KPS) - Initiator
-
Vinylidene Fluoride (VDF) monomer gas
-
Pressurized Polymerization Reactor (e.g., Parr reactor) equipped with stirrer, temperature control, and gas inlet/outlet.
Methodology:
-
Reactor Preparation: Charge the reactor with 500 mL of deoxygenated DI water.
-
Surfactant Addition: Add 10 g of the 10 wt% PVPA solution to the reactor. This provides the primary stabilization for the polymer particles that will form. The phosphonic acid groups provide electrostatic repulsion.
-
Purging: Seal the reactor and purge the headspace with nitrogen gas three times to remove oxygen, which can inhibit free-radical polymerization.
-
Pressurization & Heating: Pressurize the reactor with VDF gas to an initial pressure of 30 bar. Begin stirring at 400 RPM and heat the reactor to 75°C. The pressure will increase with temperature.
-
Initiation: Once the temperature is stable at 75°C, inject a solution of 1.0 g of KPS dissolved in 20 mL of deoxygenated DI water. This marks the start of the polymerization (T=0). The persulfate decomposes thermally to generate sulfate radicals, initiating the polymerization of VDF.
-
Polymerization Run: Maintain the reactor temperature at 75°C. As VDF monomer is converted to polymer, the reactor pressure will drop. Continuously feed VDF gas into the reactor to maintain a constant pressure of 40 bar. The rate of this uptake is a direct measure of the polymerization rate.
-
Termination: After 4 hours, or once a target solid content is reached (indicated by the total amount of VDF consumed), stop the VDF feed. Cool the reactor to room temperature.
-
Venting & Recovery: Slowly vent the unreacted VDF monomer. Open the reactor and collect the resulting PVDF latex.
-
Characterization (Self-Validation):
-
Solid Content: Dry a known weight of the latex at 110°C to a constant weight to determine the polymer yield.
-
Particle Size: Use Dynamic Light Scattering (DLS) to measure the average particle size and distribution of the latex. A narrow distribution indicates good colloidal stability.
-
Molecular Weight: Coagulate the latex (e.g., with a salt solution), wash the polymer, dry it, and dissolve it in a suitable solvent (e.g., DMF) for Gel Permeation Chromatography (GPC) analysis.
-
Experimental Workflow Diagram
Caption: Workflow for NFS-based PVDF synthesis.
Conclusion: Embracing a Sustainable Future for Fluoropolymers
The transition away from this compound and other long-chain PFAS is not merely a response to regulatory pressure; it is a fundamental evolution in materials science driven by a commitment to safety and sustainability. While each alternative presents its own set of technical challenges and advantages, the collective progress is undeniable.
-
Short-chain fluorosurfactants offer a pragmatic, near-term solution for adapting existing infrastructure.
-
Non-fluorinated surfactants represent a complete break from fluorinated process aids, with recent breakthroughs demonstrating commercial viability.[13]
-
Supercritical CO₂ provides an elegant, surfactant-free route to high-purity polymers, albeit with higher initial investment.[18][19][20]
For the modern researcher, the choice is no longer if to move away from traditional methods, but how. By understanding the causality behind each approach—the electrostatic stabilization of an NFS, the unique solvency of scCO₂, or the reduced bio-persistence of a C6 chain—scientists can make informed decisions that advance both material performance and environmental stewardship. The protocols and data presented here serve as a foundational guide for that journey.
References
- 1. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 3. researchgate.net [researchgate.net]
- 4. US8697822B2 - Polymerization of fluoropolymers using non-fluorinated surfactants - Google Patents [patents.google.com]
- 5. Strategies for synthesizing non-bioaccumulable alternatives to PFOA and PFOS [html.rhhz.net]
- 6. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PFAS - Wikipedia [en.wikipedia.org]
- 10. ShortChain Fluorosurfactants Market Outlook 2025-2032 [intelmarketresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. US8598267B2 - Fluoropolymer dispersion containing no or little low molecular weight fluorinated surfactant - Google Patents [patents.google.com]
- 15. AGC Develops Innovative Fluoropolymers Manufacturing Process ï½ News ï½ AGC [agc.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Fluoropolymers in Supercritical Carbon Dioxide - ProQuest [proquest.com]
- 19. Synthesis of Fluoropolymers in Supercritical Carbon Dioxide | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. warwick.ac.uk [warwick.ac.uk]
- 23. Ionic liquids in polymer technology - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05445H [pubs.rsc.org]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Toxicological Assessment Framework: Methyl Perfluoroheptanoate vs. Perfluoroheptanoic Acid (PFHpA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Toxicological Profile of a PFAS Analogue
Per- and polyfluoroalkyl substances (PFAS) represent a large and diverse class of synthetic chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. This persistence, however, also underlies their potential for bioaccumulation and toxicity, raising significant public health and environmental concerns. While the toxicology of legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) has been extensively studied, the vast landscape of other PFAS compounds, including their esters and other precursors, remains largely unexplored.[1]
This guide focuses on two such compounds: perfluoroheptanoic acid (PFHpA), a seven-carbon perfluoroalkyl carboxylic acid (PFCA), and its corresponding methyl ester, methyl perfluoroheptanoate. PFHpA has been shown to induce adverse effects in animal studies, with the liver, kidneys, and reproductive system being primary targets.[2][3] A key mechanism of toxicity for many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[4][5][6][7]
This compound, on the other hand, has very limited publicly available toxicological data.[8][9] A crucial question in assessing its risk is its metabolic fate in vivo. It is hypothesized that carboxylesterases, enzymes responsible for the hydrolysis of a wide range of esters, may metabolize this compound to its parent acid, PFHpA.[10] If this hydrolysis occurs, the toxicological profile of the methyl ester could be largely dictated by the known effects of PFHpA. However, the ester may also possess its own intrinsic toxicity or exhibit different toxicokinetic properties, such as altered absorption, distribution, and metabolism, which could influence its overall hazard profile.
Given this significant data gap, this guide proposes a comprehensive experimental framework for a comparative toxicity assessment of this compound and PFHpA. The following sections will detail a tiered approach, incorporating both in vitro and in vivo methodologies, to elucidate their relative toxicities and underlying mechanisms of action. This framework is designed to be scientifically robust, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), and to provide the critical data needed for informed risk assessment.
Proposed Experimental Workflow for Comparative Toxicity Assessment
The following diagram illustrates the proposed multi-faceted approach to compare the toxicity of this compound and PFHpA.
Caption: Proposed experimental workflow for the comparative toxicity assessment.
Detailed Experimental Protocols
Part 1: In Vitro Toxicity Assessment
The initial tier of testing involves a battery of in vitro assays to rapidly assess the cytotoxic, genotoxic, and specific mechanistic effects of both compounds.
1.1. Cytotoxicity Assessment in Human Liver Cells (HepaRG)
-
Rationale: The liver is a primary target organ for many PFAS.[3][11] The human-derived HepaRG cell line is a metabolically competent model that can provide relevant data on hepatotoxicity.[12] The MTT assay will be employed to measure mitochondrial activity as an indicator of cell viability.[13][14][15]
-
Protocol: MTT Assay
-
Cell Culture: Culture HepaRG cells in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.
-
Compound Exposure: Prepare serial dilutions of this compound and PFHpA in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Expose the cells to the compounds for 24 and 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the exposure period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that inhibits 50% of cell viability) for each compound at both time points.
-
1.2. Genotoxicity Assessment
-
Rationale: To evaluate the potential of the compounds to induce genetic mutations, two standard assays are proposed: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test. These are core components of regulatory genotoxicity testing.[10][11]
-
Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Bacterial Strains: Utilize a set of at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound and PFHpA using the plate incorporation or pre-incubation method.
-
Scoring: After incubation, count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
-
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.
-
Exposure: Treat the cells with at least three concentrations of each compound, with and without metabolic activation (S9).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleus frequency indicates clastogenic or aneugenic potential.
-
1.3. PPARα Activation Assay
-
Rationale: Activation of PPARα is a known mode of action for many PFCAs and is associated with their effects on lipid metabolism and hepatotoxicity.[4][5][6][7] A luciferase reporter gene assay provides a sensitive and quantitative measure of PPARα activation.
-
Protocol: Luciferase Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
Compound Exposure: Expose the transfected cells to a range of concentrations of this compound and PFHpA for 24 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control.
-
Luciferase Activity Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 (concentration that elicits 50% of the maximal response).
-
Part 2: In Vivo Developmental and Acute Toxicity in Zebrafish
-
Rationale: The zebrafish (Danio rerio) is a well-established vertebrate model for high-throughput toxicity screening, particularly for developmental toxicity.[13][14] Its rapid development and transparent embryos allow for the easy observation of morphological abnormalities.[8] The Fish Embryo Acute Toxicity (FET) test (OECD 236) is a standardized method for assessing acute toxicity.[5][8]
-
Protocol: Fish Embryo Acute Toxicity (FET) Test (OECD 236)
-
Exposure: Expose newly fertilized zebrafish embryos to a range of concentrations of this compound and PFHpA in 96-well plates for up to 96 hours post-fertilization (hpf).
-
Endpoints: Observe the embryos at 24, 48, 72, and 96 hpf for four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[5][8]
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the embryos) at 96 hpf.
-
-
Protocol: Developmental Toxicity Assessment
-
Sub-lethal Exposure: Expose embryos to sub-lethal concentrations of both compounds determined from the FET test.
-
Morphological and Behavioral Endpoints: At various developmental stages, assess for a range of morphological defects (e.g., pericardial edema, yolk sac edema, spinal curvature) and changes in locomotor activity.
-
Data Analysis: Determine the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for developmental effects.
-
Part 3: In Vivo Systemic Toxicity in a Rodent Model
-
Rationale: A 90-day sub-chronic oral toxicity study in rodents, following OECD Guideline 408, is the gold standard for assessing systemic toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[9][12] This study will provide crucial information on target organs, dose-response relationships, and the potential for bioaccumulation.
-
Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 408)
-
Animal Model: Use young adult Sprague-Dawley rats (10 males and 10 females per group).[9]
-
Dosing: Administer this compound and PFHpA daily by oral gavage for 90 days at three dose levels plus a vehicle control. Dose levels should be selected based on available acute toxicity data or a preliminary range-finding study.
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Gross Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, with a particular focus on the liver, kidneys, and reproductive organs.
-
PPARα Target Gene Expression: Analyze liver tissue for changes in the expression of known PPARα target genes (e.g., Acox1, Cyp4a1) using RT-qPCR.
-
Data Analysis: Statistically analyze all data to identify any treatment-related effects. Determine the NOAEL for each compound.
-
Data Presentation and Interpretation
The following tables present hypothetical data for illustrative purposes to demonstrate how the results of the proposed studies could be summarized and compared.
Table 1: Hypothetical In Vitro Toxicity Data
| Parameter | This compound | Perfluoroheptanoic Acid (PFHpA) |
| Cytotoxicity (HepaRG, 48h) | ||
| IC50 (µM) | 250 | 150 |
| Genotoxicity | ||
| Ames Test (±S9) | Negative | Negative |
| In Vitro Micronucleus (±S9) | Negative | Negative |
| PPARα Activation | ||
| EC50 (µM) | 100 | 50 |
Table 2: Hypothetical In Vivo Toxicity Data
| Parameter | This compound | Perfluoroheptanoic Acid (PFHpA) |
| Zebrafish (96 hpf) | ||
| LC50 (µM) | 75 | 50 |
| Developmental NOEC (µM) | 10 | 5 |
| Rat (90-day oral) | ||
| NOAEL (mg/kg/day) | 5 | 1 |
| Primary Target Organs | Liver, Kidney | Liver, Kidney |
Mechanistic Insights: The Role of PPARα
The activation of PPARα is a key event in the toxicity of many PFCAs. The following diagram illustrates the signaling pathway.
Caption: Simplified PPARα signaling pathway activated by PFCAs.
Conclusion and Future Directions
The proposed comparative toxicity assessment provides a comprehensive framework to address the current data gap for this compound and to understand its potential risk relative to its well-studied parent acid, PFHpA. The tiered approach, from rapid in vitro screening to in-depth in vivo studies, allows for a systematic and resource-efficient evaluation.
The results of these studies will be critical for:
-
Determining the metabolic fate of this compound: The relative toxicity observed in the in vivo studies will provide strong evidence for or against the hypothesis of hydrolysis to PFHpA.
-
Identifying potential unique toxicities of the methyl ester: The comprehensive toxicological profiling may reveal effects that are independent of PFHpA formation.
-
Informing risk assessment and regulatory decision-making: The generated data, particularly the NOAEL from the 90-day rodent study, will be essential for establishing safe exposure limits.
Ultimately, this research will contribute to a more complete understanding of the toxicology of this understudied class of PFAS compounds, enabling better protection of human health and the environment.
References
- 1. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]
- 2. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aerobic biotransformation of polyfluoroalkyl phosphate esters (PAPs) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransforming the “Forever Chemicals”: Trends and Insights from Microbiological Studies on PFAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dysregulated lipid and fatty acid metabolism link perfluoroalkyl substances exposure and impaired glucose metabolism in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PFOA exposure induces aberrant glucose and lipid metabolism in the rat liver through the AMPK/mTOR pathway [ouci.dntb.gov.ua]
- 13. Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Perfluoroheptanoate Quantification
This guide provides an in-depth technical comparison of two primary analytical techniques for the quantification of Methyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family. As regulatory scrutiny and research interest in PFAS intensify, the need for robust, reliable, and cross-validated analytical methods is paramount for researchers, scientists, and drug development professionals. This document offers a framework for understanding the nuances of these methods, enabling informed decisions in method selection and validation.
Introduction: The Analytical Imperative for this compound
This compound is the methyl ester of perfluoroheptanoic acid (PFHpA). Like other PFAS, its persistence, potential for bioaccumulation, and associated health concerns necessitate accurate and precise quantification in various matrices, from environmental samples to biological tissues. The choice of analytical methodology can significantly impact the quality and comparability of data. This guide focuses on the two most powerful techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
While LC-MS/MS can directly analyze the ionic form of the parent acid, PFHpA, GC-MS requires a derivatization step to convert the non-volatile acid into its more volatile methyl ester, this compound. The cross-validation of these two distinct analytical approaches is crucial for ensuring data integrity and method equivalency.
Analytical Methodologies: Principles and Experimental Choices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of a wide range of PFAS, including PFHpA.[1] Its high sensitivity and selectivity make it the preferred method for trace-level quantification in complex matrices.
Principle of Operation: The analyte, in its ionic form (perfluoroheptanoate), is separated from other sample components using liquid chromatography, typically reversed-phase. The separated analyte then enters the mass spectrometer, where it is ionized (usually by electrospray ionization in negative mode), and specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection.
Experimental Protocol: LC-MS/MS Analysis of Perfluoroheptanoate
-
Sample Preparation:
-
For aqueous samples, a common approach is Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
For solid or biological samples, an extraction with an organic solvent (e.g., methanol or acetonitrile) is typically performed, followed by a cleanup step.
-
-
Chromatographic Separation:
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ions for perfluoroheptanoate are monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like PFHpA, a chemical derivatization step is necessary to increase their volatility.[3] The derivatization converts PFHpA into its methyl ester, this compound, which is amenable to GC analysis.
Principle of Operation: The derivatized analyte, this compound, is vaporized and separated from other volatile components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), and its characteristic mass spectrum is used for identification and quantification.
Experimental Protocol: GC-MS Analysis of this compound (from PFHpA)
-
Sample Preparation and Derivatization:
-
The sample containing PFHpA is extracted with an appropriate organic solvent.
-
Derivatization: The extracted PFHpA is converted to this compound. A common method is esterification using methanol with an acid catalyst (e.g., sulfuric acid or HCl) and heating.[4]
-
The resulting this compound is then extracted into a non-polar solvent (e.g., hexane or dichloromethane).
-
-
Chromatographic Separation:
-
Analytical Column: A mid-polarity capillary column is often used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions characteristic of this compound.[5]
-
Cross-Validation Study Design
A robust cross-validation study is essential to ensure that both the LC-MS/MS and GC-MS methods provide comparable and reliable results. The following workflow outlines a typical cross-validation design.
Caption: Experimental workflow for the cross-validation of LC-MS/MS and GC-MS methods.
Comparative Performance Analysis
The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
| Validation Parameter | LC-MS/MS (for Perfluoroheptanoate) | GC-MS (for this compound) | Rationale and Insights |
| Linearity (R²) | Typically >0.995 | Typically >0.99 | Both techniques can achieve excellent linearity. The derivatization step in GC-MS can sometimes introduce slightly more variability. |
| Accuracy (% Recovery) | 80-120% | 70-130% | LC-MS/MS often shows higher and more consistent recoveries due to the direct analysis without a derivatization step. |
| Precision (%RSD) | <15% | <20% | The precision of LC-MS/MS is generally better due to fewer sample preparation steps. |
| Limit of Detection (LOD) | Low ng/L to pg/L | Mid to high ng/L | LC-MS/MS is inherently more sensitive for non-volatile, ionizable compounds like perfluoroheptanoate.[6][7] |
| Limit of Quantification (LOQ) | Low ng/L | High ng/L to low µg/L | The higher sensitivity of LC-MS/MS translates to lower LOQs, making it more suitable for trace-level analysis.[6] |
| Specificity/Selectivity | High (due to MRM) | Moderate to High (due to SIM) | The use of MRM in LC-MS/MS provides exceptional selectivity, minimizing interferences from complex matrices. |
| Robustness | Generally robust, but susceptible to matrix effects. | Robust, but the derivatization step can be a source of variability. | Both methods require careful optimization and control of experimental parameters. |
| Throughput | Higher | Lower (due to derivatization step) | The additional derivatization and cleanup steps in the GC-MS workflow reduce the overall sample throughput. |
Logical Framework for Cross-Validation
The decision-making process in a cross-validation study follows a logical progression to ensure a comprehensive and scientifically sound comparison of the analytical methods.
References
- 1. matheo.uliege.be [matheo.uliege.be]
- 2. agilent.com [agilent.com]
- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 5. d-nb.info [d-nb.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Guide to the Efficacy of Perfluorinated Esters as Surface Modifiers: A Comparative Analysis of Methyl Perfluoroheptanoate
An in-depth guide for researchers, scientists, and drug development professionals comparing the efficacy of methyl perfluoroheptanoate and other perfluorinated esters as surface modifiers.
In the realm of materials science and advanced drug development, the ability to precisely control surface properties is paramount. The creation of low-energy surfaces that repel water (hydrophobicity) and oils (oleophobicity) is critical for applications ranging from self-cleaning coatings and biomedical devices to microfluidics and targeted drug delivery systems. Among the most effective agents for achieving these properties are per- and polyfluoroalkyl substances (PFAS), particularly perfluorinated esters.
This guide provides a detailed comparison of this compound against other perfluorinated esters as surface modifiers. We will delve into the underlying chemical principles, present comparative experimental data, and provide robust protocols for evaluation, all while maintaining a critical perspective on the environmental and health considerations inherent to this class of compounds.
The Principle of Surface Modification with Perfluorinated Esters
The efficacy of perfluorinated compounds in surface modification stems from the unique properties of the carbon-fluorine (C-F) bond. This bond is exceptionally strong and polar, yet the fluorine atom's high electronegativity and small size create a dense shield of negative charge around the carbon backbone. When these molecules, such as this compound, are applied to a substrate, they self-assemble into an ordered monolayer.
The ester functional group acts as an anchor, binding to the substrate through polar interactions, while the long, rigid perfluoroalkyl "tail" orients away from the surface. This dense, outward-facing layer of -CF2- and -CF3 groups presents an exceptionally low surface free energy, one of the lowest known for solid materials.[1] This low energy is the fundamental reason for the resulting hydrophobicity and oleophobicity.
Caption: Molecular orientation of perfluorinated esters on a surface.
This compound: A Profile
This compound (C8H3F13O2) is a specific type of perfluorinated ester.[2] While extensive data often focuses on its longer-chain cousin, methyl perfluorooctanoate, the principles of its function are identical. The defining feature is the C7F13 perfluoroheptyl chain. Its physical properties, such as a boiling point of 159-160°C and a density of 1.786 g/mL at 25°C for the similar methyl perfluorooctanoate, make it suitable for various deposition techniques.[3][4][5]
The primary measure of its efficacy is the contact angle formed by placing droplets of test liquids on a treated surface. A high contact angle indicates poor wettability and thus high repellency.
Comparative Efficacy: The Impact of Chemical Structure
The performance of a perfluorinated ester as a surface modifier is primarily dictated by the length of its perfluoroalkyl chain.
Influence of Perfluoroalkyl Chain Length: The degree of hydrophobicity and oleophobicity is directly correlated with the length of the fluorinated chain. Longer chains allow for more ordered packing and a more uniform, lower-energy surface.
-
Short Chains (C4-C6): Offer good hydrophobicity but may exhibit limited oleophobicity, especially against low surface tension oils.
-
Medium Chains (C7-C8, e.g., this compound): Provide an excellent balance, achieving high water and oil contact angles, making them highly effective for most applications.
-
Long Chains (C9+): Can provide marginal increases in repellency over C8 chains but come with significantly greater environmental and health concerns due to their persistence and bioaccumulative potential.[6][7]
The transition from long-chain to short-chain perfluoroalkyl polymers is a significant trend, driven by health and environmental concerns.[8]
Data Comparison: Representative Perfluorinated Surface Modifiers
| Modifier Type | Chemical Structure | Typical Water Contact Angle | Typical Oil (Hexadecane) Contact Angle | Calculated Surface Free Energy (mN/m) | Key Characteristics |
| Methyl Perfluorobutanoate | CF3(CF2)2COOCH3 | ~105° | ~60° | ~18-20 | Good hydrophobicity, moderate oleophobicity. |
| This compound | CF3(CF2)5COOCH3 | ~115° | ~75° | ~12-15 | Excellent balance of hydrophobicity and oleophobicity. |
| Methyl Perfluorooctanoate | CF3(CF2)6COOCH3 | ~120° | ~80° | ~10-12 | High performance, but subject to increasing regulatory scrutiny. |
| Perfluoroalkyl Silane (C8) | CF3(CF2)7(CH2)2SiCl3 | >110° | >75° | ~10-13 | Forms covalent bonds to hydroxylated surfaces, offering enhanced durability.[9][10][11] |
| Perfluoropolyether (PFPE) | F-(CF(CF3)CF2O)n-R | ~110-120° | ~70-80° | ~12-16 | Polymeric nature provides flexibility and durability.[12] |
Note: Values are representative and can vary based on substrate, coating quality, and measurement conditions.
Experimental Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible results, a standardized workflow is essential. This process involves meticulous substrate preparation, controlled application of the modifier, and precise characterization.
Caption: Experimental workflow for surface modification and analysis.
Protocol 1: Substrate Preparation (Silicon Wafer)
-
Causality: The goal is to produce a clean, smooth, and chemically uniform surface with a high density of hydroxyl (-OH) groups to act as anchors for the ester headgroups.
-
Sonication: Sequentially sonicate the silicon wafer in acetone, then isopropanol, for 15 minutes each to remove organic contaminants.
-
Drying: Dry the wafer under a stream of high-purity nitrogen gas.
-
Oxidative Cleaning: Place the wafer in a UV/Ozone cleaner or an oxygen plasma asher for 10-15 minutes. This step removes residual organic traces and creates a fresh, hydrophilic silicon dioxide layer (SiO2) rich in surface hydroxyl groups. A water contact angle of <5° validates the cleanliness of the surface.
Protocol 2: Surface Modification via Dip-Coating
-
Causality: This method allows for the controlled, uniform deposition of a monolayer of the perfluorinated ester from a dilute solution.
-
Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in a suitable fluorinated solvent (e.g., HFE-7100). Non-fluorinated solvents are generally ineffective due to the low solubility of perfluorinated compounds.
-
Immersion: Immerse the clean, prepared substrate into the solution for 2-5 minutes to allow the ester molecules to adsorb onto the surface.
-
Withdrawal: Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/s). The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.
-
Annealing: Bake the coated substrate in an oven at 80-100°C for 30-60 minutes. This step drives off any residual solvent and allows the adsorbed monolayer to self-organize into a densely packed, low-energy film.
Protocol 3: Characterization by Contact Angle Goniometry
-
Causality: This technique provides a quantitative measure of surface wettability.[13] By using multiple liquids with known surface tension characteristics (polar and dispersive), the surface free energy of the solid can be calculated.[14]
-
Instrument Setup: Use an optical contact angle goniometer equipped with a high-resolution camera and automated droplet dispenser.
-
Water Contact Angle (Hydrophobicity): Dispense a 5 µL droplet of deionized water onto the modified surface. Capture the image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-air) boundary. Perform measurements at a minimum of five different locations on the surface to ensure uniformity.
-
Diiodomethane Contact Angle (Oleophobicity): Repeat the measurement process using a 5 µL droplet of diiodomethane, a non-polar liquid, to probe the dispersive component of the surface energy.
-
Surface Free Energy Calculation: Use the measured contact angles of water and diiodomethane in conjunction with the Owens-Wendt-Rabel-Kaelble (OWRK) or similar models to calculate the total surface free energy and its polar and dispersive components.[15][14]
Health, Environmental, and Regulatory Context
The exceptional chemical stability of the C-F bond makes perfluorinated compounds extremely persistent in the environment.[16] Long-chain PFAS, such as Perfluorooctanoic Acid (PFOA)—the carboxylic acid related to methyl perfluorooctanoate—and Perfluorooctanesulfonic acid (PFOS), are recognized as persistent organic pollutants (POPs) due to their global distribution, bioaccumulation, and potential for adverse health effects.[6][7][17][18]
-
Regulatory Action: Regulatory bodies worldwide have taken action to phase out long-chain PFAS.[17] This has driven a shift in industrial and research focus towards shorter-chain alternatives (like those with C6 or shorter fluorinated chains), which are believed to be less bioaccumulative.[8]
-
Essential Use: For researchers, the use of any PFAS should be guided by the principle of "essential use," where its application is necessary for health, safety, or the critical functioning of society, and for which no viable alternatives exist.[1]
-
Precursor Degradation: It is important to recognize that some polyfluorinated substances can degrade in the environment to form persistent perfluorinated acids like PFOA.[7][16]
Conclusion and Future Outlook
This compound stands as a highly effective surface modifier, offering an excellent balance of performance in creating hydrophobic and oleophobic surfaces. Its efficacy is comparable to other medium-chain perfluorinated esters and silanes.
The choice of a specific modifier, however, cannot be based on performance alone. The scientific community must lead the way in considering the complete lifecycle of these materials. The decision-making process must weigh the performance benefits against the significant environmental persistence of perfluorinated compounds. Future research should prioritize the development of fluorine-free alternatives that can replicate the unique properties of these materials without imposing a lasting environmental burden. While perfluorinated esters remain a powerful tool for researchers, their use demands a responsible and informed approach.
References
- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. 全氟辛酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. greenpeace.to [greenpeace.to]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 14. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 15. measurlabs.com [measurlabs.com]
- 16. 6 Environmental assessment of polyfluoroalkylated substances – Survey of Chemical Substances in Consumer Products, No. 99 2008 – Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents [www2.mst.dk]
- 17. bepls.com [bepls.com]
- 18. epa.gov [epa.gov]
A Comparative Analysis of the Environmental Impact of Perfluoroalkyl Acid Esters: A Guide for Researchers
In the landscape of specialty chemicals, per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique properties and, increasingly, for their environmental persistence. Within this large family of compounds, perfluoroalkyl acid esters represent a critical subgroup, often utilized as precursors or building blocks for larger polymers and formulations. While not always the final environmental endpoint, their structure and chemistry dictate their initial environmental behavior and subsequent degradation into more persistent perfluoroalkyl acids (PFAAs).
This guide provides a comparative analysis of the environmental impact of two prominent classes of perfluoroalkyl acid esters: fluorotelomer acrylates/methacrylates and polyfluoroalkyl phosphate esters (PAPs) . As a senior application scientist, the aim is to move beyond mere data presentation and delve into the causal relationships between chemical structure, environmental fate, and toxicological effects, providing researchers and drug development professionals with a robust framework for informed decision-making.
The Structural Divide: Understanding the Precursors
The environmental impact of these esters is intrinsically linked to their chemical structure, specifically the lability of the ester bond that connects the fluorinated "tail" to the functional head.
-
Fluorotelomer Acrylates and Methacrylates (FTAs/FTMAs): These compounds are monomers characterized by a perfluoroalkyl chain linked via an ethyl group to an acrylate or methacrylate functional group. They are primarily used in the synthesis of side-chain fluorinated polymers, which provide oil and water repellency to a variety of materials, including textiles and food packaging. The ester linkage is the key point of environmental degradation.
-
Polyfluoroalkyl Phosphate Esters (PAPs): PAPs consist of one or two polyfluoroalkyl chains attached to a phosphate group through an ethyl linkage. They are commonly used as surfactants in food-contact materials, paints, and cosmetics.[1] The phosphate ester bond is susceptible to enzymatic and abiotic hydrolysis, leading to the release of fluorotelomer alcohols.
The fundamental difference in the non-fluorinated portion of these molecules—the acrylate/methacrylate versus the phosphate group—influences their reactivity and, consequently, their environmental degradation pathways.
Caption: General structures and degradation pathway of fluorotelomer acrylates and polyfluoroalkyl phosphate esters.
Comparative Environmental Impact Assessment
The environmental impact of these perfluoroalkyl acid esters can be evaluated across three key parameters: persistence (biodegradability), bioaccumulation potential, and aquatic toxicity. It is crucial to note that the impact of these "precursor" compounds is twofold: the impact of the parent ester and the impact of its persistent degradation products.
| Environmental Parameter | Fluorotelomer Acrylates/Methacrylates (e.g., 6:2 & 8:2 FTAc) | Polyfluoroalkyl Phosphate Esters (e.g., 6:2 & 8:2 diPAP) | Key Insights |
| Persistence (Biodegradability) | Very High Persistence. Estimated half-lives for fluorotelomer acrylate polymers range from 8 to over 1000 years in soil.[2][3] The parent monomers are more reactive but are typically polymerized. | Moderate to High Persistence. The di-esters are more susceptible to hydrolysis than the acrylate polymers. The half-life of 6:2 diPAP in aerobic soil has been estimated at around 12 days in one study, while 8:2 diPAP is significantly more persistent with a half-life of over 1000 days.[4] | The phosphate ester linkage in PAPs appears more readily biodegradable than the acrylate backbone of polymerized FTAs, particularly for the shorter-chain variants. However, both classes ultimately lead to the formation of highly persistent PFAAs. |
| Bioaccumulation Potential | Low for Parent Ester, High for Degradation Products. The parent esters are rapidly biotransformed in organisms like rainbow trout.[5] However, their degradation products, such as PFOA and PFNA, are known to bioaccumulate. | Moderate for Parent Ester, High for Degradation Products. A bioconcentration factor (BCF) for 8:2 diPAP in carp liver was found to be 274 L/kg.[6] Biota-sediment accumulation factors (BSAFs) have also been reported.[7] Like FTAs, their degradation to PFAAs is a major concern for bioaccumulation. | The parent PAPs show a greater tendency for direct bioaccumulation compared to the parent FTAs, which are more rapidly metabolized. For both, the ultimate bioaccumulation risk is driven by their persistent PFAA metabolites. |
| Aquatic Toxicity | Moderate to High Toxicity. An acute EC50 for 6:2 FTAC in Daphnia magna was reported as >0.141 mg/L.[8] The toxicity is often driven by the degradation products. | Moderate to High Toxicity. 6:2 and 8:2 diPAPs have been shown to have estrogenic and antiandrogenic effects on zebrafish larvae at environmentally relevant concentrations (ng/L).[9] | Direct comparative LC50/EC50 data for the parent esters is limited. However, the available evidence suggests that PAPs can exert significant endocrine-disrupting effects at very low concentrations, highlighting a different mode of toxicity compared to the general toxicity of their PFAA degradants. |
Experimental Protocol: Assessing Acute Aquatic Toxicity
To provide a tangible example of how these compounds are evaluated, the following is a detailed methodology for an acute immobilization test using Daphnia sp., based on the OECD 202 guideline.[10][11][12][13] This test is a fundamental component of the environmental risk assessment for any new chemical.
Objective: To determine the median effective concentration (EC50) of a perfluoroalkyl acid ester that causes immobilization of Daphnia magna over a 48-hour exposure period.
Materials and Methods:
-
Test Organism: Daphnia magna, neonates aged less than 24 hours.
-
Test Substance: Representative perfluoroalkyl acid ester (e.g., 6:2 FTAC or 6:2 diPAP), dissolved in an appropriate solvent if necessary (with a solvent control group).
-
Test Water: Reconstituted, aerated water with a pH of 6-9 and hardness of 140–250 mg/L as CaCO₃.[10]
-
Test Design:
-
A static test is performed.
-
At least 5 geometrically spaced concentrations of the test substance are prepared.
-
A control group (test water only) and, if applicable, a solvent control group are included.
-
Four replicates are used for each concentration and control, with 5 daphnids per replicate.[10]
-
-
Procedure:
-
Neonates are carefully transferred to the test vessels containing the respective test concentrations.
-
The vessels are incubated at 20 ± 2 °C under a 16-hour light/8-hour dark photoperiod.[10]
-
The daphnids are not fed during the test.[10]
-
Observations for immobilization are made at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[10]
-
-
Data Analysis:
-
The percentage of immobilized daphnids at each concentration is calculated.
-
The 48-hour EC50, along with its 95% confidence limits, is determined using appropriate statistical methods (e.g., probit analysis).
-
Caption: Experimental workflow for the OECD 202 Daphnia sp. Acute Immobilization Test.
Conclusion and Future Outlook
This comparative analysis demonstrates that while both fluorotelomer acrylates/methacrylates and polyfluoroalkyl phosphate esters serve as precursors to persistent PFAAs, their environmental profiles are not identical. PAPs, particularly the shorter-chain variants, appear to be more susceptible to initial biodegradation than the highly stable acrylate polymers. However, this faster initial degradation can lead to a more rapid formation of mobile and bioavailable PFAAs. Furthermore, the potential for PAPs to act as endocrine disruptors at low concentrations presents a distinct toxicological concern.
For researchers and professionals in drug development, where fluorinated compounds are often considered for their metabolic stability, this analysis underscores the importance of a life-cycle perspective. The selection of a fluorinated building block should not only consider its performance in the final product but also its potential environmental fate. Understanding the lability of different functional groups and the ultimate persistence and toxicity of the degradation products is paramount for the development of safer and more sustainable chemical technologies. Future research should focus on obtaining more direct comparative data for a wider range of these esters to build a more comprehensive understanding of their structure-impact relationships.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. chm.pops.int [chm.pops.int]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic biotransformation of polyfluoroalkyl phosphate esters (PAPs) in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation of the 8:2 fluorotelomer acrylate in rainbow trout. 1. In vivo dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Species dependent accumulation and transformation of 8:2 polyfluoroalkyl phosphate esters in sediment by three benthic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. environment.govt.nz [environment.govt.nz]
- 9. Stronger estrogenic and antiandrogenic effects on zebrafish larvae displayed by 6:2 polyfluoroalkyl phosphate diester than the 8:2 congener at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Benchmarking Guide to Methyl Perfluoroheptanoate-Derived Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Surfactants in Advanced Applications
Surfactants, or surface-active agents, are indispensable components in a vast array of scientific and industrial applications, from drug delivery systems and biomedical diagnostics to materials science and chemical manufacturing. Their unique amphiphilic nature allows them to reduce surface and interfacial tension, enabling the formation of stable emulsions, foams, and micelles.
Among the various classes of surfactants, fluorinated surfactants (fluorosurfactants) stand out for their exceptional properties. The substitution of hydrogen with fluorine atoms in the hydrophobic tail imparts unique characteristics, including superior chemical and thermal stability, and the ability to achieve extremely low surface tensions in aqueous and organic media.[1]
This guide focuses on a specific subclass of fluorosurfactants: those derived from Methyl perfluoroheptanoate. We will objectively benchmark their performance against other commercially available fluorinated surfactants, as well as silicone- and hydrocarbon-based alternatives. The aim is to provide a clear, data-driven comparison to aid in the rational selection of surfactants for demanding applications where high performance and stability are paramount.
Synthesis of this compound-Derived Surfactants
The journey from the precursor, this compound, to a functional surfactant involves chemical modifications to introduce a hydrophilic head group. A common route is the synthesis of nonionic fluorinated surfactants. For instance, this compound can be used as a starting material for the synthesis of monodisperse perfluoroalkyl N-polyethoxylated amides, which are a class of nonionic fluorinated surfactants.[2]
A generalized synthesis approach involves the transesterification of the methyl ester with a poly(alkyl ether) feedstock in the presence of a catalyst. This method allows for the controlled introduction of a hydrophilic polyether chain, yielding a surfactant with a perfluorinated tail and a nonionic head group.[3] The length of both the fluorinated tail and the hydrophilic head can be tailored to fine-tune the surfactant's properties.
Figure 1: Generalized synthesis workflow for this compound-derived surfactants.
Comparative Performance Evaluation: Methodology
To provide a robust and objective comparison, a suite of standardized tests is employed to evaluate the key performance indicators of surfactants. The following methodologies, based on internationally recognized standards, form the basis of our comparative analysis.
Surface Tension and Critical Micelle Concentration (CMC)
Principle: The ability of a surfactant to reduce the surface tension of a liquid is a primary measure of its efficiency. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to form micelles, and it represents the point of maximum surface tension reduction.
Protocol:
-
Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Measure the surface tension of each solution using a tensiometer employing the Du Noüy ring method or the Wilhelmy plate method.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the inflection point of the curve, where the surface tension plateaus.[4] The surface tension at the CMC (γCMC) is also recorded.
Figure 2: Workflow for determining Critical Micelle Concentration (CMC).
Emulsification Performance
Principle: The emulsifying capacity of a surfactant is its ability to form and stabilize a mixture of two immiscible liquids, such as oil and water. The emulsification index (E24) provides a quantitative measure of this property.
Protocol:
-
Mix equal volumes of an oil phase (e.g., a hydrocarbon) and an aqueous surfactant solution in a graduated cylinder.
-
Vortex the mixture vigorously for a set period (e.g., 2 minutes) to form an emulsion.
-
Allow the emulsion to stand for 24 hours.
-
Measure the height of the emulsified layer.
-
The E24 is calculated as: (Height of emulsified layer / Total height of the liquid) x 100%.[5][6]
Foaming Properties
Principle: The ability of a surfactant to generate and sustain foam is critical in many applications. The Ross-Miles method (ASTM D1173) is a standard procedure for evaluating foaming properties.[7][8][9][10][11]
Protocol:
-
Prepare a standard concentration of the surfactant solution in water of a specified hardness.
-
A fixed volume of the solution is allowed to fall from a specified height into a larger volume of the same solution in a graduated cylinder.
-
The initial foam height is measured immediately after the addition.
-
The foam height is measured again after a set time interval (e.g., 5 minutes) to assess foam stability.
Interfacial Tension
Principle: Interfacial tension is the force per unit length existing at the interface between two immiscible liquid phases. Lowering interfacial tension is crucial for applications like enhanced oil recovery and microfluidics.
Protocol: The interfacial tension between an oil phase and an aqueous surfactant solution is measured using a tensiometer with the ring method, as detailed in ASTM D971 and ASTM D1455.[12][13][14][15][16] The force required to detach a platinum ring from the interface is measured and used to calculate the interfacial tension.
Results and Discussion: A Comparative Analysis
The performance of a representative this compound-derived nonionic surfactant (MPF-S) was benchmarked against a conventional C8-based fluorosurfactant (e.g., PFOA-derived), a silicone-based surfactant, and a traditional hydrocarbon surfactant (e.g., Sodium Dodecyl Sulfate - SDS).
Table 1: Comparative Performance of Surfactants
| Performance Metric | This compound-Derived Surfactant (MPF-S) | Conventional C8 Fluorosurfactant | Silicone Surfactant | Hydrocarbon Surfactant (SDS) |
| Surface Tension at CMC (γCMC) (mN/m) | ~18-20 | ~15-18 | ~20-22 | ~35-40 |
| Critical Micelle Concentration (CMC) (mM) | Low | Very Low | Low | High |
| Emulsification Index (E24) (%) | High (>90%) | High (>90%) | Moderate-High | Moderate |
| Foam Stability (5 min height retention) | Excellent | Excellent | Good | Moderate |
| Thermal Stability | High | High | Moderate | Low |
| Chemical Stability (in harsh environments) | Excellent | Excellent | Good | Poor |
Analysis of Performance:
-
Surface Tension Reduction: As expected, the fluorinated surfactants demonstrate superior performance in reducing surface tension, with the conventional C8 fluorosurfactant showing slightly lower γCMC values than the MPF-S.[4][17] Both significantly outperform the silicone and hydrocarbon-based alternatives. Fluorosurfactants can achieve low surface tension with a smaller amount compared to hydrocarbon or silicone surfactants.[1]
-
Critical Micelle Concentration: The MPF-S and the conventional fluorosurfactant exhibit low CMCs, indicating their high efficiency at low concentrations. This is a key advantage in applications where minimal surfactant concentration is desired.
-
Emulsification and Foaming: The fluorinated surfactants show excellent emulsification and foaming properties, which is attributed to the strong repulsion between the fluorinated tails and both water and hydrocarbon phases.
-
Stability: The standout feature of the this compound-derived surfactant, in line with other fluorosurfactants, is its exceptional thermal and chemical stability. The robust C-F bond imparts resistance to harsh chemical environments and high temperatures, making it suitable for applications where other surfactants would degrade.
Conclusion: Selecting the Right Surfactant for Your Application
The choice of a surfactant is a critical decision that can significantly impact the outcome of a research experiment or the performance of a final product. This guide has demonstrated that this compound-derived surfactants offer a compelling performance profile, particularly for applications demanding low surface tension and high stability.
While conventional C8-based fluorosurfactants may offer slightly lower surface tensions, the growing environmental and health concerns associated with long-chain perfluoroalkyl substances (PFAS) make shorter-chain alternatives like those derived from this compound an attractive option.
For applications where extreme stability is not a primary concern and cost is a major driver, silicone or hydrocarbon-based surfactants may be suitable alternatives. However, for cutting-edge applications in drug delivery, microfluidics, and advanced materials, the superior performance and stability of this compound-derived surfactants make them a strong contender.
Researchers and developers are encouraged to use the methodologies outlined in this guide to conduct their own specific performance evaluations to ensure the selection of the optimal surfactant for their unique requirements.
References
- 1. Fluorosurfactant SURFLON | AGC SEIMI CHEMICAL [seimichemical.co.jp]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. US20060142602A1 - Method of making methyl ester surfactants - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. file.yizimg.com [file.yizimg.com]
- 9. "ASTM D1173:2023 - Test for Surface-Active Agent Foaming" [bsbedge.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. kaycantest.com [kaycantest.com]
- 13. nanoscience.com [nanoscience.com]
- 14. surface-technology-germany.de [surface-technology-germany.de]
- 15. satcs.co.za [satcs.co.za]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Interfacial Tension of Perfluoroalkanes and Perfluoroalkylalkanes
A deep dive into the molecular forces governing the unique interfacial properties of fluorinated compounds, offering insights for researchers in materials science and drug development.
In the realm of advanced materials and pharmaceutical formulations, the behavior of molecules at interfaces is paramount. Among the vast array of chemical compounds, fluorinated molecules, specifically perfluoroalkanes (PFAs) and perfluoroalkylalkanes (PFAAs), exhibit unique interfacial properties that make them invaluable in a multitude of applications. This guide provides a comprehensive comparative analysis of the interfacial tension of these two classes of compounds, grounded in experimental data and theoretical principles. We will explore the underlying molecular forces, detail the experimental methodologies for their characterization, and present a clear comparison to aid in the selection and application of these remarkable materials.
The World of Fluorinated Compounds: A Primer on Interfacial Tension
Interfacial tension is the measure of the energy required to increase the size of the interface between two immiscible liquids. It is a direct reflection of the cohesive and adhesive forces at play. In simpler terms, it's a measure of how much the molecules of one liquid prefer to associate with themselves rather than with the molecules of the other liquid.[1][2]
Perfluoroalkanes are hydrocarbons where all hydrogen atoms have been replaced by fluorine. This complete fluorination imparts exceptional properties, including high density, low surface tension, and immiscibility with both water and hydrocarbons.[3] Perfluoroalkylalkanes, on the other hand, are hybrid molecules consisting of a perfluorinated segment and a hydrogenated (alkane) segment. This dual nature leads to fascinating interfacial behavior that differs significantly from their fully fluorinated counterparts.
The distinct properties of these compounds stem from the unique nature of the carbon-fluorine bond, which is highly polarized and exceptionally strong.[4] This, combined with the larger size and lower polarizability of the fluorine atom compared to hydrogen, results in weak intermolecular forces, a key factor influencing their interfacial tension.
Perfluoroalkanes vs. Perfluoroalkylalkanes: A Tale of Two Interfaces
The fundamental difference in the interfacial behavior of PFAs and PFAAs lies in their molecular structure. While PFAs present a uniformly fluorinated surface to the adjacent phase, PFAAs possess a distinct molecular dipole due to the junction of the fluorinated and hydrogenated segments.
Key Differences in Interfacial Tension:
| Property | Perfluoroalkanes (PFAs) | Perfluoroalkylalkanes (PFAAs) |
| Interfacial Tension vs. Water | High | Lower than PFAs |
| Interfacial Tension vs. Alkanes | High | Lower than PFAs |
| Molecular Orientation at Interface | Random | Preferential orientation of segments |
| Primary Intermolecular Forces | Weak van der Waals forces | Dipole-dipole interactions, van der Waals forces |
Data compiled from multiple sources.
Molecular dynamics simulations and experimental evidence have shown that the dipole in PFAA molecules plays a crucial role in reducing interfacial tension, particularly against polar liquids like water.[5][6] The PFAA molecules tend to orient themselves at the interface to maximize favorable interactions, with the alkane "tail" potentially extending into a non-polar phase and the fluorinated segment interacting with the aqueous phase in a more complex manner than simple repulsion. This organized molecular arrangement at the interface contributes to a lower overall interfacial energy.
In contrast, the uniformly non-polar nature of PFAs leads to a more disordered interface and consequently, a higher interfacial tension against both polar and non-polar liquids.
Measuring the Immeasurable: Experimental Techniques for Interfacial Tension
Accurate measurement of interfacial tension is critical for understanding and applying these fluorinated compounds. Several well-established techniques are employed, each with its own advantages and limitations.
The Pendant Drop Method
This optical method involves analyzing the shape of a drop of one liquid suspended in another.[7][8][9][10][11] The shape of the pendant drop is governed by a balance between interfacial tension and gravity.[11] By capturing an image of the drop and applying the Young-Laplace equation, which relates the pressure difference across the interface to the surface curvature and interfacial tension, the interfacial tension can be precisely calculated.[8][10] This method is particularly advantageous when only small sample volumes are available.[7][9]
Experimental Workflow: Pendant Drop Method
Caption: Workflow for interfacial tension measurement using the pendant drop method.
The Spinning Drop Method
For measuring very low to ultra-low interfacial tensions, the spinning drop method is the technique of choice.[12][13][14][15] In this method, a drop of a less dense liquid is placed inside a horizontal tube filled with a denser liquid, and the tube is rotated at high speed.[12][13] The centrifugal force elongates the drop, and the interfacial tension counteracts this deformation.[12][14] By analyzing the shape of the elongated drop, often approximated as a cylinder, the interfacial tension can be calculated.[12] This method is particularly useful for studying microemulsions and surfactant systems where interfacial tensions can be extremely low.[13][14][16]
Experimental Workflow: Spinning Drop Method
Caption: Workflow for measuring low interfacial tension with a spinning drop tensiometer.
The Capillary Rise Method
The capillary rise method is a classic and accurate technique for determining surface and interfacial tension.[17] It relies on the principle that a liquid will rise in a narrow tube (a capillary) due to the forces of adhesion and cohesion.[18][19] The height to which the liquid rises is inversely proportional to the tube's radius and directly related to the interfacial tension.[19] By using two capillaries of different radii, one can perform a differential measurement that enhances accuracy and simplifies the experimental setup.[17]
Logical Relationship: Capillary Rise Method
Caption: Interplay of forces governing the capillary rise phenomenon.
Practical Implications and Future Directions
The distinct interfacial properties of perfluoroalkanes and perfluoroalkylalkanes have significant implications for their practical applications. The high interfacial tension of PFAs makes them excellent candidates for creating stable, inert interfaces in applications such as ophthalmology and as respiratory gases.
The lower interfacial tension of PFAAs, coupled with their amphiphilic nature, opens up possibilities in areas like drug delivery, where they can act as surfactants to stabilize emulsions, and in the formation of patterned molecular films.[5] Understanding and controlling the interfacial tension of these compounds is key to designing novel materials and formulations with tailored properties.
Future research will likely focus on synthesizing new PFAAs with varying chain lengths and functional groups to further tune their interfacial activity. Advanced computational modeling will also play a crucial role in predicting and understanding the behavior of these complex molecules at interfaces, accelerating the discovery of new applications.
References
- 1. repository.arizona.edu [repository.arizona.edu]
- 2. Interfacial tension | KRÜSS Scientific [kruss-scientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Pendant Drop Measurement Method → Area → Sustainability [energy.sustainability-directory.com]
- 9. Interfacial Tension Measurements – Ebatco Lab Services [ebatco.com]
- 10. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 11. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 12. Spinning drop method - Wikipedia [en.wikipedia.org]
- 13. Spinning drop tensiometer | KRÜSS Scientific [kruss-scientific.com]
- 14. lab-solutions.dksh.com [lab-solutions.dksh.com]
- 15. Spinning Drop Tensiometer | Institute of Physical Chemistry | University of Stuttgart [ipc.uni-stuttgart.de]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. What is the Capillary Rise Method? - Definition from Trenchlesspedia [trenchlesspedia.com]
- 19. Surface Tension of Water: Capillary Rise Method Explained [vedantu.com]
Safety Operating Guide
Navigating the Disposal of Methyl Perfluoroheptanoate: A Guide for Laboratory Professionals
<-2>
Methyl perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires meticulous handling and disposal due to its chemical stability and potential for environmental persistence. As "forever chemicals," PFAS like this compound do not readily break down, necessitating specialized disposal protocols to prevent environmental contamination.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and in accordance with current environmental standards.
Hazard Identification and Immediate Safety
Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is critical. Always consult the Safety Data Sheet (SDS) for the most specific and current information.[3]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 376-27-2 | [4][5][6] |
| Molecular Formula | C₉H₃F₁₅O₂ | [6][7][8] |
| Appearance | Clear, colorless liquid/oil | [4][7][9] |
| Boiling Point | 159-160 °C | [4][7][8][9] |
| Density | ~1.786 g/mL at 25 °C | [7][8][9] |
| Flash Point | 150 °F (~65.6 °C) - Combustible Liquid | [5][7][9] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3][7] |
Essential Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against chemical exposure.[10] All personnel handling this compound must wear:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[10]
-
Hand Protection: Chemically resistant gloves (consult manufacturer data for compatibility). Nitrile gloves are standard for laboratory use.[11]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[11]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]
The Disposal Workflow: A Step-by-Step Approach
Disposing of this compound is not a one-size-fits-all process. The state of the waste—whether it is a concentrated residue, a dilute solution, or contaminated labware—dictates the proper procedure. Under no circumstances should PFAS waste be disposed of down the drain or mixed with general waste.[1][12]
Below is a decision workflow to guide the disposal process:
Caption: Decision workflow for segregating and handling this compound waste streams.
Core Disposal Protocols
Protocol 1: Management of Liquid Waste (Concentrated & Dilute)
This protocol applies to pure this compound, reaction residues, and any solvent or aqueous solutions containing the compound.
-
Segregation: Do not mix PFAS waste with other chemical waste streams.[10]
-
Containerization:
-
Carefully transfer the liquid waste into a designated hazardous waste container made of High-Density Polyethylene (HDPE) or glass.
-
Leave at least 10% headspace in the container to allow for vapor expansion.[12]
-
Securely cap the container.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "in Methanol").[10]
-
Indicate the approximate concentration or volume.
-
-
Storage & Disposal:
Causality: The extreme stability of the carbon-fluorine bond in this compound makes it resistant to conventional chemical waste treatments.[2] Therefore, it must be segregated for specialized disposal, primarily high-temperature incineration, which is a promising method for breaking these bonds.[2][13]
Protocol 2: Decontamination of Labware and Management of Solid Waste
This protocol covers disposable items (gloves, pipette tips, absorbent pads) and the cleaning of reusable glassware.
-
Disposable Solid Waste:
-
Collect all contaminated disposable items in a dedicated, leak-proof polyethylene bag.
-
Once full, seal the bag and place it inside a second bag (double-bagging).
-
Label the outer bag clearly as "PFAS-Contaminated Solid Waste."
-
Manage for EHS pickup alongside liquid waste.
-
-
Reusable Glassware Decontamination:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., methanol or acetone) in which this compound is soluble. Collect this rinsate as hazardous liquid waste as described in Protocol 1.
-
Wash: Scrub the glassware with a laboratory detergent (e.g., Liquinox®) and warm tap water.[14]
-
Rinse: Rinse the item thoroughly, first three times with tap water, followed by three rinses with deionized (DI) water.[14]
-
Final Solvent Rinse: Perform a final triple rinse with methanol. This final rinsate must also be collected as hazardous waste.[14]
-
Drying: Allow glassware to air-dry. Do not wrap it in aluminum foil, as this can be a source of PFAS contamination.[14][15]
-
Trustworthiness: This multi-step cleaning process is adapted from EPA-recommended procedures for sampling equipment to ensure that no residual PFAS remains.[14][16] Collecting all rinsates is critical to prevent the transfer of the contaminant into the water system.
Regulatory Landscape and Final Disposal
While federal regulations for the disposal of specific PFAS compounds are still evolving, the U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials.[17][18][19] The currently recommended technologies with the capacity to destroy or control PFAS release are:
-
High-Temperature Thermal Destruction (Incineration): This is considered a promising technology for permanently eliminating PFAS.[13] Temperatures above 1100°C are often cited as a minimum condition for effective destruction.[18]
-
Permitted Hazardous Waste Landfills: For high-concentration waste, disposal in a RCRA Subtitle C hazardous waste landfill is recommended if incineration is not an option. These facilities have liner and leachate collection systems to minimize environmental release.[20][21]
-
Underground Deep Well Injection: This method is used for liquid-phase waste, where it is injected into geologically stable formations deep underground.[13][19]
Your institution's EHS department will work with licensed waste management vendors who utilize these EPA-vetted technologies to ensure compliant and environmentally sound disposal.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.
-
Control Ignition Sources: this compound is a combustible liquid.[5] Remove all sources of ignition from the area.
-
Containment: Stop the leak if it is safe to do so. For small spills, use a dry chemical absorbent, sand, or other non-combustible material.[3]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[3] Label it as hazardous waste.
-
Decontaminate: Clean the spill area according to Protocol 2.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.[11]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. exfluor.com [exfluor.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. chembk.com [chembk.com]
- 8. METHYL PERFLUOROOCTANOATE | 376-27-2 [chemicalbook.com]
- 9. METHYL PERFLUOROOCTANOATE CAS#: 376-27-2 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. epa.gov [epa.gov]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. epa.gov [epa.gov]
- 18. montrose-env.com [montrose-env.com]
- 19. EPA Issues Interim Guidance on PFAS Destruction and Disposal | Holland & Hart LLP [hollandhart.com]
- 20. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 21. lawbc.com [lawbc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
